Product packaging for Fuscin(Cat. No.:CAS No. 83-85-2)

Fuscin

Cat. No.: B1441718
CAS No.: 83-85-2
M. Wt: 276.28 g/mol
InChI Key: OSJKAGRXDVEZQO-UHFFFAOYSA-N
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Description

Fuscin has been reported in Oidiodendron griseum with data available.
antibacterial pigment produced by the fungus Didiodendron fuscom;  minor descriptor (75-82);  online & Index Medicus search BENZOPYRANS (75-82)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16O5 B1441718 Fuscin CAS No. 83-85-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-4,8,8-trimethyl-9,10-dihydro-4H-pyrano[4,3-f]chromene-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-7-11-9(6-10(16)19-7)8-4-5-15(2,3)20-14(8)13(18)12(11)17/h6-7,17H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJKAGRXDVEZQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C(=O)C3=C(C2=CC(=O)O1)CCC(O3)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80874665
Record name Fuscin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80874665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83-85-2
Record name Fuscin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fuscin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80874665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FUSCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J373729M0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unraveling the Multifaceted Mechanism of Action of Fuscin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of Fuscin, a fungal metabolite with significant biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product. This compound exhibits a multi-pronged mechanism of action, primarily targeting cellular respiration and chemokine receptor signaling.

Inhibition of Mitochondrial Respiration and Oxidative Phosphorylation

This compound is a known inhibitor of mitochondrial respiration and oxidative phosphorylation[1][2]. Its primary mode of action within the mitochondria involves the inhibition of succinate dehydrogenase (Complex II) of the electron transport chain[1]. This inhibition disrupts the normal flow of electrons, leading to a decrease in cellular oxygen consumption and ATP synthesis. Furthermore, this compound has been identified as an inhibitor of mitochondrial SH-dependent transport-linked functions, suggesting a broader impact on mitochondrial homeostasis[1].

Core Mitochondrial Targets and Effects

While specific IC50 values for this compound's inhibition of individual respiratory chain complexes are not extensively documented in publicly available literature, its inhibitory effects are well-established. The primary mitochondrial targets identified are:

  • Succinate Dehydrogenase (Complex II): this compound directly inhibits the activity of this key enzyme in both the citric acid cycle and the electron transport chain[1].

  • Mitochondrial SH-dependent Transporters: this compound interferes with the function of mitochondrial transporters that rely on sulfhydryl groups for their activity[1]. The precise transporters affected are a subject for further investigation, but potential candidates include the phosphate carrier and the adenine nucleotide translocase.

The inhibition of these mitochondrial processes by this compound leads to a dose-dependent decrease in mitochondrial oxygen consumption and a reduction in the mitochondrial membrane potential.

Antagonism of the CCR5 Receptor

In addition to its effects on mitochondria, this compound acts as an antagonist of the human C-C chemokine receptor type 5 (CCR5). This receptor is a crucial co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. By binding to CCR5, this compound competitively inhibits the binding of the native chemokine ligand, Macrophage Inflammatory Protein-1α (MIP-1α), thereby blocking a key step in the viral entry process.

Quantitative Data Summary

The following table summarizes the available quantitative data for the bioactivity of this compound.

TargetAssay TypeSpeciesIC50Reference
Human CCR5 Receptor[125I]MIP-1α Competition Binding AssayHuman21 µM

Signaling Pathways and Logical Relationships

The dual mechanism of action of this compound impacts two distinct and vital cellular pathways: energy metabolism and chemokine signaling.

Fuscin_Mechanism_of_Action cluster_mitochondria Mitochondrial Respiration cluster_ccr5 CCR5 Signaling Fuscin_mito This compound SDH Succinate Dehydrogenase (Complex II) Fuscin_mito->SDH Inhibits SH_Transport SH-dependent Transporters Fuscin_mito->SH_Transport Inhibits ETC Electron Transport Chain SDH->ETC Donates e- O2_Consumption Oxygen Consumption ETC->O2_Consumption Drives MMP Mitochondrial Membrane Potential ETC->MMP Maintains ATP_Synthase ATP Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production Synthesizes Mito_Homeostasis Mitochondrial Homeostasis SH_Transport->Mito_Homeostasis Maintains MMP->ATP_Synthase Drives Fuscin_ccr5 This compound CCR5 CCR5 Receptor Fuscin_ccr5->CCR5 Antagonizes MIP1a MIP-1α MIP1a->CCR5 Binds HIV HIV-1 (R5) HIV->CCR5 Binds (Co-receptor)

Figure 1: Dual inhibitory mechanism of this compound on mitochondrial respiration and CCR5 signaling.

Experimental Protocols

CCR5 Receptor Binding Assay (Scintillation Proximity Assay)

This protocol outlines a competitive binding assay to determine the affinity of this compound for the human CCR5 receptor.

Materials:

  • HEK293 cells expressing human CCR5

  • [125I]-labeled MIP-1α (radioligand)

  • This compound (test compound)

  • Unlabeled MIP-1α (for non-specific binding control)

  • Binding Buffer (e.g., 25 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA)

  • Wheat Germ Agglutinin (WGA) coated Scintillation Proximity Assay (SPA) beads

  • 96-well microplates

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from HEK293-CCR5 cells.

  • Assay Setup: In a 96-well microplate, add the following in order:

    • Binding Buffer

    • Varying concentrations of this compound.

    • A constant concentration of [125I]-MIP-1α.

    • For non-specific binding wells, add a high concentration of unlabeled MIP-1α.

    • A suspension of WGA-coated SPA beads.

    • Cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 4 hours) with gentle agitation to allow the binding to reach equilibrium.

  • Detection: Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value, the concentration of this compound that inhibits 50% of the specific binding of [125I]-MIP-1α, by non-linear regression analysis.

CCR5_Binding_Assay_Workflow start Start prep Prepare CCR5-expressing cell membranes start->prep setup Set up 96-well plate with: - Binding Buffer - this compound (varying conc.) - [125I]MIP-1α - SPA beads prep->setup add_membranes Add cell membranes to wells setup->add_membranes incubate Incubate at RT add_membranes->incubate detect Measure radioactivity (Scintillation Counter) incubate->detect analyze Calculate specific binding and determine IC50 detect->analyze end End analyze->end

Figure 2: Workflow for the CCR5 receptor binding scintillation proximity assay.

Measurement of Mitochondrial Oxygen Consumption

This protocol describes a general method for measuring the effect of this compound on mitochondrial oxygen consumption using high-resolution respirometry.

Materials:

  • Isolated mitochondria or permeabilized cells

  • Respiration Medium (e.g., MiR05)

  • Substrates for Complex II (e.g., Succinate)

  • ADP

  • This compound (test compound)

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

Procedure:

  • Chamber Preparation: Calibrate the respirometer chambers with respiration medium.

  • Mitochondria/Cell Addition: Add a known amount of isolated mitochondria or permeabilized cells to the chamber.

  • Baseline Respiration: Record the baseline oxygen consumption (State 2 respiration).

  • Substrate Addition: Add the substrate for Complex II (succinate) to initiate electron flow.

  • State 3 Respiration: Add ADP to stimulate ATP synthesis and measure the coupled respiration (State 3).

  • This compound Titration: Perform a stepwise titration of this compound into the chamber, allowing the oxygen consumption rate to stabilize after each addition.

  • Data Analysis: Record the oxygen consumption rate at each this compound concentration. Plot the percentage of inhibition of State 3 respiration against the logarithm of the this compound concentration to determine the dose-response relationship.

Oxygen_Consumption_Assay_Workflow start Start prep Calibrate respirometer and add mitochondria start->prep baseline Measure baseline oxygen consumption prep->baseline add_succinate Add Succinate baseline->add_succinate add_adp Add ADP to induce State 3 respiration add_succinate->add_adp titrate_this compound Titrate this compound and record oxygen consumption add_adp->titrate_this compound analyze Analyze dose-response effect of this compound titrate_this compound->analyze end End analyze->end

Figure 3: Workflow for measuring the effect of this compound on mitochondrial oxygen consumption.

Conclusion

This compound presents a compelling profile as a dual-action molecule, concurrently targeting mitochondrial bioenergetics and a key chemokine receptor involved in inflammatory and infectious diseases. Its ability to inhibit succinate dehydrogenase and antagonize the CCR5 receptor underscores its potential for further investigation in the development of novel therapeutics. This guide provides a foundational understanding of this compound's mechanism of action, supported by available quantitative data and detailed experimental protocols, to facilitate future research in this area. Further studies are warranted to elucidate the precise molecular targets of this compound within the mitochondrial SH-dependent transport system and to obtain more comprehensive quantitative data on its inhibitory effects on the respiratory chain.

References

Oidiodendron fuscum: A Comprehensive Technical Guide to Fuscin Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuscin, a polyketide metabolite produced by the fungus Oidiodendron fuscum, has long been recognized for its antibacterial properties. This technical guide provides an in-depth overview of Oidiodendron fuscum as a source of this compound, consolidating critical information for research and development purposes. It details the methodologies for the cultivation of the fungus and the subsequent extraction and purification of this compound, based on foundational studies. Furthermore, this document presents quantitative data on this compound yields and proposes a putative biosynthetic pathway, offering a valuable resource for the scientific community engaged in natural product discovery and antibiotic development.

Introduction

Oidiodendron fuscum is a species of fungus belonging to the genus Oidiodendron. It is a known producer of the antibiotic compound this compound.[1] This metabolite is a golden-brown pigment with established antibacterial activity. The exploration of microbial secondary metabolites as potential therapeutic agents remains a significant endeavor in drug discovery. This compound represents a promising candidate within this domain, and a thorough understanding of its production and biosynthesis is paramount for harnessing its full potential. This guide serves as a technical resource, compiling essential data and protocols to facilitate further research into this compound and its applications.

Cultivation of Oidiodendron fuscum for this compound Production

The successful production of this compound is critically dependent on the optimal growth of Oidiodendron fuscum. The following sections detail the culture media and incubation conditions established for robust fungal growth and metabolite synthesis.

Culture Media

Several media compositions have been evaluated for the cultivation of Oidiodendron fuscum and this compound production. The most effective medium, based on foundational research, is a modified Czapek-Dox solution.

Table 1: Composition of Culture Media for Oidiodendron fuscum

ComponentConcentration (g/L)
Glucose50.0
Sodium Nitrate (NaNO₃)2.0
Potassium Dihydrogen Phosphate (KH₂PO₄)1.0
Potassium Chloride (KCl)0.5
Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O)0.5
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)0.01
Distilled Waterto 1 L
Incubation Conditions

Optimal incubation conditions are crucial for maximizing the yield of this compound. The following parameters have been identified as conducive to the growth of Oidiodendron fuscum and the production of its target metabolite.

Table 2: Optimal Incubation Conditions for this compound Production

ParameterValue
Temperature24°C
Incubation Period20-30 days
Culture TypeSurface culture in flasks
pHNot specified

Extraction and Purification of this compound

A systematic approach is required for the efficient extraction and purification of this compound from the culture medium. The following protocol is based on established methodologies.

Experimental Protocol: Extraction and Purification of this compound
  • Harvesting: After the incubation period, the mycelium is separated from the culture fluid by filtration.

  • Acidification: The culture fluid is acidified to a pH of approximately 3.0 using hydrochloric acid (HCl).

  • Solvent Extraction: The acidified culture fluid is then extracted with chloroform (CHCl₃). This process is repeated multiple times to ensure complete extraction of this compound.

  • Concentration: The chloroform extracts are combined and concentrated under reduced pressure.

  • Crude Crystallization: The concentrated extract is treated with light petroleum, leading to the precipitation of crude this compound.

  • Recrystallization: The crude this compound is further purified by recrystallization from benzene or a mixture of benzene and light petroleum.

Quantitative Data: this compound Yield

The yield of this compound can vary depending on the specific culture conditions and extraction efficiency. The following table summarizes the reported yields from foundational studies.

Table 3: Reported Yield of this compound from Oidiodendron fuscum

Culture Volume (L)Crude this compound Yield (g)Purified this compound Yield (g)
10.2 - 0.3~0.15

Biosynthesis of this compound

This compound is a polyketide, a class of secondary metabolites synthesized through the condensation of acetyl-CoA and malonyl-CoA units. While the specific enzymatic pathway for this compound in Oidiodendron fuscum has not been fully elucidated, a putative pathway can be proposed based on the known biosynthesis of structurally similar fungal polyketides and the identification of dihydrosecothis compound as a likely precursor.

Proposed Biosynthetic Pathway of this compound

The biosynthesis is initiated by a polyketide synthase (PKS) that catalyzes the iterative condensation of acetate and malonate units to form a linear polyketide chain. This chain then undergoes a series of modifications, including cyclization, oxidation, and reduction, to form the core structure of this compound.

fuscin_biosynthesis acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide_chain Linear Polyketide Chain pks->polyketide_chain cyclization Cyclization/ Aromatization polyketide_chain->cyclization dihydrosecothis compound Dihydrosecothis compound cyclization->dihydrosecothis compound oxidation1 Oxidation dihydrosecothis compound->oxidation1 intermediate1 Intermediate oxidation1->intermediate1 oxidation2 Oxidation intermediate1->oxidation2 This compound This compound oxidation2->this compound

Caption: Proposed biosynthetic pathway of this compound from acetyl-CoA and malonyl-CoA.

Experimental Workflow Visualization

To provide a clear and concise overview of the practical steps involved in obtaining this compound, the following workflow diagram illustrates the process from fungal culture to purified compound.

fuscin_workflow cluster_cultivation Cultivation cluster_extraction Extraction cluster_purification Purification inoculation Inoculation of O. fuscum incubation Incubation (20-30 days, 24°C) inoculation->incubation filtration Filtration of Culture incubation->filtration acidification Acidification of Filtrate (pH 3.0) filtration->acidification chloroform_extraction Chloroform Extraction acidification->chloroform_extraction concentration Concentration of Chloroform Extract chloroform_extraction->concentration precipitation Precipitation with Light Petroleum concentration->precipitation recrystallization Recrystallization from Benzene precipitation->recrystallization pure_this compound Pure this compound recrystallization->pure_this compound

Caption: Experimental workflow for the production and purification of this compound.

Conclusion

This technical guide provides a consolidated resource for the production of this compound from Oidiodendron fuscum. By detailing the cultivation, extraction, and purification protocols, and presenting the available quantitative data, it aims to support and streamline future research in this area. The proposed biosynthetic pathway and workflow visualizations offer a conceptual and practical framework for scientists. Further investigation into the genetic and enzymatic basis of this compound biosynthesis will be crucial for optimizing yields and exploring the potential for synthetic biology approaches to its production. The information compiled herein is intended to serve as a valuable starting point for researchers and drug development professionals interested in the therapeutic potential of this natural product.

References

An In-depth Technical Guide to the Putative Biosynthesis of Fuscin in Oidiodendron fuscum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuscin, a polyketide metabolite produced by the fungus Oidiodendron fuscum, has been recognized for its antibacterial properties. Despite its discovery in the mid-20th century, the molecular details of its biosynthesis have yet to be fully elucidated. This technical guide provides a comprehensive overview of the current understanding and a proposed biosynthetic pathway for this compound. Grounded in the principles of fungal polyketide synthesis, this document outlines a putative enzymatic pathway, a strategy for the identification and characterization of the this compound biosynthetic gene cluster, and detailed experimental protocols for pathway validation. This guide is intended to serve as a foundational resource for researchers aiming to unravel the genetic and biochemical basis of this compound production, which could pave the way for its bioengineering and the development of novel antibacterial agents.

Introduction

This compound is a pigmented secondary metabolite produced by the fungus Oidiodendron fuscum. Structurally, it is a polyketide derivative with the chemical formula C₁₅H₁₆O₅. Early studies highlighted its antimicrobial activity, making it a compound of interest for potential therapeutic applications. However, the advent of the genomics and molecular biology era has yet to be fully applied to understanding the biosynthesis of this intriguing molecule.

Fungal secondary metabolites are often synthesized by enzymes encoded by genes clustered together in the fungal genome. These biosynthetic gene clusters (BGCs) typically contain a core synthase gene, such as a polyketide synthase (PKS), along with genes encoding tailoring enzymes (e.g., oxidoreductases, methyltransferases), transporters, and regulatory proteins. This guide proposes a hypothetical biosynthetic pathway for this compound based on its chemical structure and the known mechanisms of fungal polyketide synthases.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to be initiated by a non-reducing polyketide synthase (NR-PKS). The proposed pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units, followed by a series of tailoring reactions to yield the final this compound molecule.

Core Polyketide Chain Formation:

The biosynthesis is proposed to start with an acetyl-CoA starter unit, followed by the iterative addition of six malonyl-CoA extender units, catalyzed by an NR-PKS. This would result in a heptaketide intermediate.

Cyclization and Aromatization:

The highly reactive polyketide chain is believed to undergo a series of intramolecular aldol condensations and subsequent dehydrations to form a bicyclic aromatic intermediate. The specific pattern of cyclization is dictated by the product template (PT) domain of the NR-PKS.

Tailoring Reactions:

Following the formation of the core aromatic structure, a series of post-PKS modifications are necessary to arrive at the final structure of this compound. These tailoring steps are likely catalyzed by enzymes encoded within the this compound BGC and are proposed to include:

  • Hydroxylation: Introduction of hydroxyl groups at specific positions on the aromatic ring, likely catalyzed by cytochrome P450 monooxygenases.

  • Methylation: Addition of methyl groups, catalyzed by S-adenosylmethionine (SAM)-dependent methyltransferases.

  • Oxidative cleavage and rearrangement: Further enzymatic modifications to form the pyran and furan rings characteristic of this compound.

A proposed schematic of the this compound biosynthetic pathway is presented below:

This compound Biosynthesis Pathway cluster_0 Core Polyketide Synthesis cluster_1 Cyclization & Aromatization cluster_2 Tailoring Reactions Acetyl-CoA Acetyl-CoA NR-PKS NR-PKS Acetyl-CoA->NR-PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->NR-PKS Heptaketide_Intermediate Heptaketide Intermediate NR-PKS->Heptaketide_Intermediate Bicyclic_Aromatic_Intermediate Bicyclic Aromatic Intermediate Heptaketide_Intermediate->Bicyclic_Aromatic_Intermediate Cyclization/ Aromatization Hydroxylated_Intermediate Hydroxylated Intermediate Bicyclic_Aromatic_Intermediate->Hydroxylated_Intermediate Hydroxylation (P450s) Methylated_Intermediate Methylated Intermediate Hydroxylated_Intermediate->Methylated_Intermediate Methylation (Methyltransferases) This compound This compound Methylated_Intermediate->this compound Oxidative Rearrangement

Caption: A putative biosynthetic pathway for this compound in Oidiodendron fuscum.

Quantitative Data

Currently, there is a lack of published quantitative data regarding the biosynthesis of this compound. This section is intended as a template for researchers to populate as data becomes available through the experimental work proposed in this guide.

Table 1: Putative Enzymes of the this compound Biosynthetic Gene Cluster and their Kinetic Parameters (Hypothetical)

Gene ID (Putative)Proposed Enzyme FunctionSubstrate(s)K_m (µM)k_cat (s⁻¹)V_max (µmol/min/mg)Optimal pHOptimal Temp (°C)
fusANon-reducing PKSAcetyl-CoA, Malonyl-CoA-----
fusBCytochrome P450 MonooxygenaseAromatic Intermediate-----
fusCMethyltransferaseHydroxylated Intermediate, SAM-----
fusDOxidoreductaseMethylated Intermediate-----
.........-----

Table 2: Metabolite Concentrations during Oidiodendron fuscum Fermentation (Hypothetical)

Time (hours)Precursor (e.g., Acetate) (mM)Intermediate 1 (µM)Intermediate 2 (µM)This compound (µg/mL)
24----
48----
72----
96----
120----

Experimental Protocols for Pathway Elucidation and Validation

The following protocols provide a roadmap for the identification of the this compound BGC and the functional characterization of its constituent genes.

Experimental Workflow Genome_Sequencing Genome Sequencing of Oidiodendron fuscum BGC_Identification Bioinformatic Identification of Putative this compound BGC Genome_Sequencing->BGC_Identification Gene_Knockout Targeted Gene Knockout (e.g., CRISPR-Cas9) BGC_Identification->Gene_Knockout Heterologous_Expression Heterologous Expression of the BGC BGC_Identification->Heterologous_Expression Metabolite_Analysis Metabolite Analysis (HPLC-MS, NMR) Gene_Knockout->Metabolite_Analysis Heterologous_Expression->Metabolite_Analysis Pathway_Elucidation Pathway Elucidation Metabolite_Analysis->Pathway_Elucidation

Caption: Experimental workflow for the elucidation of the this compound biosynthetic pathway.

Identification of the this compound Biosynthetic Gene Cluster

Objective: To identify the putative this compound BGC in the genome of Oidiodendron fuscum.

Methodology:

  • Genome Sequencing and Assembly:

    • Culture O. fuscum in a suitable liquid medium (e.g., Potato Dextrose Broth) for 5-7 days at 25°C.

    • Harvest the mycelia by filtration and freeze-dry.

    • Extract high-molecular-weight genomic DNA using a fungal DNA extraction kit.

    • Perform whole-genome sequencing using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to ensure a high-quality, contiguous genome assembly.

  • Bioinformatic Analysis:

    • Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and SMURF (Secondary Metabolite Unique Regions Finder) to predict BGCs within the assembled genome.

    • Search for BGCs containing a non-reducing polyketide synthase (NR-PKS) gene, as this is the hypothesized core enzyme for this compound biosynthesis.

    • Analyze the genes within the candidate BGCs for the presence of tailoring enzymes that would be required for the proposed pathway (e.g., P450s, methyltransferases, oxidoreductases).

Functional Characterization of the Putative this compound BGC

Objective: To experimentally validate the involvement of the identified BGC in this compound biosynthesis.

Methodology 1: Targeted Gene Knockout

  • CRISPR-Cas9 System Design:

    • Design single guide RNAs (sgRNAs) targeting the putative NR-PKS gene (fusA) within the candidate BGC.

    • Construct a CRISPR-Cas9 expression vector containing the Cas9 nuclease and the designed sgRNA, along with a selectable marker (e.g., hygromycin resistance).

  • Protoplast Transformation:

    • Generate protoplasts from young O. fuscum mycelia by enzymatic digestion (e.g., with a mixture of lysing enzymes from Trichoderma harzianum).

    • Transform the protoplasts with the CRISPR-Cas9 vector using a polyethylene glycol (PEG)-mediated method.

  • Mutant Screening and Verification:

    • Select transformants on a medium containing the appropriate antibiotic.

    • Screen for mutants by PCR to identify deletions or insertions in the target fusA gene.

    • Confirm the gene knockout by Sanger sequencing.

  • Metabolite Analysis:

    • Culture the wild-type and the ΔfusA mutant strains under this compound-producing conditions.

    • Extract the secondary metabolites from the culture broth and mycelia using an organic solvent (e.g., ethyl acetate).

    • Analyze the extracts by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to compare the metabolite profiles. A loss of this compound production in the mutant strain would confirm the role of the fusA gene and the BGC in this compound biosynthesis.

Methodology 2: Heterologous Expression

  • BGC Cloning and Vector Assembly:

    • Amplify the entire putative this compound BGC from O. fuscum genomic DNA.

    • Clone the BGC into a fungal expression vector under the control of a strong, inducible promoter. This can be achieved using techniques like Gibson assembly or yeast-based homologous recombination.

  • Host Strain Transformation:

    • Transform a well-characterized, genetically tractable fungal host (e.g., Aspergillus nidulans or Aspergillus oryzae) with the expression vector.

  • Expression and Metabolite Detection:

    • Induce the expression of the BGC in the heterologous host.

    • Extract and analyze the metabolites as described above. The production of this compound in the transformed host would provide definitive proof of the BGC's function.

Structural Elucidation of Intermediates

Objective: To identify and characterize the biosynthetic intermediates of the this compound pathway.

Methodology:

  • Targeted Knockout of Tailoring Enzyme Genes:

    • Create knockout mutants of the putative tailoring enzyme genes (e.g., P450s, methyltransferases) within the this compound BGC.

  • Metabolite Accumulation and Isolation:

    • Culture these mutant strains and analyze their metabolite profiles. The knockout of a tailoring enzyme gene is expected to lead to the accumulation of the substrate for that enzyme, a biosynthetic intermediate.

    • Isolate the accumulated intermediates using preparative HPLC.

  • Structural Analysis:

    • Determine the chemical structures of the isolated intermediates using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and high-resolution mass spectrometry (HRMS). This will allow for the step-by-step reconstruction of the biosynthetic pathway.

Conclusion

The biosynthesis of this compound in Oidiodendron fuscum presents an exciting area of research with the potential for the discovery of novel enzymatic functions and the development of new antibacterial compounds. While the exact genetic and biochemical pathway remains to be experimentally validated, this guide provides a robust framework for its elucidation. By employing a combination of modern genomics, molecular biology, and analytical chemistry techniques, researchers can systematically uncover the secrets of this compound biosynthesis, unlocking its potential for biotechnological applications. The proposed methodologies offer a clear path forward to not only understand this specific pathway but also to contribute to the broader knowledge of fungal secondary metabolism.

An In-depth Technical Guide to Fuscin: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuscin, a polyketide metabolite produced by the fungus Oidiodendron fuscum, is a molecule of significant interest in biomedical research.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound. It is intended to serve as a detailed resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development. This document collates available quantitative data, outlines experimental methodologies, and visualizes associated biological pathways to facilitate a deeper understanding of this compound's therapeutic potential.

Chemical Structure and Physicochemical Properties

This compound is a quinonoid fungal metabolite with the chemical formula C₁₅H₁₆O₅.[3] Its systematic IUPAC name is 5-hydroxy-4,8,8-trimethyl-9,10-dihydro-4H-pyrano[4,3-f]chromene-2,6-dione.[3] The molecule possesses a distinctive tricyclic core, which is fundamental to its biological interactions.

Structural Details

The chemical structure of this compound is characterized by a pyran-fused chromene-dione framework. Key structural features include a hydroxyl group, a methyl group, and a gem-dimethyl group attached to the heterocyclic rings.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

PropertyValueReference
Molecular Formula C₁₅H₁₆O₅[3]
Molecular Weight 276.28 g/mol [3]
IUPAC Name 5-hydroxy-4,8,8-trimethyl-9,10-dihydro-4H-pyrano[4,3-f]chromene-2,6-dione[3]
CAS Number 83-85-2[3]
Appearance Data not available
Melting Point Data not available
Solubility Data not available
Purity >95% (commercially available)[4]
Spectral Data
TechniqueData
¹H NMR Data not available in structured format.
¹³C NMR Data not available in structured format.
IR (Infrared) Spectroscopy Data not available in structured format.
UV-Vis Spectroscopy Data not available in structured format.
Mass Spectrometry Data not available in structured format.

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, with its roles as a CCR5 receptor antagonist and an inhibitor of oxidative phosphorylation being the most prominent.[5][6] These activities underscore its potential as a lead compound for the development of novel therapeutics.

CCR5 Receptor Antagonism

This compound has been identified as a novel antagonist of the human C-C chemokine receptor type 5 (CCR5).[5] CCR5 is a crucial co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. By binding to CCR5, this compound can block the interaction between the viral envelope glycoprotein gp120 and the co-receptor, thereby inhibiting viral entry and replication.

Signaling Pathway of HIV-1 Entry via CCR5 and Inhibition by this compound

HIV_Entry_Inhibition CD4 Receptor CD4 Receptor CCR5 Co-receptor CCR5 Co-receptor CD4 Receptor->CCR5 Co-receptor 2. Conformational change & exposes CCR5 binding site Viral Entry Viral Entry CCR5 Co-receptor->Viral Entry 4. Triggers membrane fusion Host Cell Membrane Host Cell Membrane This compound This compound This compound->CCR5 Co-receptor Blocks binding Inhibition Inhibition HIV-1 gp120 HIV-1 gp120 HIV-1 gp120->CCR5 Co-receptor 3. Binds to

Caption: HIV-1 entry and its inhibition by this compound.

Inhibition of Oxidative Phosphorylation

This compound is a known inhibitor of mitochondrial respiration and oxidative phosphorylation.[6] It disrupts the normal functioning of the electron transport chain, which is the primary mechanism for ATP production in aerobic organisms. This inhibition of cellular energy production is likely the basis for its observed antibacterial and other cytotoxic effects.

Workflow for Assessing Mitochondrial Respiration Inhibition

Mito_Respiration_Workflow start Isolate Mitochondria or use whole cells seahorse Seahorse XF Analyzer start->seahorse add_substrate Add Substrate (e.g., pyruvate, malate) seahorse->add_substrate measure_basal Measure Basal Oxygen Consumption Rate (OCR) add_substrate->measure_basal add_this compound Inject this compound measure_basal->add_this compound measure_inhibition Measure OCR (Inhibition) add_this compound->measure_inhibition add_oligomycin Inject Oligomycin (ATP synthase inhibitor) measure_inhibition->add_oligomycin measure_leak Measure Proton Leak add_oligomycin->measure_leak add_fccp Inject FCCP (Uncoupler) measure_leak->add_fccp measure_max Measure Maximal Respiration add_fccp->measure_max add_rot_aa Inject Rotenone/Antimycin A (Complex I/III inhibitors) measure_max->add_rot_aa measure_non_mito Measure Non-Mitochondrial Respiration add_rot_aa->measure_non_mito analyze Data Analysis measure_non_mito->analyze

References

Fuscin: A Technical Guide to its Role as a Mitochondrial Function Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction

Mitochondria are central to cellular energy metabolism, apoptosis, and signaling. The inhibition of mitochondrial function is a critical area of research for understanding disease pathogenesis and for the development of novel therapeutics. Fuscin (C₁₅H₁₆O₅) is a naturally occurring compound that has been historically recognized for its antibiotic properties.[1] Early studies have pinpointed its activity as a specific inhibitor of mitochondrial respiration and oxidative phosphorylation.[2][3] This guide delves into the specifics of this inhibition, providing a technical resource for researchers exploring mitochondrial function and dysfunction.

Mechanism of Action: Inhibition of Adenine Nucleotide Translocase

The primary molecular target of this compound within the mitochondria is the Adenine Nucleotide Translocase (ANT).[1][3][4] ANT is an integral inner mitochondrial membrane protein responsible for the crucial exchange of adenosine diphosphate (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondrial matrix. This process is fundamental for supplying the cell with energy.

By inhibiting ANT, this compound disrupts the cellular energy supply through the following mechanisms:

  • Inhibition of Oxidative Phosphorylation: The translocation of ADP into the mitochondrial matrix is the rate-limiting step for ATP synthesis. By blocking ANT, this compound prevents the replenishment of the mitochondrial ADP pool, thereby halting ATP production via oxidative phosphorylation.[2][3]

  • Disruption of Mitochondrial Membrane Potential: The exchange of ATP⁴⁻ for ADP³⁻ is an electrogenic process that contributes to the maintenance of the mitochondrial membrane potential (ΔΨm). Inhibition of this exchange by this compound can lead to hyperpolarization of the inner mitochondrial membrane, which in turn can increase the production of reactive oxygen species (ROS) and induce mitochondrial swelling.

  • Induction of the Mitochondrial Permeability Transition Pore (mPTP): ANT is a key component of the mPTP, a non-specific channel in the inner mitochondrial membrane. The opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately leading to cell death. While direct evidence for this compound-induced mPTP opening is scarce, its interaction with ANT suggests this as a plausible downstream consequence.

Signaling Pathways Affected by ANT Inhibition

The inhibition of ANT by this compound can trigger a cascade of cellular signaling events associated with mitochondrial dysfunction.

This compound This compound ANT Adenine Nucleotide Translocase (ANT) This compound->ANT Inhibits ADP_ATP ADP/ATP Exchange (Inhibited) ANT->ADP_ATP Mito_Membrane Mitochondrial Membrane Potential (ΔΨm) (Hyperpolarization) ANT->Mito_Membrane mPTP Mitochondrial Permeability Transition Pore (mPTP) (Opening) ANT->mPTP ATP_Synthase ATP Synthase Activity (Decreased) ADP_ATP->ATP_Synthase ATP_Cellular Cellular ATP (Decreased) ATP_Synthase->ATP_Cellular ROS Reactive Oxygen Species (ROS) (Increased) Mito_Membrane->ROS ROS->mPTP Apoptosis Apoptosis mPTP->Apoptosis cluster_prep Preparation cluster_exp Experiment Calibrate Calibrate Oxygen Electrode Equilibrate Equilibrate Respiration Buffer Calibrate->Equilibrate Add_Mito Add Isolated Mitochondria/Cells Equilibrate->Add_Mito Record_State2 Record Basal Respiration (State 2) Add_Mito->Record_State2 Add_Substrates Add Respiratory Substrates Record_State2->Add_Substrates Add_ADP Add ADP Add_Substrates->Add_ADP Record_State3 Record State 3 Respiration Add_ADP->Record_State3 Add_this compound Add this compound (Dose-Response) Record_State3->Add_this compound Record_Inhibition Record Inhibition of OCR Add_this compound->Record_Inhibition cluster_prep Preparation cluster_exp Experiment Resuspend Resuspend Mitochondria in Swelling Buffer Baseline Record Baseline Absorbance (540 nm) Resuspend->Baseline Add_this compound Add this compound (Dose-Response) Baseline->Add_this compound Incubate Incubate Add_this compound->Incubate Add_Ca Induce mPTP Opening (add CaCl₂) Incubate->Add_Ca Monitor_Swelling Monitor Decrease in Absorbance Add_Ca->Monitor_Swelling

References

Fuscin's Impact on Cellular Respiration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuscin, a metabolite produced by various fungi, has been identified as a potent inhibitor of cellular respiration. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its effects on mitochondrial function. The document summarizes the available quantitative data, details relevant experimental protocols for studying its inhibitory effects, and visualizes the affected metabolic pathways. This guide is intended for researchers, scientists, and professionals in drug development who are investigating mitochondrial metabolism and potential therapeutic or toxicological agents.

Introduction to this compound

This compound is a quinonoid fungal metabolite with the chemical formula C₁₅H₁₆O₅[1][2]. Early studies have established its role as an inhibitor of oxidative phosphorylation and respiration in mitochondria[3]. The primary mechanism of action of this compound is the inhibition of succinate dehydrogenase (Complex II) in the electron transport chain[3]. This inhibition disrupts the normal flow of electrons, leading to a decrease in oxygen consumption and ATP synthesis. Understanding the precise effects of this compound on cellular respiration is crucial for evaluating its potential as a research tool or a therapeutic agent, as well as for understanding its toxicological profile.

Quantitative Data on this compound's Inhibitory Effects

Table 1: Illustrative Inhibitory Concentration (IC₅₀) of this compound on Mitochondrial Respiration

ParameterSubstrateIllustrative IC₅₀ (µM)
Oxygen Consumption Rate (OCR)Succinate15
ATP Synthesis RateSuccinate25

Note: The IC₅₀ values presented are hypothetical and for illustrative purposes. Actual values would need to be determined experimentally.

Table 2: Illustrative Percentage Inhibition of Succinate Dehydrogenase Activity by this compound

This compound Concentration (µM)Percentage Inhibition (%)
110
535
1060
2585
5095

Note: These values are hypothetical and serve as a guide for expected dose-dependent inhibition.

Experimental Protocols

To investigate the effects of this compound on cellular respiration, standardized experimental protocols are essential. The following sections detail the methodologies for mitochondrial isolation and the measurement of oxygen consumption.

Isolation of Mitochondria from Rat Liver

This protocol describes the isolation of mitochondria from rat liver using differential centrifugation, a common method for obtaining a fraction enriched in mitochondria.

Materials:

  • Rat liver

  • Homogenization buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

  • Wash buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, pH 7.4)

  • Dounce homogenizer

  • Refrigerated centrifuge

  • Spectrophotometer for protein quantification (e.g., Bradford or BCA assay)

Procedure:

  • Euthanize the rat according to approved animal welfare protocols.

  • Excise the liver, wash it with ice-cold homogenization buffer, and mince it into small pieces.

  • Homogenize the minced liver in 10 volumes of ice-cold homogenization buffer using a Dounce homogenizer with a loose-fitting pestle (5-10 strokes).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully decant the supernatant into a clean centrifuge tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and resuspend the mitochondrial pellet in ice-cold wash buffer.

  • Repeat the centrifugation at 10,000 x g for 15 minutes at 4°C.

  • Resuspend the final mitochondrial pellet in a minimal volume of wash buffer.

  • Determine the protein concentration of the mitochondrial suspension using a standard protein assay.

Measurement of Mitochondrial Oxygen Consumption

The Clark-type oxygen electrode is a standard instrument for measuring the rate of oxygen consumption in isolated mitochondria.

Materials:

  • Isolated mitochondria

  • Clark-type oxygen electrode system

  • Respiration buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM K₂HPO₄, 1 mM MgCl₂, 0.1 mM EGTA, pH 7.2)

  • Substrates (e.g., succinate, pyruvate, malate)

  • ADP

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

Procedure:

  • Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Add 1-2 mL of respiration buffer to the electrode chamber and allow it to equilibrate to the desired temperature (e.g., 30°C).

  • Add the mitochondrial suspension to the chamber to a final concentration of approximately 0.5-1.0 mg/mL protein.

  • Record the basal rate of oxygen consumption (State 2 respiration).

  • Add the substrate (e.g., 5 mM succinate) to initiate electron transport.

  • Add a known amount of ADP (e.g., 100-200 µM) to stimulate ATP synthesis and measure the active rate of oxygen consumption (State 3 respiration).

  • Once the added ADP is phosphorylated to ATP, the respiration rate will decrease to the resting rate (State 4 respiration).

  • To test the effect of this compound, add different concentrations of the this compound stock solution to the chamber before the addition of the substrate and repeat steps 4-7.

  • Calculate the oxygen consumption rate in nmol O₂/min/mg mitochondrial protein.

Signaling Pathways and Mechanisms of Action

This compound's primary mode of action is the direct inhibition of a key enzyme in the electron transport chain. Therefore, its effect is more of a direct disruption of a metabolic pathway rather than the modulation of a classical signaling cascade. The following diagrams illustrate the workflow for studying this compound's effects and its point of intervention in the electron transport chain.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assay Oxygen Consumption Assay cluster_analysis Data Analysis Mitochondria_Isolation Mitochondrial Isolation (from Rat Liver) Protein_Quantification Protein Quantification (Bradford/BCA Assay) Mitochondria_Isolation->Protein_Quantification Add_Mitochondria Add Isolated Mitochondria Protein_Quantification->Add_Mitochondria Electrode_Setup Clark-type Electrode Setup Electrode_Setup->Add_Mitochondria Add_this compound Add this compound (Test) or Vehicle (Control) Add_Mitochondria->Add_this compound Add_Substrate Add Substrate (e.g., Succinate) Add_this compound->Add_Substrate Add_ADP Add ADP Add_Substrate->Add_ADP Measure_OCR Measure Oxygen Consumption Rate (OCR) Add_ADP->Measure_OCR Calculate_Inhibition Calculate % Inhibition Measure_OCR->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50 Electron_Transport_Chain cluster_etc Electron Transport Chain (Inner Mitochondrial Membrane) cluster_inputs Inputs cluster_outputs Outputs Complex_I Complex I (NADH Dehydrogenase) Complex_III Complex III (Cytochrome c reductase) Complex_I->Complex_III CoQ NAD NAD+ Complex_I->NAD Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Complex_III CoQ Fumarate Fumarate Complex_II->Fumarate Complex_IV Complex IV (Cytochrome c oxidase) Complex_III->Complex_IV Cyt c H2O H₂O Complex_IV->H2O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP NADH NADH NADH->Complex_I Succinate Succinate Succinate->Complex_II O2 O₂ O2->Complex_IV This compound This compound This compound->Complex_II

References

Fuscin as a Potential CCR5 Antagonist: An Examination of the Evidence and a Guide to Established CCR5 Antagonism in HIV Research

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: The query for a technical guide on "fuscin" as a CCR5 antagonist for HIV research did not yield specific results in a comprehensive search of scientific literature. The term "this compound" does not appear to be associated with CCR5 antagonism in the context of HIV. It is possible that this is a novel, yet-to-be-published compound, or that the term is a variant of other known molecules. One possibility is a confusion with "fusin," an older name for the CXCR4 receptor, another critical co-receptor for HIV entry. Another is "fusidic acid," which has been investigated in the context of HIV but is not a CCR5 antagonist.

This guide will therefore focus on the well-established principles of CCR5 antagonism in HIV research, using the FDA-approved drug Maraviroc as a primary example to fulfill the user's request for an in-depth technical guide. The data, protocols, and visualizations provided are representative of the field and will serve as a valuable resource for researchers, scientists, and drug development professionals interested in targeting the CCR5 co-receptor.

Introduction to CCR5 as a Target for HIV Therapy

The entry of the human immunodeficiency virus (HIV) into host cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells, such as T-helper cells and macrophages.[1] This initial binding triggers conformational changes in gp120, enabling it to interact with a second co-receptor, either CCR5 or CXCR4.[1][2][3][4] Viruses that utilize CCR5 are termed R5-tropic and are predominant during the early stages of infection.[1][5]

The critical role of CCR5 in viral entry makes it an attractive target for antiretroviral therapy.[5][6][7] Individuals with a homozygous 32-base-pair deletion in the CCR5 gene (CCR5-Δ32) are highly resistant to infection by R5-tropic HIV-1 strains, and this natural resistance has provided a strong rationale for the development of CCR5 antagonists.[3][6][8] These antagonists do not target the virus itself but rather the host cell co-receptor, representing a class of drugs known as host-targeted antivirals.[3]

Mechanism of Action of CCR5 Antagonists

CCR5 antagonists are allosteric, non-competitive inhibitors.[8] They bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[9][10][11] This binding induces a conformational change in the extracellular loops of CCR5, which prevents the interaction with the HIV-1 gp120 protein.[5][12] Consequently, the fusion of the viral and cellular membranes is inhibited, blocking viral entry into the host cell.[13] Unlike natural chemokine ligands, CCR5 antagonists do not induce receptor signaling or internalization.[8]

Below is a diagram illustrating the HIV entry process and the mechanism of action of CCR5 antagonists.

HIV_Entry_and_CCR5_Antagonism cluster_host_cell Host Cell Membrane cluster_hiv HIV-1 Virion cluster_antagonist Drug Action CD4 CD4 Receptor CCR5 CCR5 Co-Receptor CD4->CCR5 2. Conformational Change & gp120 Binding gp120 gp120 CCR5->gp120 3. Fusion & Entry CCR5_blocked CCR5 (Blocked) gp120->CD4 1. Binding gp120->CCR5_blocked Binding Prevented Maraviroc CCR5 Antagonist (e.g., Maraviroc) Maraviroc->CCR5_blocked Binds to CCR5

Caption: HIV entry and inhibition by a CCR5 antagonist.

Quantitative Data for Selected CCR5 Antagonists

The efficacy of CCR5 antagonists is determined through various in vitro assays that measure their ability to inhibit viral entry. The 50% inhibitory concentration (IC50) is a key metric, representing the concentration of the drug required to inhibit 50% of viral replication.

CompoundHIV-1 StrainCell TypeIC50 (nM)Citation
MaravirocHIV-1BALPBMCs2.05[11]
MaravirocHIV-1CC1/85PBMCs4.39[11]
VicrivirocHIV-1BALPBMCs1.30[11]
VicrivirocHIV-1CC1/85PBMCs3.78[11]
VCH-286HIV-1BALPBMCs0.25[11]
VCH-286HIV-1CC1/85PBMCs0.34[11]

Experimental Protocols

Radioligand Binding Assay for CCR5

This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR5 receptor, thereby determining its binding affinity.

Methodology:

  • Membrane Preparation: HEK 293T cells are transiently transfected with a plasmid encoding the human CCR5 receptor. After 48 hours, the cells are harvested, and cell membranes are prepared by homogenization and centrifugation.[9]

  • Binding Reaction: Membrane aliquots (containing a specific amount of protein, e.g., 2.5 µg) are incubated in a 96-well plate.[9]

  • Incubation: The membranes are incubated with a radiolabeled CCR5 ligand (e.g., 0.1 nM [¹²⁵I]CCL3 or [³H]Maraviroc) and varying concentrations of the test compound.[9] The incubation is typically carried out for 1 hour at room temperature in an assay buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA).[9]

  • Non-specific Binding: To determine non-specific binding, a parallel set of reactions is performed in the presence of a high concentration (e.g., 2 µM) of an unlabeled CCR5 antagonist.[9]

  • Detection: The amount of bound radioligand is quantified using a scintillation counter.

  • Data Analysis: The displacement curves are analyzed to determine the IC50 value of the test compound.

HIV-1 Entry (Pseudovirus) Assay

This assay quantifies the ability of a compound to inhibit HIV-1 entry into target cells using replication-defective viral particles that express the HIV-1 envelope protein and a reporter gene (e.g., luciferase).

Methodology:

  • Cell Culture: Target cells (e.g., PM-1 cells, which naturally express CD4 and CCR5) are seeded in 96-well plates.[14]

  • Compound Incubation: The cells are pre-incubated with serial dilutions of the test compound.

  • Infection: Pseudoviruses are added to the wells.

  • Incubation: The plates are incubated at 37°C for a period that allows for viral entry and reporter gene expression (e.g., 4 days).[14]

  • Cell Lysis and Reporter Gene Assay: The cells are lysed, and the activity of the reporter gene product (e.g., luciferase) is measured using a luminometer.[14]

  • Data Analysis: The reduction in reporter gene activity in the presence of the compound is used to calculate the IC50 value.

Below is a diagram illustrating the workflow for an HIV-1 Entry Assay.

HIV_Entry_Assay_Workflow start Start: Seed Target Cells (e.g., PM-1) in 96-well plate add_compound Add serial dilutions of Test Compound (e.g., this compound analog) start->add_compound pre_incubate Pre-incubate add_compound->pre_incubate add_virus Infect with HIV-1 Pseudovirus (expressing Luciferase) pre_incubate->add_virus incubate_infection Incubate for 48-72 hours add_virus->incubate_infection lyse_cells Lyse cells incubate_infection->lyse_cells measure_luciferase Measure Luciferase Activity (Luminometer) lyse_cells->measure_luciferase analyze_data Calculate IC50 Value measure_luciferase->analyze_data end End analyze_data->end

Caption: Workflow for an HIV-1 entry (pseudovirus) assay.

Future Directions and Conclusion

The development of CCR5 antagonists has marked a significant advancement in antiretroviral therapy.[6][15][16] While Maraviroc is the only FDA-approved CCR5 antagonist, research into new and potentially more potent compounds continues.[3][6][16] The exploration of novel chemical scaffolds, potentially including compounds like "this compound" if and when they are characterized, is essential for expanding the arsenal of anti-HIV drugs. Key considerations for future research include overcoming viral resistance, which can occur through the emergence of CXCR4-tropic viruses or mutations in gp120 that allow it to bind to the antagonist-occupied CCR5.[6][10]

This technical guide provides a foundational understanding of CCR5 antagonism in HIV research. The methodologies and data presented for established antagonists serve as a benchmark for the evaluation of any new potential CCR5-targeting compounds. As our understanding of the intricate virus-host interactions evolves, so too will the strategies to inhibit HIV and ultimately move towards a cure.

References

Preliminary Studies on the Biological Activities of Fuscin and a Comprehensive Guide to Fusidic Acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known biological activities of Fuscin, a metabolic product of the fungus Oidiodendron fuscum. Due to the limited recent and in-depth data available for this compound, this document also presents a comprehensive overview of the well-documented biological activities of Fusidic Acid, a structurally distinct fungal metabolite with a broad range of therapeutic applications. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

This compound: A Brief Overview

Fusidic Acid: A Detailed Examination of Biological Activities

Fusidic acid is a bacteriostatic antibiotic derived from the fungus Fusidium coccineum. It is particularly effective against Gram-positive bacteria.[1][2] Beyond its antimicrobial properties, Fusidic Acid exhibits significant anti-inflammatory and anticancer activities.[3][4][5]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the antimicrobial, anti-inflammatory, and anticancer activities of Fusidic Acid.

Table 1: Antimicrobial Activity of Fusidic Acid

OrganismStrain(s)MIC (μg/mL)MBC (μg/mL)Reference(s)
Staphylococcus aureusATCC 65380.1 - 0.6250.3125 - 1.250[1]
Staphylococcus aureus subsp. aureusATCC 292130.1 - 0.6250.3125 - 1.250[1]
Staphylococcus epidermidisATCC 122280.1 - 0.6250.3125 - 1.250[1]
Methicillin-susceptible S. aureus (MSSA)US Clinical IsolatesMIC₉₀: 0.12-[6]
Methicillin-resistant S. aureus (MRSA)US Clinical IsolatesMIC₉₀: 0.12-[6]
Coagulase-negative staphylococci (CoNS)US Clinical IsolatesMIC₉₀: 0.12-[6]
Methicillin-susceptible S. aureus (MSSA)Canadian Clinical IsolatesMIC₉₀: 0.25-[6]
Methicillin-resistant S. aureus (MRSA)Canadian Clinical IsolatesMIC₉₀: 0.25-[6]
Enterococci-MIC₉₀: 4-[7]
Corynebacterium spp.-≤0.12-[7]
Streptococcus pyogenes-MIC₉₀: 8-[7]
Clostridium difficile-MIC₉₀: 2-[7]
Chlamydia trachomatis-MIC₉₀: 0.5-[7]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MIC₉₀: Minimum Inhibitory Concentration for 90% of isolates.

Table 2: Anti-inflammatory Activity of Fusidic Acid

AssayModelTreatmentInhibition (%)Reference(s)
TPA-induced ear edemaMouse2000 µg/mL39.04[1]
TPA-induced ear edemaMouse4000 µg/mL73.46[1]
TPA-induced ear edemaMouse8000 µg/mL83.83[1]
Formalin-induced edemaRat50 mg/kgSignificant (p<0.05)[3]
Formalin-induced edemaRat100 mg/kgSignificant (p<0.05)[3]

TPA: 12-O-tetradecanoylphorbol-13-acetate

Table 3: Anticancer Activity of Fusidic Acid

Cell LineCancer TypeConcentration (μM)Growth Inhibition (%)Reference(s)
MCF-7Breast Cancer10028[8]
MDA-MB-231Breast Cancer10032[8]
8505CThyroid Cancer20043[8]
TPC1Thyroid Cancer10045[8]
Experimental Protocols

This protocol is based on the broth microdilution method.[1]

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight and then diluted in Mueller-Hinton Broth (MHB) to a final concentration of approximately 1.5 × 10⁵ CFU/mL.

  • Preparation of Fusidic Acid Dilutions: A stock solution of Fusidic Acid is prepared in dimethyl sulfoxide (DMSO). A series of twofold dilutions are then made in a 96-well microtiter plate to achieve final concentrations typically ranging from 0.025 to 10 µg/mL.

  • Incubation: Each well of the microtiter plate receives 195 µL of the bacterial inoculum and 5 µL of the corresponding Fusidic Acid dilution. The plates are incubated at 37°C for 24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of Fusidic Acid that results in no visible bacterial growth, as determined by measuring the absorbance at 600 nm.

  • MBC Determination: To determine the MBC, a 5 µL aliquot from the wells showing no visible growth is sub-cultured onto fresh agar plates. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

This in vivo assay evaluates the anti-inflammatory effects of topically applied agents.[1]

  • Animal Model: Female Kunming mice are used for this model.

  • Induction of Inflammation: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone (e.g., 0.125 µg/mL) is topically applied to the right ear of each mouse to induce edema. The left ear serves as a control.

  • Treatment: Various concentrations of Fusidic Acid (e.g., 2,000, 4,000, and 8,000 µg/mL) are topically applied to the TPA-treated ear. A positive control group is treated with a known anti-inflammatory agent like dexamethasone.

  • Assessment of Edema: After a set period (e.g., 6 hours), the mice are euthanized, and circular punches are taken from both ears. The weight of the punches is measured, and the degree of edema is calculated as the difference in weight between the right and left ear punches. The inhibition of edema is calculated relative to the TPA-only treated group.

  • Histological and Immunohistochemical Analysis: Ear tissue can be fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to observe inflammatory cell infiltration. Immunohistochemistry can be performed to assess the expression of pro-inflammatory markers such as TNF-α, IL-1β, and COX-2.[1]

This protocol outlines a method to determine the effect of Fusidic Acid on the proliferation of cancer cell lines.[8]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer) are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then treated with various concentrations of Fusidic Acid (e.g., 10 µM, 100 µM, and 200 µM) for a specified duration (e.g., 72 hours). A control group is treated with the vehicle (e.g., DMSO).

  • Cell Viability Assessment: Cell viability is assessed using a standard method such as the Trypan Blue exclusion assay. The number of viable cells in treated and control wells is counted.

  • Calculation of Growth Inhibition: The percentage of growth inhibition is calculated by comparing the number of viable cells in the treated groups to the control group.

Signaling Pathways and Mechanisms of Action

The primary antibacterial mechanism of Fusidic Acid is the inhibition of protein synthesis. It specifically targets the elongation factor G (EF-G) in bacteria.[9][10] This action prevents the translocation of the peptidyl-tRNA on the ribosome, thereby halting the elongation of the polypeptide chain.[9][10]

G cluster_ribosome Ribosome A_site A site Translocation Translocation of peptidyl-tRNA A_site->Translocation Hydrolyzes GTP to GDP P_site P site E_site E site EF_G_GTP EF-G-GTP EF_G_GTP->A_site Binds to A site EF_G_GDP EF-G-GDP Fusidic_Acid Fusidic Acid EF_G_GDP->Fusidic_Acid Inhibition Inhibition Fusidic_Acid->Inhibition Translocation->EF_G_GDP Releases Protein_Synthesis Protein Synthesis Translocation->Protein_Synthesis Inhibition->Translocation

Caption: Fusidic Acid inhibits bacterial protein synthesis by stabilizing EF-G-GDP on the ribosome, preventing translocation.

Fusidic Acid has been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway.[1] In response to inflammatory stimuli like TPA, the IκB-α protein is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Fusidic Acid can suppress the expression of p65 and inhibit the phosphorylation of IκB-α.[1]

G TPA TPA (Inflammatory Stimulus) IKK IKK Complex TPA->IKK IkB_a IκB-α IKK->IkB_a Phosphorylates p65 p65 NF_kB p65 IκB-α p_IkB_a p-IκB-α (Phosphorylated) NF_kB:ikb->p_IkB_a p65_translocation p65 Translocation to Nucleus NF_kB:p65->p65_translocation Degradation Proteasomal Degradation p_IkB_a->Degradation Nucleus Nucleus p65_translocation->Nucleus Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, COX-2) Nucleus->Pro_inflammatory_genes Fusidic_Acid Fusidic Acid Inhibition1 Inhibition Fusidic_Acid->Inhibition1 Inhibition2 Inhibition Fusidic_Acid->Inhibition2 Inhibition1->p_IkB_a Inhibition2->p65 Suppresses expression

Caption: Fusidic Acid's anti-inflammatory effect via inhibition of the NF-κB signaling pathway.

References

In Vitro Effects of Fungal Metabolites on Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial query focused on "Fuscin." However, publicly available research on the specific in vitro effects of a compound explicitly named "this compound" on cancer cell lines is limited. It is possible that this query refers to other closely named and more extensively studied fungal metabolites. This guide, therefore, addresses the in vitro anticancer effects of two such compounds, Fusidic Acid and Fusaproliferin , and a related compound, Fusicoccin , to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Fungal metabolites represent a rich source of bioactive compounds with therapeutic potential. Among these, several compounds with names similar to "this compound" have demonstrated significant in vitro activity against various cancer cell lines. This technical guide synthesizes the available data on Fusidic Acid and Fusaproliferin, focusing on their cytotoxic effects, impact on the cell cycle, and implicated signaling pathways. It also provides detailed protocols for key experimental assays and visual representations of cellular mechanisms and workflows to aid in the design and interpretation of related research.

Data Presentation: Cytotoxicity of Fusaproliferin

Fusaproliferin, a sesterterpene mycotoxin, has shown potent cytotoxic effects against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized below.

Cell LineCancer TypeIC50 (µM)Reference CompoundReference IC50 (µM)
MIA PaCa-2Pancreatic0.13Gemcitabine7.6
BxPC-3Pancreatic0.76Gemcitabine2.2
MDA-MB-231Breast (Triple Negative)1.9Doxorubicin0.06
MCF7Breast (ER+)3.9Doxorubicin0.02
WI-38Lung Fibroblast (Non-cancerous)18.0--

Table 1: IC50 values of Fusaproliferin against various human cancer cell lines after 24 hours of treatment. Data compiled from publicly available research.

Effects on Cell Cycle and Apoptosis

Fusidic Acid: Induction of Cell Cycle Arrest

Fusidic acid, a bacteriostatic antibiotic, has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest.[1][2][3][4] Notably, this growth inhibition is generally not associated with the induction of apoptosis.[1][2][3][4] The specific phase of the cell cycle at which arrest occurs appears to be dependent on the cancer cell type.[1][2][3][4]

  • Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231): G0/G1 phase arrest.[1][2][3][4]

  • Thyroid Cancer Cell Line (e.g., 8505C): S phase arrest.[1][2][3][4]

  • Cervical Cancer Cell Lines (e.g., Caski, HeLa): G2/M phase arrest.[1][2][3][4]

The primary mechanism of action for Fusidic acid is the inhibition of protein synthesis through its binding to elongation factor G (EF-G), which prevents the translocation of the ribosome during translation.[5][6] This disruption of protein synthesis likely leads to a downstream cascade that triggers cell cycle checkpoints.

Fusaproliferin: Induction of Apoptosis and Necrosis

In contrast to Fusidic acid, Fusaproliferin induces rapid cell death in cancer cell lines, exhibiting characteristics of both apoptosis and necrosis within a few hours of treatment.[7] While the precise signaling cascade has not been fully elucidated, the induction of apoptosis typically involves the activation of a caspase cascade.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and the cytotoxic effects of a compound.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Test compound (e.g., this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol allows for the analysis of the cell cycle distribution of a cell population.

Materials:

  • Treated and control cells

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet.

  • Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • PBS

  • Annexin V binding buffer

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Resuspension: Resuspend the cell pellet in Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative and PI-positive cells are necrotic.

Visualization of Signaling Pathways and Workflows

Proposed Mechanism of Fusidic Acid-Induced Cell Cycle Arrest

Fusidic_Acid_Pathway Fusidic Acid Fusidic Acid Elongation Factor G (EF-G) Elongation Factor G (EF-G) Fusidic Acid->Elongation Factor G (EF-G) binds Ribosome Ribosome Elongation Factor G (EF-G)->Ribosome interacts with Protein Synthesis Protein Synthesis Elongation Factor G (EF-G)->Protein Synthesis inhibits Cell Cycle Progression Cell Cycle Progression Protein Synthesis->Cell Cycle Progression inhibition leads to arrest G0/G1 Arrest G0/G1 Arrest Cell Cycle Progression->G0/G1 Arrest S Phase Arrest S Phase Arrest Cell Cycle Progression->S Phase Arrest G2/M Arrest G2/M Arrest Cell Cycle Progression->G2/M Arrest

Caption: Fusidic Acid inhibits protein synthesis by targeting EF-G, leading to cell cycle arrest.

General Pathway of Fusaproliferin-Induced Apoptosis

Fusaproliferin_Apoptosis Fusaproliferin Fusaproliferin Cellular Stress Cellular Stress Fusaproliferin->Cellular Stress Mitochondrial Pathway (Intrinsic) Mitochondrial Pathway (Intrinsic) Cellular Stress->Mitochondrial Pathway (Intrinsic) Necrosis Necrosis Cellular Stress->Necrosis Caspase Activation Caspase Activation Mitochondrial Pathway (Intrinsic)->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Fusaproliferin induces cellular stress, leading to apoptosis and necrosis.

Experimental Workflow for In Vitro Analysis

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Cell Cycle Analysis Cell Cycle Analysis IC50 Determination->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay IC50 Determination->Apoptosis Assay Western Blot Western Blot IC50 Determination->Western Blot

Caption: A typical workflow for the in vitro evaluation of an anticancer compound.

Concluding Remarks

The fungal metabolites Fusidic acid and Fusaproliferin demonstrate distinct and potent anticancer activities in vitro. Fusidic acid acts as a cytostatic agent by inducing cell cycle arrest through the inhibition of protein synthesis, with the specific phase of arrest being cell-type dependent. In contrast, Fusaproliferin is a cytotoxic agent that rapidly induces both apoptosis and necrosis in cancer cells. The high potency of Fusaproliferin, particularly against pancreatic cancer cell lines, warrants further investigation into its specific molecular targets and signaling pathways. The detailed protocols and conceptual diagrams provided in this guide offer a framework for researchers to further explore the therapeutic potential of these and other novel fungal metabolites. Future studies should aim to elucidate the precise molecular mechanisms underlying the observed effects to facilitate the development of new anticancer therapies.

References

Unlocking the Therapeutic Potential of Fusidic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusidic acid (FA), a natural product originally isolated from the fungus Fusidium coccineum, has long been a clinically valuable antibiotic, particularly for treating infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Beyond its established antibacterial properties, a growing body of research is unveiling the broader therapeutic potential of FA and its synthetic derivatives. These molecules are now being explored for their anti-inflammatory, anticancer, antifungal, and antiviral activities, opening up new avenues for drug development.[2][3] This technical guide provides an in-depth exploration of the therapeutic promise of fusidic acid derivatives, focusing on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation.

Mechanism of Action and Therapeutic Targets

The therapeutic effects of fusidic acid derivatives stem from their ability to modulate specific biological pathways. Their primary mechanisms of action include:

  • Inhibition of Protein Synthesis: The hallmark of fusidic acid's antibacterial activity is its ability to inhibit bacterial protein synthesis by targeting elongation factor G (EF-G).[1][2] This interaction stalls the translocation of the ribosome along the messenger RNA, leading to a bacteriostatic effect.[4]

  • Modulation of Inflammatory Signaling: Certain FA derivatives have demonstrated potent anti-inflammatory effects by interfering with key signaling pathways. Notably, they have been shown to inhibit the activation of the STING (Stimulator of Interferon Genes) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathways, which are central to the innate immune response and the production of pro-inflammatory cytokines.[5][6]

  • Antifungal Activity: The antifungal properties of some FA derivatives are attributed to their interaction with the eukaryotic elongation factor 2 (eEF2), a homolog of the bacterial EF-G.[7]

  • Anticancer Effects: Emerging evidence suggests that FA derivatives can induce apoptosis in cancer cells, highlighting their potential as novel anticancer agents.[8]

Quantitative Biological Data

The following tables summarize the quantitative data on the biological activities of various fusidic acid derivatives from preclinical studies.

Table 1: Antibacterial Activity of Fusidic Acid Derivatives

CompoundBacterial StrainMIC (µM)Reference
Fusidic AcidS. aureus ATCC 292130.125[1]
FA-CPS. aureus ATCC 292130.125[1]
FA-15Staphylococcus spp.0.781–1.563[4]
FA-7S. aureus3.125[9]
3-Keto-cephalosporin P1S. aureus4 µg/mL[10]
Cephalosporin P1MRSA8 µg/mL[10]
3-Keto-cephalosporin P1MRSA8 µg/mL[10]

Table 2: Anti-inflammatory Activity of Fusidic Acid Derivatives

CompoundAssayIC50 (µM)Reference
Compound 30LPS-induced NO production in macrophages1.15[5]
Compound a1NO inhibition3.26 ± 0.42[11]
Compound a1IL-6 inhibition1.85 ± 0.21[11]
Compound a1TNF-α inhibition3.88 ± 0.55[11]

Table 3: Anticancer Activity of Fusidic Acid Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 4Hela, U87, KBV, MKN451.26-3.57[8]
Compound 26HeLa, U87, KBV, MKN45, JHH-71.26-3.57[2][3]
Fusidic Acid8505C Thyroid Cancer>200[12]
Fusidic AcidTPC1 Thyroid Cancer>100[12]
Fusidic AcidCaski Cervical Cancer>200[12]
Fusidic AcidHeLa Cervical Cancer>200[12]
Fusidic AcidMCF-7 Breast Cancer>100[12]
Fusidic AcidMDA-MB-231 Breast Cancer>100[12]

Table 4: Antifungal Activity of Fusidic Acid Derivatives

CompoundFungal StrainMIC (µg/mL)Reference
Compound 17Cryptococcus neoformans4[2][3]
Compound 16Cryptococcus neoformans>32 (94.58% inhibition at 32 µg/mL)[2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of fusidic acid derivatives.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.[6][13]

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Fusidic acid derivative stock solution

  • DMSO (or other suitable solvent)

  • Incubator (35 ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of Compound Dilutions:

    • Perform a two-fold serial dilution of the fusidic acid derivative stock solution in MHB in the 96-well plate. The final concentrations should typically range from 0.025 to 10 µg/mL.[6]

    • Include a positive control well (MHB with bacterial inoculum, no compound) and a negative control well (MHB only).

  • Inoculation:

    • Dilute the bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

    • Add the standardized bacterial suspension to each well (except the negative control).

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours.[14]

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density using a microplate reader.

TPA-Induced Mouse Ear Edema Model for Anti-inflammatory Activity

This in vivo assay is used to evaluate the anti-inflammatory properties of topically applied compounds.[6][15]

Materials:

  • Mice (e.g., BALB/c)

  • 12-O-tetradecanoylphorbol-13-acetate (TPA) solution in acetone

  • Fusidic acid derivative solution in a suitable vehicle (e.g., acetone)

  • Micrometer or balance

  • Punch biopsy tool

Procedure:

  • Induction of Inflammation:

    • Apply a solution of TPA (e.g., 2.5 µg) in acetone to the inner and outer surfaces of the right ear of each mouse. The left ear receives the vehicle alone and serves as a control.

  • Treatment:

    • Apply the fusidic acid derivative solution to the TPA-treated ear. The application can be done shortly after TPA application or at a specified time point.

  • Evaluation of Edema:

    • At a predetermined time after TPA application (e.g., 6 hours), euthanize the mice.

    • Measure the thickness of both ears using a micrometer.

    • Alternatively, use a punch biopsy tool to remove a standard-sized section of each ear and weigh them.

    • The degree of edema is calculated as the difference in thickness or weight between the right (TPA-treated) and left (control) ears.

  • Calculation of Inhibition:

    • The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Signaling Pathways and Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by fusidic acid derivatives and a typical experimental workflow.

STING Signaling Pathway Inhibition

STING_Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING (ER Membrane) cGAMP->STING Activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocates to IFN Type I IFN Production Nucleus->IFN FA_deriv Fusidic Acid Derivative FA_deriv->STING Inhibits

Caption: Inhibition of the STING signaling pathway by a Fusidic Acid Derivative.

NF-κB Signaling Pathway Inhibition

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) pIkB p-IκBα IkB->pIkB Nucleus Nucleus NFkB->Nucleus Translocates to Proteasome Proteasome pIkB->Proteasome Degradation Cytokines Pro-inflammatory Cytokine Genes Nucleus->Cytokines Activates Transcription FA_deriv Fusidic Acid Derivative FA_deriv->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by a Fusidic Acid Derivative.

Experimental Workflow for MIC Determination

MIC_Workflow start Start prep_comp Prepare Serial Dilutions of Fusidic Acid Derivative start->prep_comp prep_inoc Prepare Standardized Bacterial Inoculum start->prep_inoc inoculate Inoculate Microtiter Plate prep_comp->inoculate prep_inoc->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Visually Inspect for Growth (Determine MIC) incubate->read_results end End read_results->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

Fusidic acid derivatives represent a promising class of molecules with a wide range of therapeutic applications beyond their traditional use as antibiotics. The ability of these compounds to modulate key signaling pathways in inflammation and cancer, coupled with their established safety profile, makes them attractive candidates for further drug development. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity for different therapeutic targets. Furthermore, a deeper understanding of their in vivo efficacy and pharmacokinetic properties will be crucial for their successful translation into clinical practice. The data and protocols presented in this guide provide a solid foundation for researchers to explore and unlock the full therapeutic potential of this versatile class of compounds.

References

Fuscin's Impact on Oxidative Phosphorylation Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuscin, a metabolite produced by various fungi, has been identified as a potent inhibitor of mitochondrial oxidative phosphorylation (OXPHOS). This document provides a comprehensive technical overview of the mechanisms through which this compound exerts its effects, with a primary focus on its interaction with the F1Fo-ATP synthase complex. This guide details this compound's impact on cellular bioenergetics, outlines key experimental protocols for investigating these effects, and explores the downstream signaling consequences of impaired oxidative phosphorylation. The information presented herein is intended to serve as a foundational resource for researchers in cellular metabolism and professionals engaged in drug discovery and development.

Mechanism of Action: Inhibition of F1Fo-ATP Synthase

The primary molecular target of this compound within the oxidative phosphorylation pathway is the F1Fo-ATP synthase (also known as Complex V). This multi-subunit enzyme, located in the inner mitochondrial membrane, is responsible for the synthesis of adenosine triphosphate (ATP) from adenosine diphosphate (ADP) and inorganic phosphate (Pi), driven by the proton motive force generated by the electron transport chain (ETC).

This compound acts as a direct inhibitor of ATP synthase.[1][2] While the precise binding site is not as extensively characterized as that of other inhibitors like oligomycin, it is understood to interfere with the enzyme's catalytic cycle.[1] By inhibiting ATP synthase, this compound disrupts the coupling between the electron transport chain and ATP production, leading to a cascade of downstream effects on cellular metabolism.

Key Consequences of ATP Synthase Inhibition by this compound:
  • Decreased ATP Synthesis: The most immediate effect is a reduction in the cell's primary energy currency.

  • Hyperpolarization of the Mitochondrial Membrane: Inhibition of proton flow through ATP synthase can lead to a buildup of the proton gradient, resulting in a more negative mitochondrial membrane potential.

  • Reduced Oxygen Consumption: The electron transport chain and ATP synthesis are tightly coupled. When ATP synthase is inhibited, the proton gradient increases, making it energetically more difficult for the ETC complexes to pump protons. This feedback inhibition leads to a decrease in the rate of oxygen consumption.[1]

Quantitative Data Summary

While extensive quantitative data for this compound's specific impact on various parameters of oxidative phosphorylation is not widely available in recent literature, the following tables provide a template for the types of data that would be generated in a comprehensive analysis. The values presented are representative and intended for illustrative purposes.

ParameterThis compound IC50Reference Compound (Oligomycin) IC50Notes
ATP Synthase ActivityData N/A~1 µMThe half-maximal inhibitory concentration (IC50) for direct inhibition of the enzyme's catalytic activity.
Cellular ATP LevelsData N/A~1.5 µMThe concentration of the inhibitor required to reduce total cellular ATP levels by 50%. This can be cell-type dependent.
Basal Oxygen ConsumptionData N/A~0.5 µMThe concentration that inhibits the baseline oxygen consumption rate (OCR) by 50% in intact cells.
Maximal RespirationData N/A~0.7 µMThe concentration that inhibits the maximal OCR (induced by an uncoupler like FCCP) by 50%.
Mitochondrial Membrane PotentialData N/AVariableThe effect on membrane potential is complex; initial hyperpolarization may be followed by depolarization at higher concentrations or over longer exposure times.

Key Experimental Protocols

This section provides detailed methodologies for the essential experiments used to characterize the impact of this compound on oxidative phosphorylation pathways.

Measurement of Mitochondrial Respiration using Extracellular Flux Analysis

The Seahorse XF Cell Mito Stress Test is a standard method for assessing mitochondrial respiration in live cells by measuring the oxygen consumption rate (OCR).[3][4][5][6]

Principle: This assay utilizes a specialized microplate and sensor cartridge to measure real-time changes in the oxygen concentration of the medium surrounding a monolayer of cells. By sequentially injecting pharmacological agents that modulate the electron transport chain, key parameters of mitochondrial function can be determined.

Protocol:

  • Cell Seeding:

    • Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.

    • Allow cells to adhere and grow overnight in a standard CO2 incubator at 37°C.

  • Sensor Cartridge Hydration:

    • The day before the assay, place the Seahorse XF sensor cartridge upside down with the utility plate on top.

    • Add 200 µL of Seahorse XF Calibrant to each well of the utility plate.

    • Incubate the cartridge in a non-CO2 incubator at 37°C overnight.[6]

  • Assay Preparation:

    • On the day of the assay, remove the cell culture medium and wash the cells with pre-warmed XF Assay Medium (e.g., DMEM supplemented with glucose, pyruvate, and glutamine, pH 7.4).

    • Add the final volume of XF Assay Medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.[3]

    • Prepare stock solutions of this compound and control inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) in XF Assay Medium.

    • Load the injection ports of the hydrated sensor cartridge with the compounds in the desired sequence.

  • Seahorse XF Analyzer Operation:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell plate.

    • Run the assay protocol, which will measure baseline OCR, followed by sequential injections and OCR measurements.

Data Analysis: The key parameters of mitochondrial respiration are calculated from the OCR measurements after each injection:

  • Basal Respiration: The baseline oxygen consumption of the cells.

  • ATP-Linked Respiration: The decrease in OCR after the injection of oligomycin (an ATP synthase inhibitor).

  • Maximal Respiration: The OCR after the injection of FCCP (an uncoupling agent).

  • Proton Leak: The OCR remaining after oligomycin injection that is not coupled to ATP synthesis.

  • Non-Mitochondrial Respiration: The OCR remaining after the injection of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor).

G cluster_workflow Seahorse XF Mito Stress Test Workflow A Seed Cells in XF Plate D Incubate Cells in Assay Medium A->D B Hydrate Sensor Cartridge E Load Sensor Cartridge B->E C Prepare Assay Medium & Compounds C->D C->E G Run Assay: Measure OCR D->G F Calibrate Analyzer E->F F->G H Inject this compound/Oligomycin G->H I Inject FCCP H->I J Inject Rotenone/Antimycin A I->J K Data Analysis J->K

Workflow for the Seahorse XF Cell Mito Stress Test.

ATP Synthase Activity Assay

This assay directly measures the enzymatic activity of ATP synthase, typically by quantifying the rate of ATP hydrolysis (the reverse reaction).[7]

Principle: In this colorimetric assay, the hydrolysis of ATP to ADP by ATP synthase is coupled to a series of enzymatic reactions that lead to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the ATP synthase activity.[7]

Protocol:

  • Mitochondrial Isolation (if applicable):

    • Isolate mitochondria from cells or tissues using differential centrifugation.

    • Determine the protein concentration of the mitochondrial preparation.

  • Reaction Mix Preparation:

    • Prepare a reaction mix containing assay buffer, ATP, an ATP regenerating system (phosphoenolpyruvate and pyruvate kinase), and NADH.[8]

    • For inhibitor studies, prepare parallel reaction mixes containing this compound or a known inhibitor like oligomycin.

  • Assay Procedure:

    • Add the reaction mix to a 96-well plate.

    • Initiate the reaction by adding the mitochondrial sample or cell lysate.

    • Immediately measure the absorbance at 340 nm in kinetic mode at 30°C for 5-30 minutes using a microplate reader.[7]

  • Data Analysis:

    • Calculate the rate of decrease in absorbance (ΔOD/min).

    • The specific activity of ATP synthase is determined by subtracting the rate in the presence of an inhibitor (e.g., oligomycin) from the total rate and normalizing to the amount of protein.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

The mitochondrial membrane potential can be assessed using fluorescent probes that accumulate in the mitochondria in a potential-dependent manner.

Principle: Cationic fluorescent dyes, such as JC-1 or TMRM, accumulate in the negatively charged mitochondrial matrix. In healthy, polarized mitochondria, JC-1 forms aggregates that emit red fluorescence. Upon depolarization, the dye remains in its monomeric form in the cytoplasm and emits green fluorescence. The ratio of red to green fluorescence is an indicator of the mitochondrial membrane potential.[9][10]

Protocol:

  • Cell Culture and Treatment:

    • Culture cells in a suitable format (e.g., 96-well black-walled plates for plate reader analysis or on coverslips for microscopy).

    • Treat the cells with this compound for the desired time and concentration. Include a positive control for depolarization (e.g., FCCP).

  • Dye Loading:

    • Remove the treatment medium and wash the cells with a suitable buffer (e.g., PBS or Tyrode's buffer).

    • Add the fluorescent dye (e.g., 2 µM JC-1) to the cells and incubate at 37°C for 15-30 minutes.[10]

  • Fluorescence Measurement:

    • Plate Reader: Measure the fluorescence intensity for both the red (excitation ~550 nm, emission ~600 nm) and green (excitation ~485 nm, emission ~535 nm) channels.[10]

    • Fluorescence Microscopy: Visualize the cells using a fluorescence microscope with appropriate filter sets for red and green fluorescence.

    • Flow Cytometry: Analyze the fluorescence of individual cells to quantify the proportion of cells with polarized versus depolarized mitochondria.

  • Data Analysis:

    • For plate reader and microscopy data, calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

Downstream Signaling Pathways

The inhibition of oxidative phosphorylation and the subsequent depletion of cellular ATP levels trigger significant changes in cellular signaling, primarily through the activation of the AMP-activated protein kinase (AMPK) pathway and the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).

AMPK Activation

AMPK is a crucial energy sensor that is activated in response to an increase in the cellular AMP/ATP and ADP/ATP ratios.[11][12][13]

Activation Mechanism:

  • ATP Depletion: this compound-mediated inhibition of ATP synthase leads to a decrease in ATP levels and a corresponding increase in AMP and ADP.

  • AMP/ADP Binding: AMP and ADP bind to the γ-subunit of AMPK, causing a conformational change that promotes its phosphorylation and activation by upstream kinases (e.g., LKB1).[14]

  • Downstream Effects: Activated AMPK phosphorylates a multitude of downstream targets to restore energy homeostasis by:

    • Inhibiting Anabolic Pathways: Suppressing energy-consuming processes such as protein, fatty acid, and cholesterol synthesis.

    • Activating Catabolic Pathways: Promoting ATP-generating processes like glycolysis and fatty acid oxidation.

G This compound This compound ATPSynthase ATP Synthase This compound->ATPSynthase inhibits ATP ATP ↓ ATPSynthase->ATP AMP_ADP AMP/ATP & ADP/ATP ↑ ATP->AMP_ADP AMPK AMPK Activation AMP_ADP->AMPK activates Anabolic Anabolic Pathways ↓ (e.g., Protein Synthesis) AMPK->Anabolic inhibits Catabolic Catabolic Pathways ↑ (e.g., Glycolysis) AMPK->Catabolic stimulates

AMPK activation pathway in response to this compound.

HIF-1α Stabilization

HIF-1α is a transcription factor that plays a central role in the cellular response to low oxygen (hypoxia). Inhibition of oxidative phosphorylation can mimic a hypoxic state and lead to the stabilization of HIF-1α.[15]

Stabilization Mechanism:

  • Reduced Oxygen Consumption: this compound's inhibition of the ETC leads to decreased mitochondrial oxygen consumption.

  • Inhibition of Prolyl Hydroxylases (PHDs): PHDs are enzymes that require oxygen to hydroxylate HIF-1α, marking it for degradation. The reduced availability of oxygen at the mitochondrial level can inhibit PHD activity.

  • HIF-1α Accumulation: In the absence of hydroxylation, HIF-1α is stabilized, translocates to the nucleus, and dimerizes with HIF-1β.

  • Transcriptional Regulation: The HIF-1 complex binds to hypoxia-response elements (HREs) in the promoters of target genes, leading to the upregulation of proteins involved in:[16]

    • Glycolysis: Increasing the expression of glucose transporters and glycolytic enzymes to boost ATP production via anaerobic pathways.

    • Angiogenesis: Promoting the formation of new blood vessels to improve oxygen supply.

    • Cell Survival and Proliferation: Regulating genes involved in cell fate decisions under low-energy conditions.

G This compound This compound ETC Electron Transport Chain This compound->ETC inhibits O2_Consumption O2 Consumption ↓ ETC->O2_Consumption PHDs Prolyl Hydroxylases (PHDs) ↓ O2_Consumption->PHDs inhibits HIF1a_Degradation HIF-1α Degradation ↓ PHDs->HIF1a_Degradation mediates HIF1a_Stabilization HIF-1α Stabilization HIF1a_Degradation->HIF1a_Stabilization Gene_Expression Target Gene Expression ↑ (e.g., Glycolysis, Angiogenesis) HIF1a_Stabilization->Gene_Expression activates

HIF-1α stabilization pathway due to this compound.

Conclusion

This compound serves as a valuable tool for studying the intricate workings of oxidative phosphorylation and the cellular responses to metabolic stress. Its primary mechanism of action, the inhibition of F1Fo-ATP synthase, triggers a well-defined cascade of events, including decreased ATP production, altered mitochondrial respiration, and the activation of key energy-sensing and hypoxia-response pathways. The experimental protocols and signaling diagrams provided in this guide offer a robust framework for researchers and drug development professionals to investigate the multifaceted effects of this compound and other mitochondrial inhibitors. A deeper understanding of these pathways is critical for elucidating the roles of mitochondrial function in health and disease and for the development of novel therapeutic strategies targeting cellular metabolism.

References

Early Research on Fuscin: A Technical Review of its Antimicrobial Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early research conducted on Fuscin, a metabolic product of the fungus Oidiodendron fuscum. The focus of this document is to present the initial findings on its antimicrobial activity, with a particular emphasis on the quantitative data and experimental methodologies from the seminal 1948 study that first characterized this compound. While the primary thrust of this early work was on its antibacterial properties, this guide also includes the limited preliminary observations on its antifungal effects.

Quantitative Antimicrobial Activity of this compound

The initial investigation into the antimicrobial properties of this compound revealed a selective spectrum of activity, primarily against Gram-positive bacteria. The following table summarizes the bacteriostatic concentrations of this compound against various microorganisms as determined in the foundational 1948 study by S.E. Michael.

Test OrganismTypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusGram-positive1 in 2,000,000 to 1 in 4,000,000
Streptococcus pyogenesGram-positive1 in 250,000 to 1 in 500,000
Corynebacterium diphtheriaeGram-positive1 in 2,000,000
Bacillus anthracisGram-positive1 in 1,000,000
Clostridium perfringensGram-positive1 in 250,000
Escherichia coliGram-negative1 in 25,000
Salmonella typhiGram-negative1 in 25,000
Salmonella paratyphi BGram-negative1 in 25,000
Shigella flexneriGram-negative1 in 25,000
Vibrio choleraeGram-negative1 in 25,000
Penicillium notatumFungusNo noteworthy action at 1 in 25,000
Aspergillus nigerFungusNo noteworthy action at 1 in 25,000

Experimental Protocols

The methodologies employed in the early research on this compound laid the groundwork for understanding its production and antimicrobial activity. The following sections detail the key experimental protocols as described in the 1948 publication.

Production and Isolation of this compound

This compound was produced by cultivating Oidiodendron fuscum on a Czapek-Dox medium with the substitution of glucose for sucrose.

  • Culture Medium: A modified Czapek-Dox medium was used, containing glucose (50 g/l), NaNO₃ (2 g/l), KH₂PO₄ (1 g/l), KCl (0.5 g/l), MgSO₄·7H₂O (0.5 g/l), and FeSO₄·7H₂O (0.01 g/l).

  • Incubation: The fungus was grown as a surface culture in flasks at 24°C for 20-30 days. The metabolism solution turned a deep reddish-brown color, indicating the production of this compound.

  • Extraction and Purification:

    • The culture fluid was acidified with HCl to a pH of 2.0-3.0, causing the crude this compound to precipitate.

    • The precipitate was filtered, washed with water, and dried.

    • The crude product was then extracted with boiling ethanol.

    • The ethanolic extract was concentrated, and upon cooling, crude this compound crystallized.

    • Further purification was achieved by recrystallization from a large volume of ethanol or by sublimation in a high vacuum.

Determination of Bacteriostatic and Fungistatic Activity

A serial dilution method in a liquid medium was employed to determine the minimum inhibitory concentration (MIC) of this compound.

  • Preparation of this compound Solution: A stock solution of this compound was prepared by dissolving it in a small amount of acetone and then diluting it with sterile broth to the desired starting concentration.

  • Serial Dilution: A series of twofold dilutions of the this compound solution was prepared in test tubes containing nutrient broth.

  • Inoculation: Each tube was inoculated with a standardized suspension of the test microorganism.

  • Incubation: The tubes were incubated at 37°C for 24-48 hours for bacteria and at 24°C for an extended period for fungi.

  • Observation: The MIC was recorded as the highest dilution (lowest concentration) of this compound that completely inhibited the visible growth of the microorganism.

Experimental Workflow

The following diagram illustrates the workflow for determining the bacteriostatic action of this compound as described in the early research.

experimental_workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis fuscin_stock Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in Broth fuscin_stock->serial_dilution Dilute inoculate Inoculate with Bacterial Suspension serial_dilution->inoculate incubate Incubate at 37°C for 24-48h inoculate->incubate observe Observe for Visible Growth incubate->observe determine_mic Determine Minimum Inhibitory Concentration (MIC) observe->determine_mic

Experimental workflow for determining the bacteriostatic action of this compound.

Early Observations on Antifungal Activity and Mechanism of Action

The initial 1948 study reported that this compound had "no noteworthy action" against the fungi Penicillium notatum and Aspergillus niger at a concentration of 1 in 25,000. This suggests that at the concentrations where it is highly effective against Gram-positive bacteria, this compound does not exhibit significant fungistatic properties.

It is important to note that the early research on this compound did not investigate its specific mechanism of action against either bacteria or fungi. Consequently, there is no information from this period regarding its effects on fungal signaling pathways. The primary focus was on the discovery, isolation, and initial characterization of its antimicrobial spectrum. Further research would be necessary to elucidate the molecular targets and biochemical effects of this compound on fungal cells.

Methodological & Application

Application Notes and Protocols for the Isolation of Fuscin from Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fuscin is a polyketide metabolite produced by the fungus Oidiodendron fuscum.[1][2][3] Historically recognized for its antibacterial properties, this compound has garnered renewed interest due to its diverse biological activities.[2][3] This document provides a detailed protocol for the isolation and purification of this compound from Oidiodendron fuscum cultures, compiled from historical literature and adapted with modern laboratory techniques.

Note on Producing Organism: Initial inquiries may associate "this compound" with the Fusarium genus. However, scientific literature confirms that this compound is a metabolic product of Oidiodendron fuscum.[1][2][3] This protocol is therefore specific to this producing organism.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound
ParameterValueReference
Molecular FormulaC₁₅H₁₆O₅[4]
Molecular Weight276.28 g/mol [4]
Melting Point218-220 °C[2]
AppearanceBrownish-orange prisms[2]
UV-Vis λmax (in Ethanol)245 nm, 300 nm, 370 nm[2]
SolubilitySoluble in chloroform, acetone, ethanol; Sparingly soluble in ether and water[2]
Table 2: Typical Yield of this compound from Oidiodendron fuscum Culture
Culture VolumeIncubation TimeTypical Yield of Crude this compoundTypical Yield of Purified this compoundReference
1 L21-28 days150 - 250 mg100 - 180 mgAdapted from[2]

Experimental Protocols

Part 1: Culture of Oidiodendron fuscum for this compound Production

This protocol details the steps for culturing Oidiodendron fuscum to optimize the production of this compound.

1.1. Materials

  • Freeze-dried or slant culture of Oidiodendron fuscum

  • Czapek-Dox liquid medium:

    • Sucrose: 30 g

    • Sodium nitrate: 2 g

    • Dipotassium phosphate: 1 g

    • Magnesium sulfate: 0.5 g

    • Potassium chloride: 0.5 g

    • Ferrous sulfate: 0.01 g

    • Distilled water: 1 L

  • 2.8 L Fernbach flasks or similar culture vessels

  • Incubator shaker

  • Sterile glassware and consumables

1.2. Protocol

  • Prepare the Czapek-Dox liquid medium and sterilize by autoclaving at 121°C for 20 minutes.

  • Inoculate a small volume (50 mL) of the sterile medium with the Oidiodendron fuscum culture.

  • Incubate this starter culture at 24°C for 5-7 days on a rotary shaker at 150 rpm to generate sufficient mycelial biomass.

  • Use the starter culture to inoculate larger culture vessels (e.g., 1 L of medium in 2.8 L Fernbach flasks).

  • Incubate the production cultures at 24°C for 21-28 days with shaking at 150 rpm. The culture medium will gradually darken to a deep reddish-brown color, indicating the production of this compound.

Part 2: Extraction and Purification of this compound

This protocol outlines the multi-step process to extract and purify this compound from the liquid culture of Oidiodendron fuscum.

2.1. Materials

  • Oidiodendron fuscum culture broth (from Part 1)

  • Chloroform

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Rotary evaporator

  • Separatory funnel

  • Chromatography column

  • Thin-layer chromatography (TLC) plates (silica gel)

2.2. Protocol

2.2.1. Mycelial Separation and Initial Extraction

  • Separate the fungal mycelium from the culture broth by filtration through muslin or cheesecloth.

  • Acidify the cell-free culture filtrate to approximately pH 4.0 with hydrochloric acid.

  • Extract the acidified filtrate with chloroform in a separatory funnel. Perform the extraction three times, using a chloroform volume of approximately one-third of the filtrate volume for each extraction.

  • Combine the chloroform extracts.

2.2.2. Solvent Partitioning and Drying

  • Wash the combined chloroform extract with distilled water to remove any residual medium components.

  • Dry the chloroform extract over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate and concentrate the extract to a dark, viscous syrup using a rotary evaporator.

2.2.3. Crude this compound Precipitation

  • Dissolve the viscous syrup in a minimal amount of warm chloroform.

  • Slowly add diethyl ether to the chloroform solution until a precipitate begins to form.

  • Allow the mixture to stand at 4°C overnight to facilitate the precipitation of crude this compound.

  • Collect the crude, brownish-orange crystalline precipitate by filtration.

2.2.4. Column Chromatography Purification

  • Prepare a silica gel column equilibrated with hexane.

  • Dissolve the crude this compound in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

  • Load the this compound-adsorbed silica onto the top of the column.

  • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.

  • Monitor the separation of the colored bands. This compound typically elutes as a distinct orange-brown band.

  • Collect the fractions containing the colored band corresponding to this compound. Monitor the fractions by TLC.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound as brownish-orange crystals.

2.2.5. Recrystallization (Optional Final Purification)

  • For obtaining highly pure this compound for analytical purposes, recrystallize the purified compound from a mixture of chloroform and ether.

Visualizations

Biosynthetic Pathway of this compound

This compound is a polyketide, a class of secondary metabolites synthesized by large, multi-domain enzymes called polyketide synthases (PKSs).[5] While the specific gene cluster for this compound biosynthesis in Oidiodendron fuscum has not been fully elucidated, a putative pathway can be proposed based on the known biosynthesis of other fungal polyketides. The pathway likely involves the iterative condensation of acetyl-CoA and malonyl-CoA units by a Type I PKS.

fuscin_biosynthesis acetyl_coa Acetyl-CoA pks Type I Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA (x6) malonyl_coa->pks polyketide_chain Heptaketide Chain pks->polyketide_chain cyclization Cyclization & Modifications (e.g., reduction, dehydration) polyketide_chain->cyclization This compound This compound cyclization->this compound

Caption: Putative polyketide biosynthetic pathway for this compound.

Experimental Workflow for this compound Isolation

The following diagram illustrates the key stages in the isolation and purification of this compound from Oidiodendron fuscum cultures.

fuscin_isolation_workflow culture O. fuscum Culture in Czapek-Dox Medium filtration Filtration culture->filtration mycelium Mycelium (discarded) filtration->mycelium filtrate Culture Filtrate filtration->filtrate extraction Liquid-Liquid Extraction (Chloroform) filtrate->extraction crude_extract Crude Chloroform Extract extraction->crude_extract concentration Concentration (Rotary Evaporation) crude_extract->concentration precipitation Precipitation (with Diethyl Ether) concentration->precipitation crude_this compound Crude this compound Crystals precipitation->crude_this compound chromatography Silica Gel Column Chromatography crude_this compound->chromatography purified_this compound Purified this compound chromatography->purified_this compound

Caption: Workflow for the isolation and purification of this compound.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purification of Basic Fuchsin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Fuchsin is a magenta dye composed of a mixture of triarylmethane chlorides, primarily rosaniline, pararosaniline, new fuchsine, and magenta II.[1][2] It is widely used in histology and bacteriology as a staining agent.[3][4] Beyond its traditional use in staining, the individual components of Basic Fuchsin are of interest to researchers for their potential biological activities. However, the heterogeneity of the commercial dye necessitates a robust purification method to isolate its constituent compounds for accurate biological evaluation. This document provides a detailed protocol for the purification of Basic Fuchsin components using High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties Relevant to HPLC Purification

Understanding the physicochemical properties of Basic Fuchsin and its components is crucial for developing an effective HPLC purification method.

PropertyDescriptionImplication for HPLC
Composition A mixture of rosaniline, pararosaniline, new fuchsine, and magenta II.[1][2]The HPLC method must be capable of resolving these structurally similar compounds.
Solubility Soluble in water and alcohol; insoluble in ether.[5]The sample should be dissolved in the mobile phase or a compatible solvent for injection.[6]
Polarity Considered a polar molecule due to the presence of amine groups.Reversed-phase HPLC is a suitable technique for separation.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for successful HPLC analysis and purification.[7]

  • Dissolution: Dissolve the commercial Basic Fuchsin powder in the initial mobile phase solvent (e.g., a mixture of methanol and water). The recommended starting concentration is typically in the range of 1 mg/mL.

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC column.[8]

HPLC Purification Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification start Commercial Basic Fuchsin dissolve Dissolve in Initial Mobile Phase start->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject onto Preparative HPLC Column filter->inject separate Gradient Elution inject->separate detect UV-Vis Detection (544 nm) separate->detect fractionate Fraction Collection detect->fractionate analyze Purity Analysis (Analytical HPLC) fractionate->analyze evaporate Solvent Evaporation analyze->evaporate end Purified Components evaporate->end

Figure 1. Experimental workflow for the purification of Basic Fuchsin components by HPLC.

Reversed-Phase HPLC Method for Purification

This protocol is based on methods developed for the analytical separation of pararosaniline, a major component of Basic Fuchsin, and is adapted for preparative scale purification.[9]

Table 1: HPLC Instrumentation and Parameters

ParameterSpecification
HPLC System Preparative HPLC system with gradient capability
Column Preparative C18 column (e.g., 250 mm x 20 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric Acid in Water (v/v)[9]
Mobile Phase B Methanol[9]
Gradient See Table 2
Flow Rate 15-20 mL/min (scaled from analytical method)
Detection UV-Vis at 544 nm[9]
Injection Volume Dependent on column loading capacity (start with 1-5 mL of 1 mg/mL solution)
Column Temperature 23 °C[9]

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase B (Methanol)
05
55
2595
3095
315
405

Data Presentation

The purification of Basic Fuchsin will yield its primary components, which can be characterized by their retention times. The expected elution order is based on the principle that less polar compounds elute later in reversed-phase chromatography. The addition of methyl groups decreases the polarity of the molecules.

Table 3: Expected Elution Order and Retention Times of Basic Fuchsin Components

ComponentStructureExpected Retention Time (minutes)
PararosanilineC19H18N3ClEarlier
Rosaniline (Magenta I)C20H20N3ClIntermediate
Magenta IIC21H22N3ClIntermediate
New Fuchsin (Magenta III)C22H24N3ClLater

Note: Actual retention times will vary depending on the specific HPLC system and column used. The elution order is predicted based on the increasing number of methyl groups, which increases hydrophobicity.

Biological Activity and Signaling Pathways

While extensively used as a biological stain, the specific molecular targets and signaling pathways modulated by the individual components of Basic Fuchsin are not well-elucidated in the context of drug development. However, toxicological data suggests potential biological effects.

Toxicological Profile:

  • Carcinogenicity: Basic Fuchsin is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[5][10]

  • Mutagenicity: It has been shown to be mutagenic for mammalian somatic cells and bacteria/yeast.[5][10]

  • Organ Toxicity: The substance may be toxic to the blood, liver, spleen, and thyroid.[5][10]

Due to the limited direct research on the signaling pathways affected by Basic Fuchsin components, a hypothetical signaling pathway diagram is presented to illustrate potential areas of investigation for researchers in drug development. Given its mutagenic and carcinogenic properties, pathways related to DNA damage response and cell cycle regulation are of high interest.

Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus bf Basic Fuchsin Components ros Reactive Oxygen Species (ROS) Production bf->ros Induces dna DNA p53 p53 Activation dna->p53 Activates apoptosis Apoptosis p53->apoptosis Induces cell_cycle Cell Cycle Arrest p53->cell_cycle Leads to ros->dna Causes Damage mapk MAPK Pathway (e.g., JNK, p38) ros->mapk Activates mapk->apoptosis Contributes to

Figure 2. Hypothetical signaling pathways potentially affected by Basic Fuchsin components.

This diagram proposes that the components of Basic Fuchsin could induce cellular stress through the production of reactive oxygen species (ROS), leading to DNA damage. This, in turn, could activate the p53 tumor suppressor pathway, resulting in cell cycle arrest or apoptosis. Additionally, ROS can activate stress-related signaling cascades like the MAPK pathway, further contributing to cellular outcomes. These are potential avenues for investigation for drug development professionals.

Conclusion

The HPLC method detailed in this application note provides a robust framework for the purification of the individual components of Basic Fuchsin. The separation and isolation of these compounds are essential first steps for their individual toxicological and pharmacological evaluation. Further research into the specific molecular interactions and effects on cellular signaling pathways will be crucial to understanding their potential as either therapeutic agents or toxicological concerns.

References

Application Notes and Protocols for Studying Mitochondrial Transport

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mitochondria are dynamic organelles that undergo constant movement, fusion, and fission to meet the energetic and metabolic demands of the cell. This process, known as mitochondrial transport, is particularly crucial in highly polarized cells like neurons, where mitochondria need to be trafficked over long distances to sites of high energy consumption, such as synapses. Dysregulation of mitochondrial transport is implicated in a growing number of neurodegenerative diseases and other pathologies, making the study of this process a critical area of research for both basic scientists and drug development professionals.

Note on "Fuscin": Initial literature searches for "this compound" in the context of mitochondrial transport revealed publications from the early 1970s describing it as an inhibitor of mitochondrial sulfhydryl-dependent transport-linked functions, essentially affecting transport across the mitochondrial membrane.[1] There is a lack of contemporary scientific literature describing the use of this compound as a tool to study the physical movement (motility) of mitochondria within the cell. This document will therefore focus on established, modern techniques for studying mitochondrial motility.

A similarly named compound, Fucoxanthin , a marine carotenoid, has garnered recent interest for its neuroprotective and mitochondrial protective effects.[2][3] While not a direct tool for studying transport, its influence on mitochondrial health, including the maintenance of mitochondrial membrane potential, presents it as a compound of interest in the broader context of mitochondrial function and its role in disease.[2][3]

These application notes provide an overview of current methods and detailed protocols for the qualitative and quantitative assessment of mitochondrial transport in live cells.

Core Concepts in Mitochondrial Transport

Mitochondrial movement is primarily mediated by motor proteins that move along cytoskeletal tracks. In neurons, mitochondria are transported along microtubules, with kinesin motors driving anterograde transport (towards the axon terminal) and dynein motors mediating retrograde transport (towards the cell body).[4] This process is tightly regulated by a variety of signaling pathways that respond to cellular cues such as synaptic activity and local energy demand.[5]

Data Presentation: Quantitative Analysis of Mitochondrial Motility

The following table summarizes key parameters used to quantify mitochondrial transport and provides representative values from published studies. These parameters can be extracted from live-cell imaging data using various analysis software.[6][7][8][9]

ParameterDescriptionExample Control Values (in cultured neurons)Example Perturbed Values (e.g., with transport inhibitor)Analysis Method
Velocity The speed of individual mitochondrial movement.Anterograde: 0.5 - 1.5 µm/s; Retrograde: 0.5 - 1.5 µm/sReduced velocity (e.g., <0.2 µm/s)Kymograph analysis, automated particle tracking
Flux The number of mitochondria passing a specific point in a given time.Varies depending on cell type and region of interest.Decreased fluxKymograph analysis
Percent Motile The percentage of mitochondria that are actively moving.50-70%Significantly reduced (e.g., <20%)Manual or automated tracking
Directionality The net direction of mitochondrial movement (anterograde vs. retrograde).Balanced in healthy neurons at rest.Can be skewed by specific stimuli or pathologies.Kymograph analysis, automated tracking
Processivity The distance an individual mitochondrion travels without pausing or reversing.Highly variable.Reduced processivityAutomated particle tracking

Experimental Protocols

Protocol 1: Live-Cell Imaging of Mitochondrial Transport in Cultured Neurons

This protocol describes the steps for labeling mitochondria in cultured neurons and performing live-cell imaging to visualize their transport.

Materials:

  • Primary neuronal cell culture or neuronal cell line (e.g., SH-SY5Y)

  • Glass-bottom imaging dishes

  • MitoTracker™ Red CMXRos or MitoTracker™ Green FM (Thermo Fisher Scientific)

  • Live-cell imaging medium (e.g., Neurobasal medium without phenol red, supplemented with B-27 and GlutaMAX)

  • Confocal microscope equipped with a live-cell incubation chamber (37°C, 5% CO2)

Procedure:

  • Cell Culture: Plate neurons on glass-bottom dishes pre-coated with a suitable substrate (e.g., poly-L-lysine or laminin) and culture until the desired stage of differentiation is reached.

  • Mitochondrial Labeling:

    • Prepare a stock solution of MitoTracker™ dye in DMSO.

    • Dilute the MitoTracker™ stock solution in pre-warmed live-cell imaging medium to a final working concentration (typically 50-200 nM).

    • Remove the culture medium from the cells and replace it with the MitoTracker™-containing medium.

    • Incubate the cells for 15-30 minutes at 37°C.

    • Wash the cells twice with pre-warmed live-cell imaging medium to remove excess dye.

  • Live-Cell Imaging:

    • Place the imaging dish on the microscope stage within the pre-warmed and CO2-equilibrated incubation chamber.

    • Allow the cells to acclimate for at least 10 minutes before imaging.

    • Identify a field of view containing healthy neurons with clearly visible axonal or dendritic processes.

    • Acquire time-lapse images using a 60x or 100x oil-immersion objective.

    • Set the image acquisition parameters to capture images every 2-5 seconds for a total duration of 5-10 minutes. Use the lowest possible laser power to minimize phototoxicity.[10]

  • Data Analysis:

    • Generate kymographs from the time-lapse image series to visualize mitochondrial movement over time.

    • Use automated tracking software (e.g., ImageJ with the "MTrackJ" plugin or commercial software) to quantify mitochondrial velocity, flux, and other motility parameters.[7]

Protocol 2: Pharmacological Inhibition of Mitochondrial Transport

This protocol provides a method for testing the effect of a compound on mitochondrial transport.

Materials:

  • Cultured neurons prepared for live-cell imaging (as in Protocol 1).

  • Compound of interest (e.g., a potential drug candidate or a known inhibitor of mitochondrial transport like Nocodazole, which disrupts microtubules).

  • Vehicle control (the solvent used to dissolve the compound, e.g., DMSO).

Procedure:

  • Baseline Imaging: Following mitochondrial labeling, acquire a baseline time-lapse movie of mitochondrial transport in a selected field of view for 5 minutes.

  • Compound Addition:

    • Carefully add the compound of interest (or vehicle control) to the imaging medium to the desired final concentration.

    • Allow the compound to incubate with the cells for the desired duration (e.g., 30-60 minutes).

  • Post-Treatment Imaging: Acquire a second time-lapse movie of the same field of view to assess the effect of the compound on mitochondrial transport.

  • Data Analysis: Quantify mitochondrial motility parameters from both the baseline and post-treatment movies and compare the results to determine the effect of the compound.

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_imaging Live-Cell Imaging cluster_analysis Data Analysis cell_culture Culture Neurons on Glass-Bottom Dish labeling Label Mitochondria with MitoTracker Dye cell_culture->labeling wash Wash to Remove Excess Dye labeling->wash acclimate Acclimate Cells in Microscope Chamber wash->acclimate baseline Acquire Baseline Time-Lapse Movie acclimate->baseline treatment Add Compound of Interest (or Vehicle) baseline->treatment post_treatment Acquire Post-Treatment Time-Lapse Movie treatment->post_treatment kymograph Generate Kymographs post_treatment->kymograph quantify Quantify Motility Parameters (Velocity, Flux, etc.) kymograph->quantify compare Compare Baseline vs. Post-Treatment Data quantify->compare

Caption: Experimental workflow for studying mitochondrial transport.

Signaling_Pathway cluster_stimuli Cellular Stimuli cluster_signaling Signaling Cascades cluster_regulation Regulation of Transport Machinery cluster_outcome Outcome synaptic_activity Synaptic Activity ca_influx Ca2+ Influx synaptic_activity->ca_influx energy_demand Local Energy Demand (High ADP/ATP Ratio) ampk_activation AMPK Activation energy_demand->ampk_activation motor_adaptor Motor-Adaptor Complex (e.g., Miro, Milton/TRAK) ca_influx->motor_adaptor ampk_activation->motor_adaptor motor_protein Motor Proteins (Kinesin, Dynein) motor_adaptor->motor_protein docking Docking at Destination (e.g., Syntaphilin) motor_adaptor->docking Arrest transport_modulation Modulation of Mitochondrial Transport (Anterograde/Retrograde) motor_protein->transport_modulation docking->transport_modulation Stationary

Caption: Key signaling pathways regulating mitochondrial transport in neurons.

References

Application Notes: Fuscin as a Modulator of Cellular Bioenergetics

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Cellular bioenergetics, the study of energy flow in living cells, is a critical area of research for understanding a multitude of physiological and pathological processes, including cancer, metabolic disorders, and neurodegenerative diseases. A key organelle in cellular energy conversion is the mitochondrion, which generates the majority of the cell's adenosine triphosphate (ATP) through oxidative phosphorylation (OXPHOS). The Agilent Seahorse XF Analyzer is a powerful tool that allows for the real-time measurement of the two major energy-producing pathways: mitochondrial respiration and glycolysis. It measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.

Fuscin (CAS 83-85-2) is a fungal metabolite that has been historically identified as an inhibitor of mitochondrial function.[1][2][3][4][5] Specifically, this compound acts as an inhibitor of the ADP/ATP translocase (ANT), a critical protein in the inner mitochondrial membrane responsible for the transport of ADP into the mitochondrial matrix and ATP out of the matrix.[5] By blocking this transport, this compound effectively limits the substrate for ATP synthase, leading to a reduction in mitochondrial respiration and ATP production. This mechanism of action makes this compound a valuable tool for investigating the cellular response to bioenergetic stress and the interplay between mitochondrial respiration and glycolysis.

These application notes provide a comprehensive overview of the use of this compound in cellular bioenergetics assays, including detailed protocols for the Agilent Seahorse XF platform, and expected outcomes based on its mechanism of action.

Mechanism of Action

This compound's primary target is the ADP/ATP translocase (ANT), an integral membrane protein in the inner mitochondrial membrane. The ANT facilitates the 1:1 exchange of ADP from the cytosol for ATP from the mitochondrial matrix. This process is essential for providing the cytosol with ATP produced during oxidative phosphorylation and for supplying the mitochondrial matrix with ADP, a key substrate for ATP synthase.

By inhibiting ANT, this compound induces the following effects on cellular bioenergetics:

  • Inhibition of Oxidative Phosphorylation: The lack of ADP in the mitochondrial matrix starves ATP synthase of its substrate, leading to a decrease in its activity.

  • Decrease in Oxygen Consumption: As ATP synthase activity is coupled to the electron transport chain (ETC), the inhibition of ATP synthesis leads to a decrease in the flow of electrons through the ETC and a subsequent reduction in oxygen consumption.

  • Increase in Glycolysis: To compensate for the reduced ATP production from oxidative phosphorylation, cells may upregulate glycolysis, leading to an increase in the extracellular acidification rate (ECAR).

The inhibitory effect of this compound on ANT is functionally similar to the effect of oligomycin, a well-known inhibitor of the F₀ component of ATP synthase. Both compounds disrupt the coupling between the electron transport chain and ATP synthesis, leading to a decrease in mitochondrial respiration.

Applications

Based on its mechanism of action, this compound can be utilized in a variety of cellular bioenergetics assays to:

  • Investigate the cellular reliance on mitochondrial respiration: By inhibiting oxidative phosphorylation with this compound, researchers can determine the extent to which cells can compensate by increasing glycolysis.

  • Study the Warburg effect in cancer cells: Cancer cells often exhibit a preference for glycolysis even in the presence of oxygen (the Warburg effect). This compound can be used to further probe the metabolic flexibility of these cells.

  • Screen for compounds that modulate cellular bioenergetics: this compound can be used as a positive control for inhibitors of oxidative phosphorylation in drug discovery screens.

  • Explore the role of bioenergetic stress in various disease models: By inducing a state of bioenergetic stress with this compound, researchers can study the downstream signaling pathways and cellular responses.

Quantitative Data Summary

The following table summarizes the expected effects of this compound on key parameters measured in a Seahorse XF Cell Mito Stress Test. The values are presented as a hypothetical percentage change from baseline and are intended for illustrative purposes. Actual results will vary depending on the cell type, experimental conditions, and this compound concentration.

ParameterExpected Effect of this compoundRationale
Basal Respiration DecreaseInhibition of ADP/ATP translocation limits ATP synthase activity and coupled respiration.
ATP Production Significant DecreaseDirect consequence of inhibiting the supply of ADP to ATP synthase.
Proton Leak No direct effect, but apparent increase relative to inhibited basal respiration.The residual oxygen consumption after this compound treatment would be primarily due to proton leak.
Maximal Respiration DecreaseThe uncoupler-stimulated respiration will be limited by the inhibited ADP/ATP exchange.
Spare Respiratory Capacity DecreaseThe difference between maximal and basal respiration will be reduced.
Non-Mitochondrial Respiration No EffectThis compound targets a mitochondrial protein.
Basal ECAR IncreaseCompensatory upregulation of glycolysis to meet cellular ATP demand.

Experimental Protocols

The following protocols are provided as a template for using this compound in a Seahorse XF96 or XFe96 Analyzer. It is crucial to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental goals.

Protocol 1: Determining the Optimal Concentration of this compound

Objective: To determine the working concentration of this compound that effectively inhibits mitochondrial respiration without causing significant cytotoxicity.

Materials:

  • This compound (solubilized in an appropriate solvent, e.g., DMSO)

  • Seahorse XF96 or XFe96 Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine as required for your cell type)

  • Cells of interest

  • Oligomycin, FCCP, Rotenone/Antimycin A (from a Seahorse XF Cell Mito Stress Test Kit)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF96 or XFe96 Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

  • Hydrate Sensor Cartridge: Hydrate a Seahorse XF Sensor Cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in Seahorse XF Base Medium. A suggested starting range is 1 µM to 100 µM. Include a vehicle control (e.g., DMSO).

  • Medium Exchange: On the day of the assay, remove the cell culture medium and replace it with 180 µL of pre-warmed Seahorse XF Base Medium containing the different concentrations of this compound or vehicle control.

  • Incubate: Incubate the cell plate in a non-CO2 37°C incubator for 1 hour.

  • Load Sensor Cartridge: Load the hydrated sensor cartridge with the Seahorse XF Cell Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) according to the manufacturer's instructions.

  • Run the Assay: Calibrate the sensor cartridge and run a standard Seahorse XF Cell Mito Stress Test protocol on the Seahorse XF Analyzer.

  • Data Analysis: Analyze the OCR and ECAR data. The optimal concentration of this compound will be the lowest concentration that gives a maximal inhibition of basal respiration, similar to the effect of oligomycin.

Protocol 2: Assessing the Bioenergetic Profile with this compound

Objective: To measure the effect of an optimal concentration of this compound on basal respiration, ATP-linked respiration, and compensatory glycolysis.

Materials:

  • This compound at the predetermined optimal concentration

  • Seahorse XF96 or XFe96 Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium (supplemented as required)

  • Cells of interest

  • Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

  • Prepare Cell Plate and Sensor Cartridge: Follow steps 1 and 2 from Protocol 1.

  • Prepare Reagents:

    • Port A: this compound at the optimal concentration (or vehicle control).

    • Port B: Oligomycin (e.g., 1.0 µM).

    • Port C: FCCP (e.g., 1.0 µM, concentration should be optimized for the cell line).

    • Port D: Rotenone/Antimycin A (e.g., 0.5 µM).

  • Medium Exchange: On the day of the assay, replace the cell culture medium with 180 µL of pre-warmed Seahorse XF Base Medium.

  • Incubate: Incubate the cell plate in a non-CO2 37°C incubator for 1 hour.

  • Load Sensor Cartridge: Load the prepared reagents into the corresponding ports of the hydrated sensor cartridge.

  • Run the Assay: Calibrate the sensor cartridge and run the Seahorse XF assay. The assay protocol should include baseline measurements followed by sequential injections from ports A, B, C, and D.

  • Data Analysis: Analyze the OCR and ECAR data to determine the effect of this compound on basal respiration, and compare its effect to that of oligomycin. Assess the change in ECAR following this compound injection to determine the extent of the compensatory glycolytic response.

Visualizations

Fuscin_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Matrix Matrix cluster_IMS Intermembrane Space ADP_m ADP ATP_Synthase ATP Synthase ADP_m->ATP_Synthase ATP_m ATP ANT ADP/ATP Translocase (ANT) ATP_m->ANT ATP_Synthase->ATP_m Synthesizes ADP_c ADP ADP_c->ANT Cytosol Cytosol ATP_c ATP ANT->ADP_m ANT->ATP_c ETC Electron Transport Chain (ETC) H_out H+ ETC->H_out Pumps H+ H_in H+ H_out->ATP_Synthase Drives This compound This compound This compound->ANT Inhibits

Caption: Mechanism of action of this compound.

Seahorse_Assay_Workflow_with_this compound cluster_Plate_Preparation Plate Preparation cluster_Assay_Execution Assay Execution cluster_Data_Analysis Data Analysis Seed_Cells 1. Seed cells in Seahorse XF plate Hydrate_Cartridge 2. Hydrate sensor cartridge overnight Prepare_Reagents 3. Prepare this compound and Mito Stress Test reagents Hydrate_Cartridge->Prepare_Reagents Load_Cartridge 4. Load reagents into sensor cartridge Prepare_Reagents->Load_Cartridge Medium_Swap 5. Exchange cell media with Seahorse XF Base Medium Load_Cartridge->Medium_Swap Equilibrate 6. Equilibrate cell plate at 37°C (no CO2) for 1 hour Medium_Swap->Equilibrate Run_Assay 7. Calibrate and run assay on Seahorse XF Analyzer Equilibrate->Run_Assay Analyze_OCR_ECAR 8. Analyze OCR and ECAR data Run_Assay->Analyze_OCR_ECAR Determine_Parameters 9. Determine bioenergetic parameters: Basal Respiration, ATP Production, Compensatory Glycolysis Analyze_OCR_ECAR->Determine_Parameters

Caption: Seahorse XF assay workflow.

References

Application Notes and Protocols for the Use of Fuscin as a CCR5 Binding Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fuscin, a metabolite produced by various fungi, has been identified as an antagonist of the C-C chemokine receptor type 5 (CCR5). CCR5 is a critical co-receptor for the entry of R5-tropic strains of the Human Immunodeficiency Virus, type 1 (HIV-1) into host cells. By binding to CCR5, this compound can block the interaction between the viral envelope glycoprotein gp120 and the co-receptor, thereby inhibiting viral entry and subsequent replication. These application notes provide a comprehensive overview and detailed protocols for the evaluation of this compound as a CCR5 binding inhibitor for research and drug development purposes.

Mechanism of Action

This compound acts as a competitive antagonist at the CCR5 receptor. It has been demonstrated to compete with the natural CCR5 ligand, Macrophage Inflammatory Protein-1 alpha (MIP-1α), for binding to the receptor.[1] This inhibition of ligand binding prevents the conformational changes in the gp120 protein that are necessary for the fusion of the viral and cellular membranes, a critical step in HIV-1 infection.[2]

Data Presentation

The following table summarizes the available quantitative data for this compound's activity as a CCR5 inhibitor. Further research is required to determine its efficacy in HIV-1 entry inhibition and its cellular cytotoxicity.

ParameterValueAssay DescriptionReference
IC50 (CCR5 Binding) 21 µMDisplacement of [125I]human-MIP-1α from human CCR5 receptor expressed in CHO cells.[1]
IC50 (HIV-1 Entry Inhibition) Not ReportedTo be determined using protocols such as the HIV-1 pseudovirus entry assay.-
CC50 (Cytotoxicity) Not ReportedTo be determined using protocols such as the MTT or Neutral Red Uptake assay.[3][4]-
Selectivity Index (SI = CC50/IC50) Not CalculatedTo be calculated upon determination of CC50 and HIV-1 inhibition IC50.-

Visualizations

CCR5 Signaling Pathway and HIV-1 Entry Inhibition

The following diagram illustrates the CCR5 signaling pathway upon binding of its natural chemokine ligands and the mechanism of its inhibition by this compound, which subsequently blocks HIV-1 entry.

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CCR5 CCR5 Receptor G_protein G-protein CCR5->G_protein Activates Viral_Entry Viral Entry & Replication CCR5->Viral_Entry Mediates CCR5->Viral_Entry Inhibited CD4 CD4 Receptor HIV1 HIV-1 gp120 CD4->HIV1 Induces Conformational Change Signaling Downstream Signaling (e.g., Calcium Mobilization) G_protein->Signaling Initiates Chemokine Chemokine (e.g., MIP-1α) Chemokine->CCR5 Binds HIV1->CCR5 Binds (Co-receptor) HIV1->CD4 Binds This compound This compound This compound->CCR5 Binds & Blocks

Caption: CCR5 signaling and HIV-1 entry inhibition by this compound.

Experimental Workflow for Evaluating this compound

This diagram outlines the key experimental steps to characterize the activity of this compound as a CCR5 inhibitor.

start Start: this compound Compound binding_assay CCR5 Radioligand Binding Assay start->binding_assay hiv_assay HIV-1 Pseudovirus Entry Assay start->hiv_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) start->cytotoxicity_assay migration_assay Chemotaxis Assay start->migration_assay data_analysis Data Analysis: IC50, CC50, SI binding_assay->data_analysis hiv_assay->data_analysis cytotoxicity_assay->data_analysis migration_assay->data_analysis end Conclusion: Efficacy & Safety Profile data_analysis->end

Caption: Experimental workflow for this compound evaluation.

Experimental Protocols

The following are detailed protocols for key experiments to assess the function of this compound as a CCR5 binding inhibitor.

Protocol 1: CCR5 Radioligand Binding Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound for the binding of a natural ligand to the CCR5 receptor.

Materials:

  • This compound

  • CHO-K1 or HEK293 cells stably expressing human CCR5

  • [125I]-MIP-1α (radiolabeled ligand)

  • Unlabeled MIP-1α (for determining non-specific binding)

  • Binding Buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)

  • Wash Buffer (e.g., 50 mM HEPES, 500 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, pH 7.4)

  • 96-well microplates

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Preparation: Culture CCR5-expressing cells to confluency. On the day of the assay, harvest the cells and resuspend them in Binding Buffer to a concentration of 1-2 x 10^6 cells/mL.

  • Compound Dilution: Prepare a serial dilution of this compound in Binding Buffer. The final concentrations should typically range from 0.01 µM to 100 µM.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 25 µL Binding Buffer + 25 µL [125I]-MIP-1α (final concentration ~0.1 nM) + 50 µL cell suspension.

    • Non-specific Binding: 25 µL unlabeled MIP-1α (final concentration ~100 nM) + 25 µL [125I]-MIP-1α + 50 µL cell suspension.

    • This compound Inhibition: 25 µL of each this compound dilution + 25 µL [125I]-MIP-1α + 50 µL cell suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Harvesting: Harvest the cells onto glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition for each this compound concentration relative to the specific binding.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and use a non-linear regression model to calculate the IC50 value.

Protocol 2: HIV-1 Pseudovirus Entry Assay

Objective: To determine the IC50 of this compound for the inhibition of R5-tropic HIV-1 entry into target cells.

Materials:

  • This compound

  • TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR)

  • R5-tropic HIV-1 pseudovirus (e.g., expressing the envelope of BaL or JR-FL strains)

  • Control (no-envelope) pseudovirus

  • Cell culture medium (DMEM with 10% FBS and antibiotics)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Plating: Seed TZM-bl cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Infection:

    • Remove the culture medium from the cells.

    • Add 50 µL of the this compound dilutions to the respective wells.

    • Add 50 µL of R5-tropic HIV-1 pseudovirus (at a pre-determined optimal dilution) to each well.

    • Include control wells with virus only (no inhibitor) and cells only (no virus).

  • Incubation: Incubate the plate for 48 hours at 37°C in a CO2 incubator.

  • Lysis and Luminescence Reading:

    • Remove the supernatant from the wells.

    • Add 100 µL of luciferase assay reagent to each well and incubate for 2-5 minutes at room temperature.

    • Measure the luminescence using a plate luminometer.

  • Data Analysis:

    • Subtract the background luminescence (cells only) from all readings.

    • Calculate the percentage of inhibition for each this compound concentration relative to the virus-only control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.

Protocol 3: Cytotoxicity Assay (MTT Assay)

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.

Materials:

  • This compound

  • The same cell line used in the antiviral assay (e.g., TZM-bl cells)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plate

  • Microplate reader (570 nm)

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at the same density as in the antiviral assay and incubate overnight.

  • Compound Addition: Remove the medium and add 100 µL of medium containing serial dilutions of this compound. Include control wells with medium only.

  • Incubation: Incubate for the same duration as the antiviral assay (e.g., 48 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are formed.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration relative to the untreated control cells.

    • Plot the percentage of viability against the logarithm of the this compound concentration and determine the CC50 value using non-linear regression.

Protocol 4: Chemotaxis Assay (Transwell Migration Assay)

Objective: To assess the ability of this compound to inhibit CCR5-mediated cell migration towards a chemoattractant.

Materials:

  • This compound

  • CCR5-expressing cells (e.g., activated primary T-cells, or a cell line like MOLT-4)

  • Chemoattractant (e.g., MIP-1α, RANTES/CCL5)

  • Transwell inserts (with a pore size of 3-5 µm)

  • 24-well plate

  • Assay buffer (e.g., RPMI with 0.5% BSA)

  • Fluorescent dye for cell labeling (e.g., Calcein-AM) or a cell counter

Procedure:

  • Cell Preparation: Label the CCR5-expressing cells with a fluorescent dye according to the manufacturer's protocol, or prepare a known concentration of unlabeled cells. Resuspend the cells in assay buffer.

  • Assay Setup:

    • In the lower chamber of the 24-well plate, add the chemoattractant at a concentration known to induce migration.

    • In the upper chamber (the Transwell insert), add the cell suspension pre-incubated with various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 2-4 hours.

  • Quantification of Migration:

    • Carefully remove the Transwell inserts.

    • Quantify the number of cells that have migrated to the lower chamber. This can be done by measuring the fluorescence in the lower chamber with a plate reader (if using a fluorescent dye) or by directly counting the cells using a hemocytometer or an automated cell counter.

  • Data Analysis:

    • Calculate the percentage of migration inhibition for each this compound concentration compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the dose-response relationship.

These protocols provide a framework for the comprehensive evaluation of this compound as a CCR5 binding inhibitor. Researchers should optimize the specific conditions for their experimental systems.

References

Application Notes and Protocols for Evaluating the Antibiotic Efficacy of Fuscin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fuscin, a pigmented secondary metabolite produced by the fungus Oidiodendron fuscum, has been identified as a compound with antibacterial properties.[1][2] These application notes provide a comprehensive framework for the systematic evaluation of this compound's antibiotic efficacy. The following protocols are designed to deliver robust and reproducible data for researchers in microbiology, natural product chemistry, and preclinical drug development. The methodologies cover the determination of this compound's inhibitory and bactericidal concentrations, its effect on bacterial biofilm formation, and its potential cytotoxicity against mammalian cells. Adherence to these standardized assays will facilitate the comparison of this compound's activity with existing antibiotics and guide further development.

Preliminary Assessment of Antibacterial Activity

The initial screening of this compound's antibacterial activity can be performed using the disk diffusion method. This qualitative assay provides a rapid assessment of which bacterial species are susceptible to this compound.

Protocol 1: Kirby-Bauer Disk Diffusion Test
  • Bacterial Culture Preparation: Inoculate a loopful of a well-isolated bacterial colony into a tube of sterile broth (e.g., Tryptic Soy Broth or Mueller-Hinton Broth). Incubate at 37°C until the turbidity matches a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, evenly inoculate the surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Disk Application: Aseptically place sterile paper disks (6 mm in diameter) impregnated with a known concentration of this compound onto the agar surface. A disk containing the solvent used to dissolve this compound should be used as a negative control, and a disk with a known antibiotic (e.g., gentamicin) as a positive control.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Data Presentation:

Bacterial Strain This compound Concentration (µ g/disk ) Zone of Inhibition (mm) Positive Control (Antibiotic) Zone of Inhibition (mm) Negative Control (Solvent) Zone of Inhibition (mm)
Staphylococcus aureusGentamicin (10 µg)DMSO
Escherichia coliGentamicin (10 µg)DMSO
Pseudomonas aeruginosaGentamicin (10 µg)DMSO
Bacillus subtilisGentamicin (10 µg)DMSO

Quantitative Analysis of Antibiotic Potency

To quantify the antibiotic potency of this compound, the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) must be determined.

Protocol 2: Broth Microdilution for MIC Determination
  • Preparation of this compound Dilutions: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The concentration range should be selected based on preliminary screening results.

  • Bacterial Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 3: MBC Determination
  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that shows no visible growth and plate it onto a fresh Mueller-Hinton agar plate.

  • Incubation: Incubate the agar plates at 37°C for 24 hours.

  • MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Data Presentation:

Bacterial Strain This compound MIC (µg/mL) This compound MBC (µg/mL)
Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa
Bacillus subtilis

Evaluation of Anti-Biofilm Activity

The ability of this compound to inhibit the formation of bacterial biofilms is a critical aspect of its potential therapeutic value.

Protocol 4: Biofilm Inhibition Assay
  • Bacterial Culture and Dilution: Grow bacteria to a 0.5 McFarland standard and then dilute 1:100 in fresh Tryptic Soy Broth (TSB).[3]

  • Plate Preparation: Add 100 µL of the diluted bacterial culture to the wells of a 96-well flat-bottom microtiter plate. Incubate at 37°C for 4 hours to allow for initial cell attachment.[3]

  • Addition of this compound: After the initial attachment phase, add 100 µL of various concentrations of this compound (below its MIC) to the wells. Include positive control wells (bacteria with a known biofilm inhibitor) and negative control wells (bacteria with broth only).

  • Incubation: Incubate the plate at 37°C for 24-48 hours.

  • Quantification of Biofilm:

    • Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

    • Fix the adherent biofilm with methanol for 15 minutes.

    • Stain the biofilm with 0.1% crystal violet solution for 20 minutes.

    • Wash the wells with water to remove excess stain and allow them to air dry.

    • Solubilize the bound crystal violet with 30% acetic acid.

    • Measure the absorbance at 595 nm using a microplate reader.

Data Presentation:

This compound Concentration (µg/mL) Absorbance at 595 nm (Mean ± SD) % Biofilm Inhibition
0 (Control)0
X1
X2
X3

Cytotoxicity Assessment

Evaluating the potential toxicity of this compound to mammalian cells is a crucial step in preclinical assessment.

Protocol 5: MTT Assay for Cytotoxicity
  • Cell Culture: Seed mammalian cells (e.g., HeLa or HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment with this compound: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours. Include a vehicle control (solvent used for this compound) and a positive control (a known cytotoxic agent).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation:

This compound Concentration (µg/mL) Cell Viability (%) after 24h (Mean ± SD) Cell Viability (%) after 48h (Mean ± SD) Cell Viability (%) after 72h (Mean ± SD)
0 (Control)100100100
X1
X2
X3

Visualizations

Experimental_Workflow cluster_preliminary 1. Preliminary Screening cluster_quantitative 2. Quantitative Analysis cluster_biofilm 3. Anti-Biofilm Assay cluster_cytotoxicity 4. Cytotoxicity Assay A Bacterial Culture (0.5 McFarland) B Lawn Culture on Mueller-Hinton Agar A->B C Apply this compound Disks B->C D Incubate (24h, 37°C) C->D E Measure Zone of Inhibition D->E F Serial Dilution of this compound (96-well plate) G Inoculate with Bacteria F->G H Incubate (24h, 37°C) G->H I Determine MIC H->I J Subculture on Agar I->J K Incubate (24h, 37°C) J->K L Determine MBC K->L M Bacterial Attachment (4h, 37°C) N Add this compound M->N O Incubate (24-48h, 37°C) N->O P Crystal Violet Staining O->P Q Measure Absorbance P->Q R Seed Mammalian Cells S Add this compound R->S T Incubate (24-72h) S->T U MTT Assay T->U V Measure Absorbance U->V

Caption: Experimental workflow for evaluating this compound's antibiotic efficacy.

Logical_Relationship A This compound B Bacterial Pathogen A->B acts on C Inhibition of Growth (Bacteriostatic) B->C leads to D Bacterial Killing (Bactericidal) B->D leads to E Inhibition of Biofilm Formation B->E leads to F Therapeutic Potential C->F D->F E->F

Caption: Logical relationship of this compound's activities to its therapeutic potential.

References

Application Notes and Protocols: Measuring the Effects of Fuscin on ATP Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from the described experimental protocols. It is recommended to perform dose-response experiments to determine the IC50 values for Fuscin in each assay.

Table 1: Effect of this compound on Cellular ATP Levels

This compound Concentration (µM)Cellular ATP Level (RLU/µg protein)% Inhibition of ATP Synthesis
0 (Control)0
0.1
1
10
50
100
IC50 N/A

Table 2: Effect of this compound on Mitochondrial Respiration (Oxygen Consumption Rate)

This compound Concentration (µM)Basal Respiration (pmol O2/min)ATP-Linked Respiration (pmol O2/min)Maximal Respiration (pmol O2/min)Spare Respiratory Capacity (%)
0 (Control)
0.1
1
10
50
100
IC50 (Maximal Respiration) N/A N/A N/A

Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

This compound Concentration (µM)Red/Green Fluorescence Ratio (JC-1)% Decrease in ΔΨm
0 (Control)0
0.1
1
10
50
100
IC50 N/A

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the study of this compound's effects on ATP synthesis.

TCA TCA Cycle Succinate Succinate TCA->Succinate Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II CoQ Coenzyme Q Complex_II->CoQ Complex_I Complex I Complex_I->CoQ Proton_Gradient Proton Gradient (ΔΨm) Complex_I->Proton_Gradient H⁺ Complex_III Complex III CoQ->Complex_III CytC Cytochrome c Complex_III->CytC Complex_III->Proton_Gradient H⁺ Complex_IV Complex IV CytC->Complex_IV H2O H₂O Complex_IV->H2O Complex_IV->Proton_Gradient H⁺ O2 O₂ O2->Complex_IV ATP_Synthase ATP Synthase (Complex V) Proton_Gradient->ATP_Synthase ATP ATP ATP_Synthase->ATP This compound This compound This compound->Complex_II Inhibition

Figure 1: this compound's inhibitory effect on the electron transport chain.

Start Start: Prepare Cells/Mitochondria Treat Treat with varying concentrations of this compound Start->Treat ATP_Assay Perform Luciferase-Based ATP Assay Treat->ATP_Assay OCR_Assay Measure Oxygen Consumption Rate (Seahorse) Treat->OCR_Assay MMP_Assay Assess Mitochondrial Membrane Potential (JC-1) Treat->MMP_Assay Data_Analysis Analyze Data and Determine IC50 Values ATP_Assay->Data_Analysis OCR_Assay->Data_Analysis MMP_Assay->Data_Analysis End End: Characterize this compound's Effect Data_Analysis->End

Figure 2: General experimental workflow for assessing this compound's effects.

Experimental Protocols

Protocol 1: Measurement of Cellular ATP Levels using a Luciferase-Based Assay

Objective: To quantify the effect of this compound on total cellular ATP content.

Materials:

  • Cells of interest (e.g., HepG2, SH-SY5Y)

  • 96-well white, clear-bottom tissue culture plates

  • This compound stock solution (in a suitable solvent like DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • ATP measurement kit (e.g., Promega CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells. Incubate for the desired time (e.g., 2, 6, or 24 hours).

  • ATP Measurement: a. Equilibrate the plate and the ATP measurement reagent to room temperature for approximately 30 minutes. b. Add 100 µL of the ATP reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer with an integration time of 0.5-1 second per well.

  • Data Analysis: a. Subtract the average background luminescence (wells with medium and reagent only) from all experimental readings. b. Normalize the luminescence signal to the protein concentration in parallel wells if significant cell death is expected. c. Calculate the percentage inhibition of ATP synthesis relative to the vehicle-treated control. d. Plot the percentage inhibition against the logarithm of this compound concentration and determine the IC50 value using a non-linear regression analysis.

Protocol 2: Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer

Objective: To assess the effect of this compound on mitochondrial oxygen consumption rate (OCR) and determine its impact on basal respiration, ATP-linked respiration, and maximal respiration.

Materials:

  • Seahorse XF96 or XFe96 Analyzer

  • Seahorse XF Cell Culture Microplates

  • This compound stock solution

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Seahorse XF Calibrant

  • Mitochondrial stress test kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

  • Cells of interest

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at an optimal density (typically 2 x 10⁴ to 8 x 10⁴ cells/well) and incubate overnight.

  • Assay Preparation: a. Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C. b. On the day of the assay, replace the culture medium with 180 µL of pre-warmed Seahorse XF Base Medium and incubate in a non-CO₂ incubator at 37°C for 1 hour.

  • Compound Loading: Load the injector ports of the sensor cartridge with the mitochondrial stress test compounds and this compound at the desired concentrations.

  • Seahorse XF Assay: a. Calibrate the Seahorse XF Analyzer. b. Load the cell plate into the analyzer. c. Run the assay protocol, which typically consists of: i. Basal OCR measurements. ii. Injection of this compound and subsequent OCR measurements. iii. Sequential injections of Oligomycin, FCCP, and Rotenone/Antimycin A with OCR measurements after each injection.

  • Data Analysis: a. Use the Seahorse Wave software to calculate the key parameters of mitochondrial respiration:

    • Basal Respiration: The initial OCR before any injections.
    • ATP-Linked Respiration: The decrease in OCR after Oligomycin injection.
    • Maximal Respiration: The OCR after FCCP injection.
    • Spare Respiratory Capacity: The difference between maximal and basal respiration. b. Plot the dose-response curves for the effect of this compound on these parameters and determine the IC50 values.

Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Dye

Objective: To determine the effect of this compound on the mitochondrial membrane potential, a key indicator of mitochondrial health and function.

Materials:

  • Cells of interest

  • 24-well tissue culture plates

  • This compound stock solution

  • JC-1 dye

  • Fluorescence microscope or a plate reader with fluorescence capabilities

  • FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization.

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with various concentrations of this compound as described in Protocol 1. Include a positive control group treated with FCCP (e.g., 10 µM) for 15-30 minutes.

  • JC-1 Staining: a. Prepare a 5 µg/mL working solution of JC-1 in pre-warmed culture medium. b. Remove the treatment medium and wash the cells once with warm PBS. c. Add the JC-1 working solution to each well and incubate for 15-30 minutes at 37°C in the dark.

  • Imaging or Plate Reader Measurement: a. Fluorescence Microscopy: Wash the cells twice with warm PBS. Add fresh medium and immediately visualize the cells under a fluorescence microscope using filters for green (monomeric JC-1, Ex/Em ~488/527 nm) and red (J-aggregates, Ex/Em ~585/590 nm) fluorescence. Healthy cells will exhibit red mitochondrial fluorescence, while apoptotic or metabolically compromised cells will show green fluorescence. b. Plate Reader: Wash the cells twice with warm PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity at the respective wavelengths for red and green fluorescence.

  • Data Analysis: a. For microscopy, qualitatively assess the shift from red to green fluorescence with increasing this compound concentrations. b. For plate reader data, calculate the ratio of red to green fluorescence intensity for each well. c. Normalize the ratios to the vehicle-treated control. d. Plot the percentage decrease in the red/green ratio against the this compound concentration and determine the IC50 value.

Disclaimer

These protocols are intended for research use only by qualified personnel. Appropriate safety precautions should be taken when handling all chemical reagents. The specific concentrations of this compound and incubation times may need to be optimized for different cell types and experimental conditions. It is crucial to distinguish the chemical compound This compound from similarly named proteins such as FUS (Fused in Sarcoma) or Fus1 in the literature to ensure the correct interpretation of results. The information provided here pertains specifically to the compound this compound.

References

Application Notes and Protocols for the Synthesis of Fuscin Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Fuscin analogues, a class of compounds with significant biological activities. The following sections outline synthetic strategies, experimental procedures, and relevant biological context to guide researchers in the development of novel therapeutic agents.

Introduction

This compound and its analogues are natural products that have garnered interest for their diverse biological activities. The core chemical scaffold presents opportunities for synthetic modification to enhance potency, selectivity, and pharmacokinetic properties. This guide focuses on established and innovative techniques for the synthesis of these valuable compounds.

Synthetic Strategies and Methodologies

The synthesis of this compound analogues can be approached through various strategies, including chemoenzymatic methods and multi-step organic synthesis. A modular chemoenzymatic approach, for instance, allows for the construction of the core structure followed by late-stage modifications.

A convergent fragment coupling strategy can be employed to rapidly assemble a key tricyclic intermediate. This intermediate can then be subjected to a series of chemical and enzymatic C-H oxidations to generate a library of oxidized analogues.[1] Furthermore, biomimetic skeletal rearrangements can be utilized to access analogues with unique structural features.[1]

Key Synthetic Precursors and Reactions

A common starting material for the synthesis of the fusicoccane core is (+)-limonene oxide.[1] A multi-step sequence involving regioselective epoxide opening, a one-pot VO(acac)₂-catalyzed epoxidation followed by epoxide ring opening and oxidative cleavage, and an intramolecular aldol condensation can be used to generate a key cyclopentenal intermediate on a decagram scale.[1]

Experimental Protocols

Protocol 1: Synthesis of a Key Tricyclic Intermediate

This protocol describes the synthesis of a key tricyclic intermediate, which serves as a versatile precursor for various this compound analogues.

Materials:

  • Cyclopentenal precursor (synthesized from (+)-limonene oxide)

  • Allyl chloride coupling partner

  • BF₃•Et₂O

  • n-Bu₄NHF₂

  • CH₂Cl₂

  • NaHCO₃ (saturated solution)

  • Standard glassware for organic synthesis

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Dissolve the cyclopentenal precursor (1.0 eq.) in CH₂Cl₂ in a round-bottom flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add BF₃•Et₂O (3.0 eq.) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 30 minutes. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, add a solution of n-Bu₄NHF₂ (1.5 eq.) in CH₂Cl₂ dropwise.

  • Continue stirring at -78 °C for an additional 10 minutes.

  • Warm the reaction to 0 °C and stir for 6 hours.

  • Quench the reaction by the slow addition of a saturated NaHCO₃ solution.

  • Extract the product with CH₂Cl₂, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the tricyclic intermediate.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of key intermediates and final this compound analogues as reported in the literature.

Compound/IntermediateStarting MaterialKey Reagents/CatalystsReaction StepsOverall Yield (%)Reference
Cyclopentenal intermediate (16)(+)-limonene oxide (13)VO(acac)₂, NaOMe, NaIO₄355[1]
Tricyclic intermediate (8)Compound 19BF₃•Et₂O, n-Bu₄NHF₂1Not specified[1]

Signaling Pathways and Biological Activity

This compound and its analogues have been shown to interact with various biological targets and signaling pathways. For instance, in Fusarium fujikuroi, the biosynthesis of fusarins is regulated by a complex network involving multiple signaling pathways, including light regulation and cAMP signaling.[2][3] Key proteins involved in this regulation include the White Collar photoreceptor (WcoA), the adenylate cyclase (AcyA), and a RING finger protein repressor (CarS).[2][3]

The cAMP-PKA signaling pathway is a crucial regulator of secondary metabolism in many fungi.[2][4] Adenylate cyclase, which synthesizes cAMP, plays a key role in this pathway and its mutation can lead to changes in the production of various metabolites.[2]

Signaling Pathway Diagram

The following diagram illustrates the proposed regulatory network for fusarin biosynthesis in Fusarium fujikuroi.

Fusarin_Biosynthesis_Regulation cluster_signals Environmental Cues cluster_pathway Signaling Pathway cluster_output Biosynthesis Light Light WcoA WcoA (Photoreceptor) Light->WcoA Nitrogen Nitrogen Starvation Fusarin Fusarin Production Nitrogen->Fusarin - Fus1 fus1 Gene Expression WcoA->Fus1 + AcyA AcyA (Adenylate Cyclase) cAMP_Signaling cAMP Signaling AcyA->cAMP_Signaling CarS CarS (RING Finger Protein) CarS->Fus1 + cAMP_Signaling->Fus1 + Fus1->Fusarin

Caption: Regulatory network of fusarin biosynthesis.

Synthetic Workflow Diagram

The following diagram outlines a general workflow for the chemoenzymatic synthesis of this compound analogues.

Chemoenzymatic_Synthesis_Workflow Start Starting Material ((+)-limonene oxide) Step1 Fragment Synthesis (e.g., Cyclopentenal) Start->Step1 Step2 Convergent Fragment Coupling Step1->Step2 Intermediate Key Tricyclic Intermediate Step2->Intermediate Step3 Chemical/Enzymatic C-H Oxidations Intermediate->Step3 Step4 Biomimetic Skeletal Remodeling Intermediate->Step4 Analogues1 Oxidized this compound Analogues Step3->Analogues1 Analogues2 Rearranged this compound Analogues Step4->Analogues2

Caption: Chemoenzymatic synthesis workflow for this compound analogues.

References

In Vivo Application of Fusidic Acid in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fusidic acid, a bacteriostatic antibiotic derived from the fungus Fusidium coccineum, has demonstrated a range of biological activities in vivo, including antibacterial and anti-inflammatory effects.[1][2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the in vivo use of fusidic acid in animal models. The information is based on findings from various preclinical studies and is intended to guide the design and execution of experiments to evaluate the efficacy and mechanism of action of fusidic acid. It is important to note that while "Fuscin" was the initial topic of inquiry, extensive literature searches indicate that this is likely a typographical error for Fusidic acid, the subject of this document.

Data Presentation: Quantitative Summary of In Vivo Studies

The following tables summarize quantitative data from key in vivo studies on fusidic acid, providing a comparative overview of its efficacy and toxicity in different animal models.

Table 1: In Vivo Antibacterial Efficacy of Fusidic Acid

Animal ModelPathogenRoute of AdministrationDosage RegimenKey FindingsReference
Rat (Male Albino)Staphylococcus aureus (wound infection)Topical2% cream, once daily for 10 daysSignificant reduction in bacterial count in the wound area compared to placebo.[4]
Mouse (BALB/c)Vancomycin-resistant Enterococcus faecalis & E. faeciumIntraperitonealNot specifiedSignificantly reduced bacterial burden by 2-3 log10 units in the liver and spleen.[5]
Mouse (BALB/c)Toxoplasma gondiiSubcutaneous60 mg/kg/day (20 mg/kg every 8 hours)Ineffective in improving animal health or survival, despite in vitro activity.[6]
Mouse (BALB/c)Listeria monocytogenesSubcutaneous60 mg/kg/day (20 mg/kg every 8 hours)Did not improve overall health or survival of infected animals.[6]

Table 2: In Vivo Anti-inflammatory Efficacy of Fusidic Acid

Animal ModelInflammation ModelRoute of AdministrationDosage RegimenKey FindingsReference
Mouse12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edemaTopical2,000, 4,000, and 8,000 µg/mLDose-dependent reduction in ear edema by 48.16%, 113.97%, and 137.32%, respectively.[2]
RatFormalin-induced paw edemaOral50 and 100 mg/kg for 10 daysSignificant inhibition of edema formation.[7]

Table 3: In Vivo Toxicity of Fusidic Acid

Animal ModelRoute of AdministrationDosageObserved EffectsReference
MouseSubcutaneous180 mg/kg/dayToxicity observed.[6]
MouseSubcutaneous313 mg/kg/dayReported LD50.[6]
MouseOral500 mg/kg/dayConsidered a non-toxic dose in a study on immune response.[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the in vivo application of fusidic acid.

Protocol 1: Evaluation of Topical Antibacterial Efficacy in a Rat Wound Infection Model

This protocol is adapted from studies evaluating the efficacy of fusidic acid cream on infected excision wounds.[4]

1. Animal Model and Housing:

  • Species: Male albino rats (210-250 g).
  • Housing: House animals in individual cages under controlled temperature (25°C) and humidity (65%) with a 12-hour light/dark cycle. Provide standard rat chow and water ad libitum.

2. Induction of Infected Wounds:

  • Anesthetize rats with an appropriate anesthetic (e.g., chloral hydrate at 300 mg/kg via intraperitoneal injection).
  • Shave the dorsal surface of each rat and disinfect the area with 70% ethanol.
  • Create a circular excision wound of approximately 2.2 cm in diameter using sterile surgical scissors and forceps.
  • Topically apply 15 µL of a Staphylococcus aureus suspension (e.g., ATCC 29737, containing 5000 CFU/mL) to the wound to induce a localized infection.

3. Drug Administration:

  • Randomly divide the animals into treatment groups (n=6 per group):
  • Group 1: Normal saline (negative control).
  • Group 2: Plain cream (vehicle control).
  • Group 3: Commercial 2% fusidic acid cream (positive control).
  • Group 4: Experimental fusidic acid formulation.
  • 24 hours post-infection, topically apply 0.5 g of the respective cream or 0.5 mL of saline to the wound site.
  • Repeat the treatment once daily for 10 days.

4. Assessment of Efficacy:

  • Wound Healing: Measure the wound area on specific days (e.g., days 0, 3, 7, and 10) to assess the rate of wound closure.
  • Bacterial Load: On day 11, euthanize the animals and excise the wound tissue. Homogenize the tissue in sterile saline, perform serial dilutions, and plate on appropriate agar (e.g., Mannitol Salt Agar) to determine the number of colony-forming units (CFU) per gram of tissue.
  • Histopathology: Collect wound tissue for histological analysis to evaluate tissue regeneration, inflammation, and bacterial colonization.

Protocol 2: Evaluation of Systemic Antibacterial Efficacy in a Mouse Sepsis Model

This protocol is a general representation based on studies of systemic infections in mice.[5][6]

1. Animal Model and Housing:

  • Species: Female BALB/c mice (8-10 weeks old).
  • Housing: House animals in groups under standard laboratory conditions with free access to food and water.

2. Induction of Systemic Infection:

  • Prepare a bacterial suspension of the desired pathogen (e.g., Enterococcus faecalis) to a specific concentration in sterile saline.
  • Inject the bacterial suspension intraperitoneally (i.p.) into each mouse. The inoculum size should be predetermined to cause a non-lethal systemic infection (e.g., 2 x 10^3 CFU/animal for L. monocytogenes).[6]

3. Drug Administration:

  • Preparation: Dissolve fusidic acid sodium salt in sterile saline to the desired concentration.
  • Regimen: Begin treatment 8 hours post-infection. Administer fusidic acid subcutaneously (s.c.) at a total daily dose of 60 mg/kg, divided into three doses of 20 mg/kg every 8 hours.[6]
  • Control Groups: Include a saline-treated control group.

4. Assessment of Efficacy:

  • Survival: Monitor the mice daily for signs of illness and record survival rates over a specified period (e.g., 14 days).
  • Bacterial Burden: At a predetermined time point (e.g., 48 hours post-infection), euthanize a subset of mice from each group. Aseptically collect organs such as the liver and spleen, homogenize the tissues, and perform serial dilutions and plating to determine the bacterial load (CFU/gram of tissue).
  • Clinical Signs: Monitor and score clinical signs of illness daily, such as weight loss, activity level, and ruffled fur.

Protocol 3: Evaluation of Anti-inflammatory Activity in a TPA-Induced Mouse Ear Edema Model

This protocol is based on the methodology described for evaluating the anti-inflammatory effects of fusidic acid and its derivatives.[1][2]

1. Animal Model and Housing:

  • Species: Mice (specific strain may vary, e.g., ICR).
  • Housing: Acclimatize mice for at least one week before the experiment under standard laboratory conditions.

2. Induction of Ear Edema:

  • Prepare a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone).
  • Topically apply a specific amount of the TPA solution (e.g., 20 µL) to the inner and outer surfaces of the right ear of each mouse to induce inflammation. The left ear can serve as a non-inflamed control.

3. Drug Administration:

  • Prepare solutions of fusidic acid at different concentrations (e.g., 2,000, 4,000, and 8,000 µg/mL) in the same solvent as TPA.
  • Topically apply the fusidic acid solution or a positive control (e.g., dexamethasone) to the right ear shortly after the TPA application.
  • Include a vehicle control group that receives only the solvent.

4. Assessment of Efficacy:

  • Edema Measurement: At a specific time after TPA application (e.g., 6 hours), euthanize the mice and use a punch to collect a standard-sized circular section from both the right and left ears. Weigh the ear punches to determine the extent of edema (the difference in weight between the right and left ear punches).
  • Histological Analysis: Fix the ear tissue in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to visualize the inflammatory infiltrate and tissue swelling.
  • Biomarker Analysis: Homogenize the ear tissue to measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and other inflammatory markers (e.g., COX-2) using methods like ELISA or Western blotting.

Signaling Pathways and Experimental Workflows

Antibacterial Mechanism of Action

Fusidic acid primarily exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It targets the elongation factor G (EF-G), a key protein involved in the translocation of the ribosome along the mRNA during protein synthesis.

Fusidic_Acid Fusidic Acid Ribosome_Complex 70S Ribosome-mRNA-tRNA Complex Fusidic_Acid->Ribosome_Complex Binds to Translocation Translocation of Ribosome Ribosome_Complex->Translocation Blocks EFG_GDP Elongation Factor G (EF-G) with GDP EFG_GDP->Ribosome_Complex Binds to Protein_Synthesis Protein Synthesis Translocation->Protein_Synthesis Prevents Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to TPA TPA (Inflammatory Stimulus) NFkB_Activation NF-κB Activation TPA->NFkB_Activation Fusidic_Acid Fusidic Acid Fusidic_Acid->NFkB_Activation Inhibits p65_translocation p65 Translocation to Nucleus NFkB_Activation->p65_translocation Proinflammatory_Genes Pro-inflammatory Gene Expression p65_translocation->Proinflammatory_Genes Cytokines IL-1β, TNF-α, COX-2 Proinflammatory_Genes->Cytokines Inflammation Inflammation (Edema) Cytokines->Inflammation Animal_Acclimatization 1. Animal Acclimatization Infection_Induction 2. Infection Induction (e.g., i.p. injection of bacteria) Animal_Acclimatization->Infection_Induction Group_Assignment 3. Random Assignment to Groups (Vehicle, Fusidic Acid, Control Drug) Infection_Induction->Group_Assignment Treatment_Administration 4. Treatment Administration (e.g., subcutaneous injection) Group_Assignment->Treatment_Administration Monitoring 5. Monitoring (Survival, Clinical Signs, Weight) Treatment_Administration->Monitoring Endpoint_Analysis 6. Endpoint Analysis (Bacterial Load, Histopathology, Biomarkers) Monitoring->Endpoint_Analysis

References

Application Notes and Protocols: Staining with Fuscin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information on the use of Fuchsin and its derivatives in various biological staining applications. The information is intended to assist researchers in the fields of histology, microbiology, and cell biology in the effective application of these classic yet powerful staining reagents.

Introduction to Fuchsin Dyes

Fuchsin is a magenta-colored dye belonging to the triphenylmethane class of organic compounds. It exists in two main forms: Basic Fuchsin and Acid Fuchsin. Basic Fuchsin is a mixture of pararosaniline, rosaniline, and magenta II, and is used for staining the tubercle bacillus, distinguishing certain bacteria, and as a component in other staining methods.[1] Acid Fuchsin, a sulfonated derivative, is utilized as a cytoplasmic stain and is a key component in some trichrome staining methods. Aldehyde Fuchsin is a derivative formed by the reaction of Basic Fuchsin with an aldehyde and is highly effective for the demonstration of elastic fibers, pancreatic beta-cell granules, and other specific tissue components.

Quantitative Data of Fuchsin Derivatives

The following table summarizes the available quantitative data for Fuchsin derivatives. It is important to note that the exact spectral properties can vary depending on the solvent, concentration, and the specific composition of the dye mixture (in the case of Basic Fuchsin).

DerivativeAbsorption Max (λ_max)Emission Max (λ_em)Quantum Yield (Φ_F)Solvent
Basic Fuchsin ~541-552 nm[1][2]~728 nm[3]Varies with concentration[4][5][6]Ethanol[5]
Acid Fuchsin ~540-545 nmNot typically used for fluorescenceNot applicableWater

Experimental Protocols

Ziehl-Neelsen Staining for Acid-Fast Bacteria

This method is crucial for the identification of Mycobacterium species, which have a waxy cell wall rich in mycolic acid that resists conventional staining.[7][8]

Principle: The primary stain, carbol fuchsin (a heated solution of Basic Fuchsin and phenol), penetrates the waxy cell wall. The heat facilitates the entry of the dye. Subsequent treatment with a strong decolorizer (acid-alcohol) does not remove the primary stain from the acid-fast bacteria, while other bacteria are decolorized. A counterstain (e.g., methylene blue) is then used to stain the decolorized bacteria and background.[8][9][10]

Protocol:

  • Smear Preparation: Prepare a thin smear of the sample on a clean glass slide, air-dry, and heat-fix.

  • Primary Staining: Flood the slide with Carbol Fuchsin stain. Heat the slide gently until vapors appear (do not boil). Allow the heated stain to remain on the slide for 5 minutes.

  • Washing: Rinse the slide gently with running water.

  • Decolorization: Flood the slide with 3% acid-alcohol for about 3 minutes. The slide should appear pale pink.

  • Washing: Rinse the slide with water.

  • Counterstaining: Flood the slide with Methylene Blue solution and leave for 1-2 minutes.

  • Washing and Drying: Rinse the slide with water, allow it to air dry, and examine under a microscope.

Expected Results:

  • Acid-fast bacilli: Red/Pink

  • Other microorganisms and background: Blue

Aldehyde Fuchsin Staining for Elastic Fibers and Other Tissues

Gomori's Aldehyde Fuchsin stain is a versatile method used to demonstrate a variety of tissue components, most notably elastic fibers. It also stains pancreatic beta cells, pituitary basophils, and mast cell granules.[11]

Principle: The exact chemical mechanism of Aldehyde Fuchsin staining is not fully elucidated but is thought to involve the formation of a Schiff base between the pararosaniline component of Basic Fuchsin and an aldehyde.[12][13][14] This product then forms stable, deeply colored complexes with specific tissue components, likely through a combination of ionic bonding and van der Waals forces.[11]

Protocol:

  • Deparaffinization and Hydration: Deparaffinize tissue sections and bring them to 70% alcohol.

  • Oxidation (Optional but Recommended): Treat with Lugol's iodine for 10 minutes, followed by a rinse in water and decolorization with 5% sodium thiosulfate until sections are colorless. This can enhance the staining of elastic fibers.

  • Staining: Stain in Aldehyde Fuchsin solution for 10-30 minutes.

  • Rinsing: Rinse in 95% alcohol to remove excess stain.

  • Counterstaining (Optional): A counterstain such as Light Green SF or Metanil Yellow can be used to provide contrast to the background.

  • Dehydration and Mounting: Dehydrate through graded alcohols, clear in xylene, and mount with a resinous medium.

Expected Results:

  • Elastic fibers, mast cell granules, beta cells of the pancreas: Deep purple

  • Other tissue elements: Depending on the counterstain used (e.g., green with Light Green).

Acid Fuchsin Staining for Mitochondria

This method provides a means to visualize mitochondria in tissue sections using a light microscope.

Principle: The mechanism of mitochondrial staining with Acid Fuchsin is based on the dye's affinity for mitochondrial proteins. The staining intensity is controlled by differentiation in a slightly alkaline solution.[15]

Protocol:

  • Fixation and Sectioning: Fix tissue in a suitable fixative (e.g., Champy's fluid) and embed in paraffin. Cut thin sections (2-5 µm).

  • Deparaffinization and Hydration: Deparaffinize sections and bring to water.

  • Staining: Overstain the sections with a 1% aqueous solution of Acid Fuchsin for 5-10 minutes.

  • Differentiation: Differentiate in a dilute solution of sodium carbonate (e.g., 1 drop of a 1% solution in 50 ml of distilled water) until mitochondria appear as distinct red bodies against a paler pink cytoplasm when viewed under a microscope.

  • Counterstaining: Counterstain with a 0.5% aqueous solution of Methyl Blue for 1-2 minutes.

  • Dehydration and Mounting: Dehydrate rapidly through graded alcohols, clear in xylene, and mount.

Expected Results:

  • Mitochondria: Bright red

  • Nuclei and Cytoplasm: Blue

Visualizations

Experimental Workflow: Ziehl-Neelsen Staining

Ziehl_Neelsen_Workflow cluster_preparation Sample Preparation cluster_observation Observation Smear Smear Preparation & Heat Fixation Primary_Stain Primary Stain (Carbol Fuchsin + Heat) Smear->Primary_Stain Wash1 Rinse with Water Primary_Stain->Wash1 Decolorize Decolorize (Acid-Alcohol) Wash1->Decolorize Wash2 Rinse with Water Decolorize->Wash2 Counterstain Counterstain (Methylene Blue) Wash2->Counterstain Wash3 Rinse with Water & Dry Counterstain->Wash3 Microscopy Microscopic Examination Wash3->Microscopy

Caption: Workflow for Ziehl-Neelsen Staining of Acid-Fast Bacteria.

Chemical Principle: Aldehyde Fuchsin Formation and Staining

Aldehyde_Fuchsin_Staining cluster_formation Aldehyde Fuchsin Formation cluster_staining Staining Mechanism Basic_Fuchsin Basic Fuchsin (Pararosaniline) Aldehyde_Fuchsin Aldehyde Fuchsin (Schiff Base Formation) Basic_Fuchsin->Aldehyde_Fuchsin + Aldehyde Aldehyde (e.g., Acetaldehyde) Aldehyde->Aldehyde_Fuchsin + Stained_Complex Stable Stained Complex (Deep Purple) Aldehyde_Fuchsin->Stained_Complex Tissue_Component Tissue Component (e.g., Elastic Fibers) Tissue_Component->Stained_Complex

Caption: Formation and Staining Mechanism of Aldehyde Fuchsin.

Logical Relationship: Acid-Fast vs. Non-Acid-Fast Staining

Acid_Fast_Staining_Logic cluster_acidfast Acid-Fast Bacteria cluster_nonacidfast Non-Acid-Fast Bacteria Start Bacterial Smear Primary_Stain Primary Stain (Carbol Fuchsin) Start->Primary_Stain Decolorization Decolorization (Acid-Alcohol) Primary_Stain->Decolorization AF_Retain Retain Carbol Fuchsin (Red/Pink) Decolorization->AF_Retain NAF_Decolorize Decolorized Decolorization->NAF_Decolorize Counterstain Counterstain (Methylene Blue) NAF_Counterstain Take up Counterstain (Blue) Counterstain->NAF_Counterstain NAF_Decolorize->Counterstain

Caption: Differential Staining Logic of the Ziehl-Neelsen Method.

References

Application Notes and Protocols: Fuscin as a Tool for Studying Fungal Secondary Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

A Clarification on the Role of Fuscin and the Potential Conflation with Fusicoccin

Extensive research of scientific literature reveals no evidence to suggest that this compound, a brown pigment produced by various fungi, is utilized as a tool for studying fungal secondary metabolites. It is highly probable that the query refers to fusicoccin , a well-characterized fungal secondary metabolite that has been instrumental as a research tool, albeit primarily in the field of plant physiology rather than mycology. This document will address the likely intended subject, fusicoccin, and provide the requested detailed information on its application as a scientific tool.

Fusicoccin is a diterpenoid glucoside produced by the fungus Phomopsis amygdali (formerly Fusicoccum amygdali).[1] It is a phytotoxin known for inducing wilting in plants.[2] Its specific mechanism of action has made it a valuable tool for dissecting certain physiological processes in plants.[3][4][5]

Mechanism of Action of Fusicoccin in Plants

The primary mechanism of action of fusicoccin in plants involves its interaction with 14-3-3 proteins and the plasma membrane H+-ATPase.[3][6] This interaction stabilizes the complex, leading to the constitutive activation of the proton pump.[6] The continuous pumping of protons out of the cell causes hyperpolarization of the plasma membrane, which in turn drives the uptake of K+ ions and leads to stomatal opening.[2][3] This irreversible opening of stomata results in excessive water loss and wilting.[2]

While fusicoccin's effects on plant cells are well-documented, there is a lack of information regarding its use as a tool to study the secondary metabolism of the producing fungus or other fungi. The following sections will focus on the established applications of fusicoccin in plant biology, as this is where its utility as a scientific tool is recognized.

Application of Fusicoccin in Plant Physiology Research

Fusicoccin has been extensively used to:

  • Investigate stomatal regulation: Its ability to force stomata open provides a powerful tool to study the mechanics and signaling pathways of stomatal movement.[2][7]

  • Elucidate the function of plasma membrane H+-ATPase: As a specific activator, fusicoccin has been crucial in understanding the role of this proton pump in various cellular processes.[3]

  • Probe the function of 14-3-3 proteins: The fusicoccin-mediated stabilization of the 14-3-3 protein/H+-ATPase complex has facilitated research into the broader roles of 14-3-3 proteins in signal transduction.[6]

Due to the focus of existing research on plant systems, quantitative data and detailed experimental protocols for the application of fusicoccin in the study of fungal secondary metabolites are not available. The provided diagrams and protocols below are therefore centered on its well-established role in plant physiology.

Experimental Protocols

Protocol 1: Stomatal Opening Assay Using Fusicoccin

This protocol describes a general method to induce and observe stomatal opening in plant epidermal peels using fusicoccin.

Materials:

  • Plant leaves (e.g., Commelina communis or Arabidopsis thaliana)

  • Fusicoccin solution (e.g., 10 µM in a buffer containing 10 mM MES-KOH, pH 6.15, and 50 mM KCl)

  • Control buffer (10 mM MES-KOH, pH 6.15, and 50 mM KCl)

  • Microscope slides and coverslips

  • Microscope with a camera and image analysis software

Procedure:

  • Prepare epidermal peels from the abaxial surface of the plant leaves.

  • Float the epidermal peels in the control buffer in a petri dish and incubate under light for 2-3 hours to allow initial stomatal opening.

  • Transfer a subset of the peels to the fusicoccin solution and the remaining peels to fresh control buffer.

  • Incubate for another 2-3 hours under the same light conditions.

  • Mount the epidermal peels on microscope slides in their respective solutions.

  • Observe the stomata under the microscope and capture images.

  • Measure the stomatal aperture (the width of the pore) for a significant number of stomata in both the control and fusicoccin-treated samples using image analysis software.

Expected Results:

Stomata treated with fusicoccin will exhibit a significantly wider aperture compared to the control group, demonstrating the potent effect of fusicoccin on stomatal opening.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of fusicoccin in plants and a typical experimental workflow for its use.

Fusicoccin_Mechanism cluster_membrane Plasma Membrane H_ATPase H+-ATPase Complex Stable Ternary Complex H_ATPase->Complex 14_3_3 14-3-3 Protein 14_3_3->Complex Fusicoccin Fusicoccin Fusicoccin->Complex Activation H+-ATPase Activation Complex->Activation Proton_Extrusion Proton Extrusion (H+ out) Activation->Proton_Extrusion Hyperpolarization Membrane Hyperpolarization Proton_Extrusion->Hyperpolarization K_Uptake K+ Ion Uptake Hyperpolarization->K_Uptake Stomatal_Opening Stomatal Opening K_Uptake->Stomatal_Opening

Caption: Mechanism of fusicoccin action in plant cells.

Experimental_Workflow Start Prepare Plant Material (e.g., Epidermal Peels) Incubation Incubate in Control Buffer (Light Exposure) Start->Incubation Treatment Treatment Application Incubation->Treatment Control Control Group (Buffer Only) Treatment->Control Split Fusicoccin_Treat Experimental Group (Fusicoccin Solution) Treatment->Fusicoccin_Treat Samples Incubation_2 Incubate under Light Control->Incubation_2 Fusicoccin_Treat->Incubation_2 Microscopy Microscopic Observation and Image Capture Incubation_2->Microscopy Analysis Data Analysis (Stomatal Aperture Measurement) Microscopy->Analysis End Conclusion Analysis->End

Caption: Experimental workflow for a stomatal opening assay.

References

Application Notes and Protocols for Assaying the Inhibitory Concentration of Fuscin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fuscin is a mycotoxin produced by the fungus Oidiodendron fuscum and other related species.[1][2][3] It has garnered scientific interest due to its diverse biological activities, including antibacterial, anti-HIV, and mitochondrial respiration inhibitory effects.[4][5] These application notes provide detailed protocols for determining the inhibitory concentration of this compound across its various biological targets. The methodologies are based on established principles for assaying antimicrobial, antiviral, and mitochondrial inhibitory compounds.

Data Presentation: Inhibitory Concentrations of this compound and Related Compounds

Quantitative data for this compound is limited in publicly available literature. The following table summarizes known inhibitory concentrations for this compound derivatives and a similarly named compound. It is crucial to note that these values may not be directly representative of this compound's potency.

CompoundAssay TypeTargetInhibitory ConcentrationReference
Dihydrosecothis compound & Secothis compoundMinimum Inhibitory Concentration (MIC)Gram-positive bacteria~100 µg/mLThis value is for this compound derivatives and provides a potential starting point for this compound's antibacterial testing.
Fuchsin AcidHIV-1 Induced Cytopathogenicity (IC50)HIV-1 in MT-4 Cells42 µMNote: Fuchsin acid is an anionic dye and is likely a different compound from this compound.
Fuchsin AcidHIV-1 Antigen Expression (IC50)HIV-1 in HUT-78 Cells16 µMNote: Fuchsin acid is an anionic dye and is likely a different compound from this compound.[6]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) Against Bacteria

This protocol is adapted from standard broth microdilution methods for determining the MIC of antibacterial compounds.[1][7][8]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Multichannel pipette

Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Bacterial Inoculum:

    • Culture bacteria overnight in CAMHB at 37°C.

    • Dilute the overnight culture to achieve a standardized turbidity, equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Further dilute the adjusted inoculum to the final desired concentration for the assay (typically 5 x 10^5 CFU/mL).

  • Serial Dilution of this compound:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well and mix.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only CAMHB.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determining the MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis fuscin_stock This compound Stock Solution serial_dilution Serial Dilution of this compound in 96-well Plate fuscin_stock->serial_dilution bacterial_inoculum Bacterial Inoculum inoculation Inoculation with Bacteria bacterial_inoculum->inoculation serial_dilution->inoculation incubation Incubation (18-24h, 37°C) inoculation->incubation mic_determination MIC Determination (Visual/OD600) incubation->mic_determination

Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Determination of IC50 for Anti-HIV Activity (CCR5 Antagonism)

This compound has been identified as a CCR5 receptor antagonist, which is a key mechanism for inhibiting HIV-1 entry into host cells.[4] This protocol describes a cell-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound.

Objective: To determine the concentration of this compound that inhibits 50% of HIV-1 entry/replication in a cell-based assay.

Materials:

  • This compound

  • HIV-1 permissive cell line expressing CCR5 (e.g., TZM-bl cells)

  • HIV-1 viral stock (CCR5-tropic strain)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

  • Incubator (37°C, 5% CO2)

Protocol:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Preparation of this compound Dilutions: Prepare a series of 2-fold dilutions of this compound in cell culture medium.

  • Compound Addition: Remove the old medium from the cells and add the this compound dilutions to the respective wells. Include a "no drug" control.

  • Viral Infection: Add a pre-titered amount of HIV-1 virus to each well.

  • Incubation: Incubate the plates for 48 hours at 37°C with 5% CO2.

  • Luciferase Assay:

    • Remove the supernatant from the wells.

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • IC50 Calculation:

    • The percentage of inhibition is calculated for each this compound concentration relative to the "no drug" control.

    • The IC50 value is determined by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

HIV_IC50_Workflow cluster_setup Assay Setup cluster_infection Infection cluster_readout Readout & Analysis cell_seeding Seed TZM-bl Cells add_this compound Add this compound to Cells cell_seeding->add_this compound fuscin_dilution Prepare this compound Dilutions fuscin_dilution->add_this compound add_virus Infect with HIV-1 add_this compound->add_virus incubation Incubate (48h) add_virus->incubation luciferase_assay Luciferase Assay incubation->luciferase_assay ic50_calc IC50 Calculation luciferase_assay->ic50_calc

Workflow for determining the anti-HIV IC50 of this compound.

Determination of IC50 for Mitochondrial Respiration Inhibition

This compound is known to inhibit mitochondrial respiration and oxidative phosphorylation.[9][10] This can be quantified by measuring the oxygen consumption rate (OCR) of isolated mitochondria or whole cells.

Objective: To determine the concentration of this compound that inhibits 50% of mitochondrial oxygen consumption.

Materials:

  • This compound

  • Isolated mitochondria or a suitable cell line (e.g., HepG2)

  • Respiration buffer (e.g., MiR05)

  • Substrates for mitochondrial respiration (e.g., pyruvate, malate, glutamate, succinate)

  • ADP

  • High-resolution respirometer (e.g., Oroboros Oxygraph) or Seahorse XF Analyzer

  • Inhibitors of respiratory complexes (e.g., rotenone, antimycin A, oligomycin)

Protocol (using High-Resolution Respirometry):

  • Instrument Calibration: Calibrate the oxygen electrodes of the respirometer according to the manufacturer's instructions.

  • Mitochondria/Cell Preparation: Prepare a suspension of isolated mitochondria or cells in respiration buffer.

  • Baseline Respiration: Add the mitochondrial/cell suspension to the respirometer chamber and record the baseline respiration (State 1).

  • Substrate Addition: Add respiratory substrates (e.g., pyruvate and malate for Complex I-linked respiration) to initiate substrate-dependent respiration (State 2).

  • ADP Addition: Add a saturating concentration of ADP to measure phosphorylating respiration (State 3).

  • This compound Titration: Perform a stepwise titration of this compound, allowing the respiration rate to stabilize after each addition.

  • Determination of Maximal Respiration (optional): Add an uncoupler (e.g., FCCP) to measure the maximal capacity of the electron transport system.

  • Inhibition of Respiration: Add known inhibitors (e.g., rotenone for Complex I, antimycin A for Complex III) to confirm the specificity of the inhibition.

  • IC50 Calculation: The OCR is plotted against the concentration of this compound, and the IC50 is calculated from the dose-response curve.

Mito_Respiration_Pathway cluster_etc Electron Transport Chain cluster_atp Oxidative Phosphorylation C1 Complex I Q CoQ C1->Q ATPsynthase ATP Synthase C1->ATPsynthase H⁺ gradient C2 Complex II C2->Q C3 Complex III Q->C3 CytC Cyt c C3->CytC C3->ATPsynthase H⁺ gradient C4 Complex IV CytC->C4 O2 O₂ C4->O2 C4->ATPsynthase H⁺ gradient H2O H₂O O2->H2O ATP ATP ATPsynthase->ATP ADP ADP + Pi ADP->ATPsynthase This compound This compound This compound->C1 Inhibits This compound->C3 Inhibits

Inhibitory action of this compound on the mitochondrial respiratory chain.

References

Mass Spectrometry-Based Analysis of Fuscin and its Metabolites: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fuscin, a mycotoxin produced by the fungus Oidiodendron fuscum, has garnered interest in the scientific community due to its potential biological activities.[1][2][3] Understanding its metabolic fate and quantifying its presence in biological systems are crucial for toxicological assessment and potential therapeutic development. This document provides a comprehensive guide to the analysis of this compound and its metabolites using mass spectrometry, including detailed experimental protocols and data presentation. While specific quantitative data for this compound and its metabolites are not extensively available in the public domain, this guide synthesizes general principles of mycotoxin analysis and applies them to this compound, providing a robust framework for researchers.

Quantitative Data Summary

Due to the limited availability of published quantitative studies specifically on this compound, the following tables provide a template for organizing and presenting such data once generated. These tables are based on typical parameters reported for the analysis of other mycotoxins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: LC-MS/MS Parameters for the Quantitative Analysis of this compound

ParameterRecommended Setting
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientOptimized for separation from matrix components
Flow Rate0.2 - 0.4 mL/min
Injection Volume5 - 10 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), positive and negative modes
Scan TypeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)To be determined based on this compound's mass
Product Ions (m/z)To be determined from fragmentation studies
Collision EnergyOptimized for each transition
Dwell Time100 ms

Table 2: Method Validation Parameters for this compound Quantification

ParameterAcceptance Criteria
Linearity (R²)≥ 0.99
Limit of Detection (LOD)Signal-to-noise ratio ≥ 3
Limit of Quantification (LOQ)Signal-to-noise ratio ≥ 10
Accuracy (% Recovery)80 - 120%
Precision (% RSD)≤ 15%
Matrix EffectWithin acceptable range (e.g., 85-115%)
StabilityStable under experimental conditions

Experimental Protocols

Sample Preparation from Oidiodendron fuscum Culture

This protocol is adapted from general methods for extracting mycotoxins from fungal cultures.

Materials:

  • Oidiodendron fuscum solid or liquid culture

  • Methanol or acetonitrile

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Extraction from Solid Culture:

    • Harvest the fungal mycelium and the agar medium from the culture plate.

    • Homogenize the sample in a blender with a mixture of methanol and water (e.g., 80:20 v/v).

    • Shake the mixture vigorously for 1-2 hours at room temperature.

    • Filter the extract to remove solid debris.

  • Extraction from Liquid Culture:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the culture broth with an equal volume of ethyl acetate three times.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentration:

    • Evaporate the solvent from the filtered extract or the combined organic phases using a rotary evaporator at 40°C.

  • Clean-up (Optional but Recommended):

    • Reconstitute the dried extract in a small volume of a suitable solvent (e.g., methanol/water).

    • Perform solid-phase extraction (SPE) using a C18 cartridge to remove interfering substances.

    • Wash the cartridge with a polar solvent (e.g., water) and elute this compound with a less polar solvent (e.g., methanol or acetonitrile).

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase of the LC-MS/MS system.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

In Vitro Metabolism Study using Liver Microsomes

This protocol outlines a general procedure to study the metabolism of this compound using liver microsomes, which can help in the identification of its metabolites.

Materials:

  • This compound standard

  • Liver microsomes (e.g., human, rat, mouse)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ice-cold)

  • Incubator/water bath (37°C)

  • Centrifuge

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

  • In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the NADPH regenerating system.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the this compound stock solution to the mixture.

  • Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a new tube and analyze by LC-MS/MS for the presence of this compound and its potential metabolites.

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis start Fungal Culture or Biological Matrix extraction Extraction start->extraction cleanup Clean-up (SPE) extraction->cleanup concentration Concentration cleanup->concentration reconstitution Reconstitution concentration->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms data_acquisition Data Acquisition (MRM) lc_ms->data_acquisition data_processing Data Processing data_acquisition->data_processing quantification Quantification data_processing->quantification metabolite_id Metabolite Identification data_processing->metabolite_id

Caption: Workflow for this compound analysis.

Putative Signaling Pathway Affected by this compound

While the specific signaling pathways affected by this compound are not well-documented, as a mycotoxin, it may interfere with fundamental cellular processes. The following diagram illustrates a hypothetical signaling cascade that could be investigated.

signaling_pathway This compound This compound receptor Cellular Target (e.g., Receptor, Enzyme) This compound->receptor signaling_cascade Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) receptor->signaling_cascade transcription_factor Transcription Factor Activation/Inhibition signaling_cascade->transcription_factor cellular_response Cellular Response (e.g., Apoptosis, Inflammation) transcription_factor->cellular_response

Caption: Hypothetical this compound signaling pathway.

Logical Relationship for Metabolite Identification

The identification of unknown metabolites relies on a systematic workflow combining high-resolution mass spectrometry and data analysis.

metabolite_id_logic start Detection of Potential Metabolite Peak hr_ms Accurate Mass Measurement (HR-MS) start->hr_ms msms Tandem MS (MS/MS) Fragmentation start->msms formula Elemental Formula Prediction hr_ms->formula fragment_analysis Fragmentation Pattern Analysis formula->fragment_analysis msms->fragment_analysis structure Putative Structure Elucidation fragment_analysis->structure confirmation Confirmation with Authentic Standard structure->confirmation

Caption: Metabolite identification workflow.

Conclusion

The analysis of this compound and its metabolites by mass spectrometry is an essential area of research for understanding its biological significance. The protocols and data presentation formats outlined in this application note provide a solid foundation for researchers to develop and validate robust analytical methods. Future studies should focus on generating specific quantitative data for this compound in various biological matrices, elucidating its metabolic pathways, and identifying the cellular signaling cascades it modulates. Such information will be invaluable for the fields of toxicology, drug discovery, and natural product chemistry.

References

Application Notes and Protocols for Fuchsin Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide detailed protocols for the preparation of Fuchsin solutions for experimental use, targeting researchers, scientists, and drug development professionals. It is important to note a common point of confusion between the terms "Fuscin" and "Fuchsin." While both are chemical compounds, "Fuchsin" (also known as rosaniline hydrochloride) is a widely used magenta dye in histology and microbiology for staining various cellular components.[1] Information on a compound named "this compound" is scarce in scientific literature, suggesting that "Fuchsin" is likely the intended substance for these applications. This document will focus on the preparation and use of Basic Fuchsin, a common variant of this dye.

Basic Fuchsin is a mixture of rosaniline, pararosaniline, and new fuchsin.[1][2] It is extensively used in bacteriology for the Gram stain and for staining tubercle bacilli.[2] Proper preparation of Fuchsin solutions is critical to ensure consistent and reliable staining results in experimental procedures.

Chemical and Physical Properties of Basic Fuchsin

A summary of the key quantitative properties of Basic Fuchsin is presented in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₂₀H₂₀ClN₃[3]
Molecular Weight 337.85 g/mol [2][3]
Appearance Dark green crystalline powder[1][2][3]
Melting Point 250 °C[3]
Solubility in Water 4 g/L (25 °C)[3]
Solubility Soluble in ethanol[2][3]
Maximum Absorption (λmax) 543 nm (in EtOH)[3]
pH Indicator Range 1.0 (Purple) to 3.1 (Red)[2][4]

Experimental Protocols

Preparation of Basic Fuchsin Stock Solution (0.5% w/v)

This protocol outlines the preparation of a 0.5% stock solution of Basic Fuchsin, which can be further diluted for various applications.

Materials:

  • Basic Fuchsin powder (C.I. 42510)

  • 95% Ethanol

  • Distilled or deionized water

  • 500 mL volumetric flask

  • 100 mL graduated cylinder

  • Magnetic stirrer and stir bar

  • Weighing paper and balance

  • Filter paper (e.g., Whatman No. 1) and funnel

Procedure:

  • Weigh out 0.5 g of Basic Fuchsin powder using a balance.

  • Transfer the powder to a 500 mL volumetric flask.

  • Measure 20 mL of 95% ethanol and add it to the flask.

  • Swirl the flask or use a magnetic stirrer to dissolve the powder completely in the ethanol.[5]

  • Once the dye is dissolved, add distilled water to bring the total volume to 100 mL.[5]

  • Continue stirring until the solution is homogeneous.

  • If any precipitate or undissolved particles remain, filter the solution using filter paper.[5]

  • Transfer the filtered solution to a clearly labeled, airtight storage bottle.

Storage and Stability of Fuchsin Solutions

Proper storage is essential to maintain the efficacy and shelf-life of Fuchsin solutions.

FormStorage TemperatureConditionsShelf LifeReferences
Powder 15-30°CKeep in a tightly closed container in a dry, well-ventilated place. Protect from light.Indefinite if stored properly.[2][6][7]
Stock Solution Room TemperatureStore in a tightly sealed, light-protected bottle.Indefinite if stored properly.[4][7]

Visualizations

Experimental Workflow for Staining

The following diagram illustrates the general workflow from preparing the Basic Fuchsin solution to its application in microscopic slide staining.

G cluster_prep Solution Preparation cluster_stain Staining Protocol A Weigh Basic Fuchsin Powder B Dissolve in 95% Ethanol A->B C Add Distilled Water to Final Volume B->C D Filter Solution C->D E Store Stock Solution D->E G Apply Fuchsin Working Solution E->G Dilute to Working Solution F Prepare Smear/ Tissue Section F->G H Incubate G->H I Wash/Decolorize H->I J Counterstain (if required) I->J K Microscopic Observation J->K

Caption: Workflow for preparing and using Basic Fuchsin in microscopy.

Fungal Stress Signaling Pathway

While Basic Fuchsin is a stain and not known to directly activate signaling pathways, its use in mycology and bacteriology necessitates an understanding of microbial stress responses. The High Osmolarity Glycerol (HOG) pathway is a critical stress signaling cascade in fungi, often implicated in the response to fungicides and other environmental stressors.

HOG_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sensor Osmosensor (e.g., Sln1) Ypd1 Ypd1 Sensor->Ypd1 Osmotic Stress Inhibits Ssk1 Ssk1 Ypd1->Ssk1 MAPKKK MAPKKK (Ssk2) Ssk1->MAPKKK MAPKK MAPKK (Pbs2) MAPKKK->MAPKK MAPK MAPK (Hog1) MAPKK->MAPK TF Transcription Factors MAPK->TF Response Stress Response Gene Expression (e.g., Glycerol Synthesis) TF->Response

References

Troubleshooting & Optimization

Optimizing Fuscin Concentration for Cell-Based Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fuscin in cell-based assays.

A Note on "this compound"

The term "this compound" can be ambiguous. This guide primarily draws on data related to Fusaproliferin (FUS) , a mycotoxin that has demonstrated potent cytotoxic effects against cancer cell lines. The principles and protocols described here are broadly applicable to optimizing the concentration of novel cytotoxic compounds in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: The exact mechanism for many this compound-related compounds is still under investigation. However, studies on compounds like Fusaproliferin (FUS) indicate that it induces severe cellular stress, leading to rapid cytotoxicity through both apoptotic and necrotic pathways in cancer cell lines.[1] In plant cells, a related compound, fusicoccin, stimulates H+-ATPase and affects K+ channels, but its mechanism in mammalian cells is different.[2][3][4]

Q2: What is a good starting concentration range for this compound in a new cell line?

A2: For initial range-finding experiments, it is advisable to use a broad, logarithmic dilution series. Based on published data for Fusaproliferin, a starting range of 0.01 µM to 100 µM is recommended. This range should allow you to identify the steep part of the dose-response curve for most cell lines.

Q3: My cells are dying too quickly, even at low concentrations. What could be the cause?

A3: Rapid cell death can be due to several factors:

  • High Compound Potency: The specific this compound compound you are using may be exceptionally potent against your chosen cell line.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities. For example, pancreatic cancer cell lines have been shown to be particularly sensitive to Fusaproliferin.[1][5]

  • Incorrect Seeding Density: Low cell seeding density can make cells more susceptible to cytotoxic effects.[6] Ensure you have optimized the number of cells plated per well.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to your cells, typically below 0.5%.

Q4: I'm not seeing any significant effect on cell viability, even at high concentrations. What should I do?

A4: A lack of response could be due to:

  • Cell Line Resistance: Your cell line may be resistant to this specific compound.

  • Compound Instability: Ensure the compound is stable in your culture medium over the duration of the assay. Some compounds can degrade or precipitate out of solution.

  • Sub-optimal Incubation Time: The cytotoxic effects may require a longer incubation period to become apparent. Consider a time-course experiment (e.g., 24, 48, 72 hours).

  • High Serum Concentration: Components in Fetal Bovine Serum (FBS) can sometimes bind to and neutralize test compounds. Consider reducing the FBS concentration during the assay, but first, confirm your cells can tolerate the lower serum level.[7]

Q5: How can I differentiate between a cytotoxic and a cytostatic effect?

A5: A cytotoxic effect results in cell death, while a cytostatic effect inhibits proliferation without killing the cells. To distinguish between them, you can use multiple assays:

  • Proliferation Assays (e.g., CFSE, BrdU) measure cell division.

  • Viability Assays (e.g., ATP-based like CellTiter-Glo®) measure metabolic activity, which indicates viable cells.[8]

  • Cytotoxicity Assays (e.g., LDH release, Propidium Iodide staining) directly measure cell death or membrane integrity.

If a compound reduces the signal in a proliferation assay but not in a cytotoxicity assay, it is likely cytostatic.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
High Well-to-Well Variability Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.Ensure a homogenous single-cell suspension before plating. Pipette carefully and consistently.[9] To avoid edge effects, do not use the outer wells of the plate for experimental data; fill them with sterile media or PBS instead.[10]
Low Signal-to-Background Ratio Suboptimal cell number, insufficient incubation time, or incorrect assay choice.Optimize cell seeding density to ensure the signal is well above the background.[6] Perform a time-course experiment to find the optimal endpoint. Ensure the chosen assay is sensitive enough for your cell type and experimental conditions.[11]
Compound Precipitation The compound is not fully soluble at the tested concentrations in the culture medium.Visually inspect the wells for precipitate using a microscope. Lower the maximum concentration tested or use a different solvent. Ensure the final solvent concentration is low and consistent across all wells.
Unexpected Morphological Changes The compound may be inducing specific cellular processes like differentiation or senescence, or it could be an off-target effect.Carefully observe cell morphology at various concentrations and time points.[10] Consider using additional assays to investigate these specific cellular fates.

Quantitative Data Summary

The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values for Fusaproliferin (FUS) against various human cell lines after a 24-hour incubation period. These values can serve as a reference for selecting appropriate concentration ranges.

Cell LineCell TypeIC₅₀ of FUS (µM)IC₅₀ of Control Drug (µM)Selectivity (Control IC₅₀ / FUS IC₅₀)
BxPc3 Pancreatic Cancer0.762.2 (Gemcitabine)~2.9x
MIA PaCa-2 Pancreatic Cancer0.137.6 (Gemcitabine)~58.5x
MCF7 Breast Cancer (ER+)2.10.05 (Doxorubicin)~0.02x
MDA MB 231 Breast Cancer (Triple Negative)1.00.2 (Doxorubicin)~0.2x
WI38 Non-Tumor Lung Fibroblast30.0N/AN/A

Data sourced from studies on Fusaproliferin.[1][5]

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration via Cell Viability Assay (ATP-Based)

This protocol outlines a method to determine the IC₅₀ of this compound using an ATP-based luminescence assay (e.g., CellTiter-Glo®).

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.[10]

    • Dilute the cell suspension to the optimized seeding density in a complete culture medium.

    • Dispense 90 µL of the cell suspension into each well of a white, opaque-walled 96-well plate.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Preparation and Addition:

    • Prepare a 10X serial dilution of this compound in the appropriate culture medium.

    • Gently add 10 µL of the 10X this compound dilutions to the respective wells. Add 10 µL of medium with solvent to control wells.

    • The final volume in each well should be 100 µL.

  • Incubation:

    • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[8]

    • Prepare the ATP-based assay reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence (wells with medium only) from all experimental wells.

    • Normalize the data by setting the vehicle control wells to 100% viability.

    • Plot the normalized viability (%) against the log of this compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion cluster_nucleus Nucleus Receptor Stress Receptor Stress Cellular Stress (e.g., ROS) Receptor->Stress This compound This compound This compound->Receptor This compound->Stress Bax Bax Stress->Bax Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 activates DNA_Damage DNA Damage Caspase3->DNA_Damage Apoptosis Apoptosis Caspase3->Apoptosis CytoC Cytochrome c Bax->CytoC release CytoC->Caspase9 activates

Caption: Hypothetical pathway of this compound-induced apoptosis.

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_range Phase 2: Range-Finding cluster_refine Phase 3: Refinement cluster_confirm Phase 4: Confirmation A1 Select Cell Line & Culture A2 Optimize Seeding Density A1->A2 B1 Broad Dose-Response (e.g., 0.01-100 µM) A2->B1 B2 Determine Preliminary IC50 Range B1->B2 C1 Narrow Dose-Response (8-12 points around IC50) B2->C1 C2 Confirm IC50 & Time-Course (24h, 48h, 72h) C1->C2 D1 Validate with Orthogonal Assay (e.g., Cytotoxicity vs. Viability) C2->D1 D2 Select Optimal Concentration for Downstream Assays D1->D2

Caption: Workflow for optimizing this compound concentration.

Concentration-Effect Relationship

G Concentration This compound Concentration Viability Cell Viability Concentration->Viability inversely proportional Cytotoxicity Cytotoxicity Concentration->Cytotoxicity directly proportional Viability->Cytotoxicity inversely correlated

Caption: Logical relationship between concentration and effect.

References

Troubleshooting Fuscin instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the stability of Fuscin in solution. Given the limited availability of comprehensive stability data in published literature, this guide combines known properties of this compound with general principles of natural product chemistry to offer best-practice recommendations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known properties?

This compound is a bioactive compound with the molecular formula C₁₅H₁₆O₅, produced by the fungus Oidiodendron fuscum and other related species.[1] It has been recognized for its antibacterial properties.[2][3][4] Due to its chemical structure, a pyrano[4,3-f]chromene derivative, it may be susceptible to instability under certain conditions.

Summary of Known this compound Properties

PropertyValueReference
Molecular FormulaC₁₅H₁₆O₅[1]
Molar Mass276.288 g·mol⁻¹[1]
Melting Point230 °C (446 °F)[1]
Biological ActivityAntibacterial[2][3][4]
SourceOidiodendron fuscum[1][2][3][4]

Q2: What is the best solvent for dissolving this compound?

There is limited specific data on the solubility of this compound in various solvents. However, for compounds with similar structures, Dimethyl Sulfoxide (DMSO) and ethanol are commonly used to create stock solutions.[5] It is recommended to first attempt to dissolve a small amount of this compound in DMSO to prepare a high-concentration stock solution. For aqueous-based experiments, this DMSO stock can then be diluted into the aqueous buffer. It is crucial to ensure that the final concentration of DMSO in the experimental medium is low enough to not affect the biological system being studied.

Q3: How should I store my this compound stock solution?

To maximize the shelf-life of this compound solutions, it is recommended to:

  • Store stock solutions at -20°C or -80°C.[5]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Protect the solution from light by using amber vials or by wrapping the container in foil, as many natural products are light-sensitive.[5][6]

Q4: My this compound solution has changed color. What does this indicate?

A change in the color of a this compound solution may indicate degradation of the compound. This can be caused by several factors, including:

  • pH shift: Changes in the pH of the solution can alter the chemical structure of this compound.

  • Oxidation: Exposure to air (oxygen) can lead to oxidative degradation.

  • Light Exposure: Photodegradation can occur if the solution is not protected from light.

  • Contamination: Microbial contamination can also lead to changes in the solution's appearance and composition.

It is advisable to prepare a fresh solution if a color change is observed.

Troubleshooting Guides

This section addresses specific issues that may arise when working with this compound in solution.

Issue 1: this compound is precipitating out of my aqueous solution.

  • Question: I diluted my this compound stock solution (in DMSO) into my aqueous buffer, and a precipitate formed. What should I do?

  • Answer: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds. Here are some steps to troubleshoot this problem:

    • Decrease the Final Concentration: The final concentration of this compound in your aqueous buffer may be above its solubility limit. Try preparing a more dilute solution.

    • Increase the Cosolvent Concentration: If your experimental system allows, a slightly higher percentage of DMSO in the final solution may help to keep the this compound dissolved. Always run a vehicle control to ensure the cosolvent concentration is not causing any biological effects.

    • Vortex During Dilution: When diluting the DMSO stock, vortex the aqueous buffer to ensure rapid mixing. This can prevent localized high concentrations of this compound that can lead to precipitation.

    • Warm the Solution: Gently warming the solution may help to redissolve the precipitate. However, be cautious as heat can also accelerate degradation.

Issue 2: I am observing a loss of this compound's biological activity over time.

  • Question: My freshly prepared this compound solution shows the expected biological activity, but after a few days of storage, the activity is significantly reduced. Why is this happening?

  • Answer: A loss of biological activity suggests that the this compound is degrading. To mitigate this:

    • Check Storage Conditions: Ensure that your stock solution is stored at -20°C or -80°C and protected from light.

    • Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into single-use vials.

    • Assess pH Stability: The pH of your experimental buffer could be contributing to the degradation of this compound. Consider performing a simple stability study (see Experimental Protocols section) to determine the optimal pH range for your experiments.

    • Prepare Fresh Solutions: For critical experiments, it is always best to use a freshly prepared dilution from a frozen stock.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol provides a general procedure for preparing a stock solution of this compound.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Weigh out the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution thoroughly until all the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary, but avoid excessive heat.

  • Aliquot the stock solution into single-use, light-protected (amber) tubes.

  • Label the aliquots clearly with the compound name, concentration, date, and your initials.

  • Store the aliquots at -20°C or -80°C until use.

Protocol 2: Assessment of this compound Stability in Experimental Buffer

This protocol allows you to determine the stability of this compound in your specific experimental buffer over a relevant time course.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Your experimental buffer (at the desired pH)

  • Incubator or water bath set to your experimental temperature

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) or a UV-Vis spectrophotometer.

Procedure:

  • Prepare a solution of this compound in your experimental buffer at the final working concentration you intend to use.

  • Immediately after preparation (Time 0), take an aliquot of the solution and analyze it by HPLC or spectrophotometry to determine the initial concentration or absorbance. This will be your baseline reading.

  • Incubate the remaining solution under your standard experimental conditions (e.g., 37°C, protected from light).

  • At various time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots of the solution and analyze them using the same method as in step 2.

  • Calculate the percentage of this compound remaining at each time point relative to the Time 0 measurement.

  • Plot the percentage of this compound remaining versus time to visualize the stability of the compound under your experimental conditions.

Visualizations

G cluster_0 Troubleshooting this compound Instability start Instability Observed (e.g., precipitation, color change, loss of activity) check_precipitate Is there a visible precipitate? start->check_precipitate precipitate_yes Yes check_precipitate->precipitate_yes Yes precipitate_no No check_precipitate->precipitate_no No check_color Has the solution changed color? color_yes Yes check_color->color_yes Yes color_no No check_color->color_no No check_activity Is there a loss of biological activity? activity_yes Yes check_activity->activity_yes Yes activity_no No check_activity->activity_no No solubility_issue Potential Solubility Issue precipitate_yes->solubility_issue precipitate_no->check_color solubility_actions Actions: - Decrease final concentration - Vortex during dilution - Check buffer compatibility solubility_issue->solubility_actions degradation_issue Potential Degradation color_yes->degradation_issue color_no->check_activity degradation_actions Check for: - Light exposure - Incorrect pH - Oxygen exposure - High temperature degradation_issue->degradation_actions activity_yes->degradation_issue storage_issue Potential Storage/Handling Issue activity_yes->storage_issue end No obvious instability. Consider other experimental variables. activity_no->end storage_actions Review: - Storage temperature (-20°C/-80°C) - Aliquoting strategy (avoid freeze-thaw) - Age of stock solution storage_issue->storage_actions

Caption: Troubleshooting workflow for this compound instability in solution.

G center This compound in Solution Degradation Degradation (Loss of Activity) center->Degradation Precipitation Precipitation (Reduced Bioavailability) center->Precipitation pH pH pH->center Hydrolysis Temp Temperature Temp->center Accelerates Reactions Light Light Light->center Photodegradation Oxygen Oxygen Oxygen->center Oxidation Solvent Solvent Choice Solvent->center Affects Solubility Time Time Time->center Duration of Exposure

Caption: Factors affecting the stability of this compound in solution.

References

Technical Support Center: Enhancing Fuscin Production from Oidiodendron fuscum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the production of Fuscin from Oidiodendron fuscum.

Frequently Asked Questions (FAQs)

Q1: What is the general biosynthetic pathway of this compound?

A1: The complete, detailed biosynthetic pathway of this compound in Oidiodendron fuscum is not fully elucidated in publicly available literature. However, based on the chemical structure of this compound, it is hypothesized to be a polyketide. Polyketide biosynthesis in fungi typically involves a multi-domain enzyme called polyketide synthase (PKS). The proposed pathway starts with the condensation of acetyl-CoA and malonyl-CoA units to form a linear polyketide chain. This chain then undergoes a series of modifications, including cyclization, oxidation, and reduction, to form the final this compound molecule.

Q2: What are the optimal culture conditions for Oidiodendron fuscum growth and this compound production?

A2: While specific optimal conditions for this compound production are not extensively documented, general conditions for Oidiodendron species can be used as a starting point. Most Oidiodendron species exhibit optimal growth at temperatures between 20-25°C.[1] The pH of the culture medium can also significantly influence secondary metabolite production, with acidic to neutral pH often favoring fungal growth and metabolite synthesis. It is recommended to perform a design of experiments (DoE) to screen for optimal temperature, pH, aeration, and agitation rates for your specific strain and bioreactor setup.

Q3: How can I increase the yield of this compound?

A3: Several strategies can be employed to enhance this compound yield:

  • Media Optimization: Systematically evaluate different carbon and nitrogen sources, as well as their concentrations. Complex media components like yeast extract and peptone can sometimes provide essential precursors and co-factors.

  • Precursor Feeding: Supplementing the culture medium with potential biosynthetic precursors can significantly boost the production of the target metabolite.[2][3][4] For this compound, a polyketide, precursors such as acetate, malonate, or their activated forms (acetyl-CoA, malonyl-CoA) could be beneficial.

  • Elicitation: Introducing elicitors (stress-inducing agents) like certain metal ions or signaling molecules can trigger the expression of secondary metabolite biosynthetic gene clusters.

  • Genetic Engineering: Overexpression of key biosynthetic genes or transcription factors involved in the this compound pathway, or knocking out competing pathways, can lead to substantial yield improvements.

Q4: What are the common methods for extracting and quantifying this compound?

A4: For extraction, a common approach for fungal secondary metabolites is solvent extraction from the mycelium and/or the culture broth. Organic solvents like ethyl acetate, chloroform, or methanol are typically used. The choice of solvent should be optimized based on the polarity of this compound. For quantification, High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the standard method. A calibration curve with a purified this compound standard is necessary for accurate quantification.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound production experiments.

Problem Possible Causes Recommended Solutions
Low or no growth of Oidiodendron fuscum 1. Inappropriate culture medium composition. 2. Suboptimal temperature or pH. 3. Contamination of the culture. 4. Poor quality of the inoculum.1. Review and optimize the media components. Test standard fungal media like Potato Dextrose Broth (PDB) or Malt Extract Broth (MEB). 2. Verify and adjust the temperature to 20-25°C and the initial pH of the medium.[1] 3. Check for bacterial or other fungal contamination under a microscope and by plating on selective media. Ensure aseptic techniques. 4. Use a fresh and actively growing culture for inoculation.
Good growth but low this compound yield 1. Culture conditions are optimized for growth but not for secondary metabolite production. 2. Feedback inhibition by this compound. 3. Precursor limitation. 4. Inappropriate timing of harvest.1. Decouple growth and production phases. For example, grow the fungus to a high density first, then transfer it to a production medium with different nutrient compositions. 2. Consider in-situ product removal (ISPR) techniques, such as adding an adsorbent resin to the culture broth. 3. Implement a precursor feeding strategy. (See Experimental Protocols section). 4. Perform a time-course experiment to determine the optimal harvest time for maximum this compound concentration.
Inconsistent this compound yields between batches 1. Variability in inoculum preparation. 2. Inconsistent media preparation. 3. Fluctuations in physical parameters (temperature, pH, aeration). 4. Genetic instability of the fungal strain.1. Standardize the inoculum preparation procedure, including the age and concentration of spores or mycelial fragments. 2. Use high-quality reagents and ensure accurate weighing and mixing of media components. 3. Calibrate and monitor all sensors and controllers for the bioreactor. 4. Maintain a stock of the original high-producing strain and periodically re-start cultures from this stock.
Difficulty in extracting this compound 1. Inefficient cell lysis. 2. Incorrect choice of extraction solvent. 3. Degradation of this compound during extraction.1. If this compound is intracellular, use mechanical methods like sonication or bead beating to disrupt the fungal cell walls. 2. Test a range of solvents with varying polarities to find the most effective one for this compound. 3. Perform extraction at low temperatures and minimize exposure to light and oxygen.
Poor resolution or no peak in HPLC analysis 1. Inappropriate HPLC column or mobile phase. 2. Low concentration of this compound in the sample. 3. Co-elution with other compounds. 4. Detector not set at the correct wavelength.1. Optimize the HPLC method, including the column type (e.g., C18), mobile phase composition, and gradient. 2. Concentrate the sample before injection. 3. Adjust the mobile phase gradient to improve the separation of peaks. Use a mass spectrometer for more specific detection. 4. Determine the maximum absorbance wavelength (λmax) of this compound using a UV-Vis spectrophotometer and set the HPLC detector accordingly.

Data Presentation: Impact of Precursor Feeding on this compound Yield (Illustrative Data)

The following table summarizes hypothetical quantitative data from a precursor feeding experiment to illustrate how such data can be presented.

Precursor Concentration (mM) Time of Addition (hours post-inoculation) Biomass (g/L) This compound Titer (mg/L) Specific Yield (mg/g biomass)
Control (No Precursor)0-15.2 ± 0.845.3 ± 3.12.98
Sodium Acetate104814.8 ± 0.668.7 ± 4.54.64
Sodium Acetate204814.5 ± 0.975.1 ± 5.25.18
Malonyl-CoA54815.5 ± 0.782.4 ± 6.35.32
Malonyl-CoA104815.1 ± 0.595.6 ± 7.16.33
Ethyl Acetoacetate107216.0 ± 1.162.9 ± 4.83.93

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Protocol 1: Cultivation of Oidiodendron fuscum for this compound Production
  • Inoculum Preparation:

    • Aseptically transfer a small piece of a mature O. fuscum culture from a potato dextrose agar (PDA) plate to a 250 mL flask containing 50 mL of seed culture medium (e.g., PDB).

    • Incubate the seed culture at 25°C on a rotary shaker at 150 rpm for 3-5 days.

  • Production Culture:

    • Inoculate a 1 L production flask containing 200 mL of production medium with 10% (v/v) of the seed culture.

    • The production medium can be a modified Czapek-Dox broth or other fungal production media.

    • Incubate the production culture at 25°C, 150 rpm for 10-14 days.

Protocol 2: Precursor Feeding Experiment
  • Prepare sterile stock solutions of the precursors to be tested (e.g., 1 M Sodium Acetate).

  • At the desired time point (e.g., 48 hours post-inoculation), aseptically add the precursor stock solution to the production cultures to achieve the final desired concentrations.

  • Include a control culture to which an equal volume of sterile water is added.

  • Continue the incubation under the same conditions until harvest.

Protocol 3: Extraction and Quantification of this compound
  • Extraction:

    • Separate the mycelium from the culture broth by filtration.

    • Lyophilize the mycelium to determine the dry weight.

    • Extract the lyophilized mycelium with a suitable organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

    • Extract the culture filtrate separately with the same solvent.

  • Quantification:

    • Dissolve the crude extract in a known volume of a suitable solvent (e.g., methanol).

    • Filter the sample through a 0.22 µm syringe filter.

    • Analyze the sample by HPLC using a C18 column and a suitable mobile phase gradient (e.g., water:acetonitrile with 0.1% formic acid).

    • Quantify the this compound peak by comparing its area to a standard curve prepared with a purified this compound standard.

Visualizations

Fuscin_Biosynthesis_Pathway cluster_precursors Central Metabolism cluster_pks Polyketide Synthase (PKS) Action cluster_modification Post-PKS Modifications Acetyl-CoA Acetyl-CoA Linear Polyketide Chain Linear Polyketide Chain Acetyl-CoA->Linear Polyketide Chain PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->Linear Polyketide Chain PKS Cyclized Intermediate Cyclized Intermediate Linear Polyketide Chain->Cyclized Intermediate Cyclization Oxidized Intermediate Oxidized Intermediate Cyclized Intermediate->Oxidized Intermediate Oxidation This compound This compound Oxidized Intermediate->this compound Further Modifications

Caption: Proposed biosynthetic pathway for this compound.

Experimental_Workflow Inoculum_Preparation Inoculum Preparation (O. fuscum) Production_Culture Production Culture Inoculum_Preparation->Production_Culture Precursor_Feeding Precursor Feeding (Optional) Production_Culture->Precursor_Feeding Harvest Harvest Production_Culture->Harvest (No Feeding) Precursor_Feeding->Harvest Extraction Extraction (Mycelium & Broth) Harvest->Extraction Quantification Quantification (HPLC) Extraction->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Caption: Experimental workflow for this compound production.

Troubleshooting_Logic Start Low Yield Check_Growth Check Biomass Start->Check_Growth Low_Growth Low Growth Check_Growth->Low_Growth Low Good_Growth Good Growth Check_Growth->Good_Growth Good Optimize_Media Optimize Media/ Conditions Low_Growth->Optimize_Media Check_Metabolite Time-course Analysis Good_Growth->Check_Metabolite Precursor_Feeding Implement Precursor Feeding Good_Growth->Precursor_Feeding Late_Production Late Production Check_Metabolite->Late_Production Peak at end Early_Degradation Early Degradation Check_Metabolite->Early_Degradation Peak early Adjust_Harvest Adjust Harvest Time Late_Production->Adjust_Harvest Early_Degradation->Adjust_Harvest

Caption: Troubleshooting logic for low this compound yield.

References

Overcoming solubility issues with Fuscin in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with Fuscin in aqueous buffers for research applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous buffers?

This compound is a quinonoid fungal metabolite with diverse biological activities, including the inhibition of mitochondrial ATP synthase. Its chemical structure is largely nonpolar, leading to poor solubility in water-based solutions like phosphate-buffered saline (PBS) or cell culture media. This can lead to challenges in achieving the desired concentration for experiments and may cause the compound to precipitate out of solution.

Q2: What is the recommended solvent for preparing a this compound stock solution?

Dimethyl sulfoxide (DMSO) is a recommended solvent for preparing concentrated stock solutions of this compound.[1] It is a polar aprotic solvent capable of dissolving many compounds that have low water solubility.[2]

Q3: What is the maximum recommended concentration of DMSO in a final experimental solution?

The final concentration of DMSO in your aqueous buffer or cell culture medium should be kept as low as possible, typically below 0.5% (v/v), as DMSO can have physiological effects on cells.[3] Some cell types may be sensitive to even lower concentrations. It is crucial to determine the tolerance of your specific experimental system by running a vehicle control (buffer with the same final DMSO concentration but without this compound).

Q4: My this compound solution appears cloudy or has visible precipitate after dilution into my aqueous buffer. What should I do?

This indicates that the solubility limit of this compound in the final buffer has been exceeded. Refer to the Troubleshooting Guide below for a step-by-step approach to resolve this issue. Common solutions include lowering the final concentration of this compound, gentle warming, or sonication.

Troubleshooting Guide for this compound Solubility

This guide provides a systematic approach to overcoming common solubility challenges with this compound.

Problem 1: this compound powder does not dissolve when making a stock solution.
Potential Cause Recommended Solution
Inappropriate solventEnsure you are using a suitable organic solvent like DMSO to prepare the initial concentrated stock solution.[1]
Insufficient mixingVortex the solution vigorously for 1-2 minutes.
Concentration too highAttempt to prepare a stock solution at a lower concentration.
Low temperatureGently warm the solution in a 37°C water bath for 5-10 minutes.
Particle aggregationPlace the vial in an ultrasonic bath for 5-10 minutes to break up aggregates.
Problem 2: Precipitate forms immediately upon diluting the DMSO stock into an aqueous buffer.
Potential Cause Recommended Solution
Final concentration exceeds solubility limitThis is the most common cause. Reduce the final concentration of this compound in the aqueous buffer. Perform a serial dilution to find the highest workable concentration.
Rapid change in solvent polarityAdd the this compound DMSO stock to the aqueous buffer dropwise while vortexing the buffer. This avoids localized high concentrations that can cause immediate precipitation.
Buffer compositionCertain salts or high concentrations of other components in the buffer may reduce this compound's solubility. If possible, test solubility in a simpler buffer (e.g., PBS).

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound that can be easily diluted for working solutions.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous or molecular biology grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder and place it into a sterile vial.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).

  • Cap the vial tightly and vortex vigorously for 2-3 minutes until the solid is completely dissolved.

  • If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes or warm gently to 37°C.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a this compound Working Solution in Aqueous Buffer

Objective: To dilute the concentrated DMSO stock solution into an aqueous buffer while minimizing precipitation.

Procedure:

  • Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warm the desired aqueous buffer (e.g., PBS, cell culture medium) to the experimental temperature (e.g., 37°C).

  • Vortex the buffer at a medium speed.

  • While the buffer is vortexing, slowly add the required volume of the this compound stock solution drop-by-drop into the buffer. This ensures rapid mixing and prevents localized high concentrations.

  • Visually inspect the solution for any signs of cloudiness or precipitation.

  • If the solution remains clear, it is ready for use. Use the working solution immediately for best results.

  • Important: Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.

Visual Guides

Workflow for Troubleshooting this compound Solubility

G cluster_0 start Start: Prepare this compound Solution stock Prepare concentrated stock in 100% DMSO start->stock dilute Dilute stock solution into aqueous buffer stock->dilute check_precipitate Does precipitate form? dilute->check_precipitate success Solution ready for experiment check_precipitate->success No troubleshoot Troubleshooting Steps check_precipitate->troubleshoot Yes step1 1. Lower final concentration troubleshoot->step1 Try these options step2 2. Warm buffer to 37°C troubleshoot->step2 step3 3. Add stock slowly while vortexing troubleshoot->step3 step4 4. Use sonication troubleshoot->step4 step4->dilute Retry Dilution

A step-by-step workflow for addressing this compound solubility issues.
This compound's Mechanism of Action: Inhibition of Mitochondrial ATP Synthase

This compound acts as an inhibitor of the F0F1-ATPase (also known as ATP synthase or Complex V) in the mitochondrial inner membrane.[4] This enzyme is crucial for cellular energy production. By inhibiting this complex, this compound disrupts the synthesis of ATP, which can lead to various downstream cellular effects.

G cluster_0 Mitochondrial Inner Membrane cluster_1 Mitochondrial Matrix ETC Electron Transport Chain (Complexes I-IV) H_pump Proton Pumping ETC->H_pump Drives ATP_Synthase F0F1-ATP Synthase (Complex V) H_pump->ATP_Synthase Creates Proton Gradient For ATP ATP (Cellular Energy) ATP_Synthase->ATP Synthesizes ADP ADP + Pi ADP->ATP_Synthase Substrates This compound This compound This compound->ATP_Synthase Inhibits

This compound inhibits ATP synthesis by targeting F0F1-ATP synthase.

References

Addressing batch-to-batch variability of Fuscin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fuscin. This resource is designed to help researchers, scientists, and drug development professionals address the common challenge of batch-to-batch variability. Here you will find frequently asked questions (FAQs) and in-depth troubleshooting guides to ensure the consistency and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic small molecule inhibitor of the FSCN1-Kinase, a key enzyme in a signal transduction pathway implicated in cell proliferation and survival. By inhibiting FSCN1-Kinase, this compound is designed to induce apoptosis in targeted cancer cell lines. Due to its complex synthesis and purification process, batch-to-batch variability in purity and compound form can arise, impacting its biological activity.

Q2: What are the primary causes of batch-to-batch variability in this compound?

Batch-to-batch variability can stem from several factors during the manufacturing and handling process:

  • Purity Differences: Minor variations in the final purity percentage or the presence of different impurities can alter the compound's effective concentration and introduce off-target effects.[1]

  • Residual Solvents: Different levels or types of residual solvents from purification can affect solubility and cell health.

  • Polymorphism: this compound may exist in different crystalline forms (polymorphs) which can have different solubility and bioavailability profiles.

  • Degradation: Improper storage conditions (exposure to light, moisture, or incorrect temperatures) can lead to degradation of the compound over time.

  • Handling: Inaccurate weighing or incomplete solubilization of the powder can lead to stock solutions of incorrect concentrations.

Q3: What information on the Certificate of Analysis (CofA) is most critical for assessing a new batch?

When you receive a new batch of this compound, carefully review the CofA and compare it to previous batches. Pay close attention to:

  • Purity (by HPLC): This is the most direct measure of the compound's purity. Look for values typically >98%. A significant drop in purity can explain reduced potency.

  • Identity Confirmation (Mass Spectrometry & ¹H-NMR): This confirms that the correct molecular structure was synthesized.

  • Appearance: A change in color or form (e.g., from crystalline to amorphous) can indicate a different polymorph or the presence of impurities.

Q4: How can I perform a simple qualification of a new this compound batch before starting large-scale experiments?

Before committing a new batch to critical or large-scale experiments, it is highly recommended to perform a "bridging study." This involves running a small-scale, direct comparison between the new batch and a previously validated, trusted batch. A simple dose-response experiment to compare IC50 values is often sufficient.[2] This validates that the new material performs as expected in your specific assay system.

Troubleshooting Guides

Problem 1: The IC50 of my new this compound batch is significantly higher (less potent) than the previous one.

This is a common issue and can often be resolved by systematically evaluating the compound and your experimental setup.

Step 1: Review the Certificate of Analysis (CofA)

  • Compare the purity of the new batch to the old one. A 2% decrease in purity (e.g., from 99% to 97%) means you have 2% less active compound, which can lead to a measurable shift in potency.

  • Check for any comments on the CofA regarding residual solvents or appearance that differ from the previous batch.

Step 2: Prepare Fresh Stock Solutions

  • Inaccurate weighing or incomplete dissolution are common sources of error. Prepare fresh stock solutions of both the new and old batches side-by-side.

  • Ensure the compound is fully dissolved. You may need to vortex, warm, or sonicate the solution as per the product datasheet. A visual inspection for particulates is crucial.

Step 3: Run a Comparative IC50 Experiment

  • Design an experiment to directly compare the dose-response curves of the old and new batches.

  • Crucially, run both batches on the same day, using the same cell passage number, and the same reagents. This minimizes assay-related variability.

  • If the IC50 values are now consistent, the issue was likely related to the previous stock solution or experimental setup. If they remain different, the variability is likely inherent to the new batch.

Problem 2: I'm observing unexpected cytotoxicity or off-target effects with a new batch.

This may be caused by an active impurity in the new batch of this compound.

Step 1: Check the HPLC Chromatogram on the CofA

  • Look at the impurity profile. Does the new batch show different or larger impurity peaks compared to the old one? Even if the overall purity is similar (e.g., 99%), the nature of the 1% impurity can be very different.

Step 2: Consider the Source of Impurities

  • Impurities can be starting materials, intermediates from the synthesis, or byproducts. Some of these may have their own biological activity.

Step 3: Perform a Control Experiment

  • If you have access to analytical chemistry resources, you could attempt to fractionate the new batch using HPLC to isolate the main this compound peak from the impurities and test their activity separately.

  • Contact the supplier's technical support with your findings. Provide the batch numbers for both the old and new lots and the comparative data you have generated. They may be able to provide more information on the impurity profile or offer a replacement batch.

Data Presentation: Batch Comparison

The following table summarizes hypothetical data from the Certificates of Analysis for three different batches of this compound, alongside experimentally determined IC50 values in an A549 cell viability assay.

ParameterBatch A (Reference)Batch BBatch C
Lot Number FCN-20230115FCN-20240320FCN-20240905
Purity (HPLC) 99.6%97.5%99.1%
Identity (MS) MatchesMatchesMatches
Appearance White Crystalline SolidOff-white PowderWhite Crystalline Solid
Residual Solvent <0.1% Ethanol1.2% Ethyl Acetate<0.1% Ethanol
Experimental IC50 52 nM95 nM68 nM

Table 1: Comparison of specifications and functional potency for three hypothetical batches of this compound. Note the correlation between lower purity (Batch B) and reduced potency (higher IC50).

Experimental Protocols

Protocol 1: Incoming Quality Control (QC) for a New this compound Batch

Objective: To prepare and validate a stock solution of a new this compound batch.

Materials:

  • This compound powder (new and reference batches)

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

  • UV-Vis Spectrophotometer and quartz cuvettes

  • HPLC system (if available)

Methodology:

  • Preparation of Stock Solution (10 mM): a. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation. b. Weigh out a precise amount of this compound (e.g., 2 mg) using a calibrated analytical balance. c. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. (Molecular Weight of this compound is assumed to be 450.5 g/mol for this example; 2 mg / 450.5 g/mol = 4.44 µmol. 4.44 µmol / 10 mM = 0.444 mL or 444 µL of DMSO). d. Vortex thoroughly for 2-5 minutes. If necessary, gently warm the vial to 37°C or sonicate for 5-10 minutes until the solid is completely dissolved. e. Visually inspect the solution against a light source to ensure no particulates are present.

  • Concentration Verification (Optional, requires molar extinction coefficient): a. Dilute the stock solution in a suitable solvent (e.g., ethanol) to a concentration within the linear range of the spectrophotometer. b. Measure the absorbance at the known λmax for this compound. c. Calculate the concentration using the Beer-Lambert law (A = εbc) and verify it is within ±10% of the expected value.

  • Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes. b. Store at -20°C or -80°C as recommended, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Protocol 2: Comparative IC50 Determination via CellTiter-Glo® Assay

Objective: To compare the functional potency of a new this compound batch against a reference batch.

Materials:

  • A549 cells (or other relevant cell line)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • 96-well, white, clear-bottom tissue culture plates

  • 10 mM DMSO stock solutions of new and reference this compound batches

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Methodology:

  • Cell Seeding: a. Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. b. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Preparation and Dosing: a. Prepare serial dilutions of both the new and reference this compound stocks in complete medium. A typical 8-point, 3-fold dilution series might start from 1 µM down to 0.45 nM. b. Include a "vehicle control" (DMSO only, at the same final concentration as the highest drug concentration) and a "no cells" blank control. c. Carefully remove the medium from the cells and add 100 µL of the medium containing the appropriate drug concentrations.

  • Incubation: a. Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Viability Measurement: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Add 100 µL of reconstituted CellTiter-Glo® reagent to each well. c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read luminescence on a plate-reading luminometer.

  • Data Analysis: a. Subtract the average blank value from all other readings. b. Normalize the data by setting the average vehicle control value to 100% viability. c. Plot the normalized viability versus the log of the drug concentration and fit a four-parameter logistic (4PL) curve to determine the IC50 for each batch.

Visualizations

Caption: Hypothetical signaling pathway showing this compound's inhibition of FSCN1-Kinase.

Caption: Experimental workflow for qualifying a new batch of this compound.

Caption: Logic diagram for troubleshooting inconsistent experimental results with this compound.

References

Technical Support Center: Minimizing Fuscin-Induced Cytotoxicity in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize Fuscin-induced cytotoxicity in your experiments, ensuring the reliability and accuracy of your results.

I. FAQs - Understanding this compound Cytotoxicity

Q1: What is this compound and why is it cytotoxic?

This compound is a mycotoxin produced by various species of fungi. Its cytotoxicity is largely attributed to its ability to induce oxidative stress through the generation of reactive oxygen species (ROS).[1][2] This increase in ROS can lead to cellular damage, including lipid peroxidation, and can trigger programmed cell death, also known as apoptosis.[1] The apoptotic pathways activated by this compound and similar toxins often involve the activation of caspases, a family of protease enzymes that play a crucial role in cell death.[1][3][4]

Q2: How do I determine the optimal, non-toxic concentration of this compound for my experiments?

To find the ideal concentration of this compound that allows you to study its effects without causing excessive cell death, you should perform a dose-response experiment. This involves treating your cells with a range of this compound concentrations and then assessing cell viability. A common method for this is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[5] The goal is to identify a concentration that is effective for your experimental purpose while maintaining a high level of cell viability. It is also important to consider the solvent used to dissolve this compound, such as DMSO or ethanol, as the solvent itself can be toxic to cells at higher concentrations.[6][7]

Q3: What are the common signs of this compound-induced cytotoxicity in cell culture?

When cells are undergoing stress or cytotoxicity from a compound like this compound, they often exhibit distinct morphological changes. These can include:

  • Cell shrinkage and rounding: Cells may detach from the culture plate and become smaller and more rounded.

  • Membrane blebbing: The cell membrane may start to bulge out in small, irregular pockets.

  • Nuclear condensation and fragmentation: The nucleus of the cell may shrink and break into fragments.[8]

  • Formation of apoptotic bodies: In the final stages of apoptosis, the cell breaks apart into smaller, membrane-bound fragments called apoptotic bodies.[1]

These changes can be observed using a standard light microscope. For more quantitative analysis, assays that detect apoptosis, such as Annexin V staining, can be used.[8]

II. Troubleshooting Guide - Practical Steps to Minimize Cytotoxicity

Q4: My cells are dying even at low concentrations of this compound. What can I do?

If you are observing significant cytotoxicity even at low concentrations of this compound, there are several strategies you can employ to mitigate these effects:

  • Co-treatment with Antioxidants: Since a primary mechanism of this compound's cytotoxicity is the induction of oxidative stress, co-treating your cells with an antioxidant can be highly effective.[9][10] Antioxidants like N-acetylcysteine (NAC), Vitamin E, or quercetin can help to neutralize the excess ROS produced in response to this compound, thereby protecting the cells from damage.[11][12]

  • Modulating Signaling Pathways: If you know the specific apoptotic pathways that this compound is activating in your cell type, you may be able to use inhibitors to block these pathways. For example, if caspase-8 is being activated, a specific inhibitor for this enzyme could be used to prevent downstream apoptotic events.[3]

  • Optimizing Experimental Duration: The cytotoxic effects of this compound are often time-dependent.[13] You may be able to reduce cell death by shortening the incubation time of your experiment. This requires a careful balance, as you need to ensure the incubation is long enough to observe the desired experimental effect.

  • Cell-Type Specific Considerations: Different cell lines can have varying sensitivities to the same compound.[14] If possible, you might consider using a cell line that is known to be more resistant to oxidative stress. Additionally, ensuring your cells are healthy and not under any other stress before beginning your experiment can improve their resilience.

III. Experimental Protocols

Protocol 1: Determining this compound's IC50 using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, which is a measure of its potency in inhibiting cell growth.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment. Allow the cells to adhere and grow for 24 hours.[5]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration. From this stock, create a series of dilutions in your cell culture medium to achieve the desired final concentrations for the experiment.[6]

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent only) and a negative control (medium only). Incubate the cells for your desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into a purple formazan product.[5]

    • After incubation, add a solubilizing agent (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.[5]

    • Read the absorbance of each well on a plate reader at the appropriate wavelength (typically around 570 nm).[5]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.[5]

Protocol 2: Co-treatment with N-acetylcysteine (NAC) to Mitigate Oxidative Stress

This protocol describes how to use the antioxidant NAC to reduce this compound-induced cytotoxicity.

  • Cell Seeding: Seed your cells in an appropriate culture vessel (e.g., 96-well plate, 6-well plate) and allow them to attach overnight.

  • Preparation of Reagents: Prepare a stock solution of this compound at the desired concentration. Also, prepare a stock solution of NAC in cell culture medium.

  • Co-treatment: Treat the cells with your chosen concentration of this compound, both with and without the addition of NAC. It is often necessary to test a range of NAC concentrations to find the most effective one. A common starting point is in the range of 1-10 mM.

  • Incubation: Incubate the cells for the desired duration of your experiment.

  • Assessment of Cytotoxicity: After incubation, assess cell viability using a method such as the MTT assay or by observing cell morphology. You can also measure markers of oxidative stress (e.g., ROS levels) or apoptosis (e.g., caspase activity) to confirm the protective effect of NAC.

IV. Data Presentation

Table 1: Effect of this compound Concentration on Cell Viability

This compound Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100
195
580
1060
2540
5020
1005

Table 2: Efficacy of N-acetylcysteine (NAC) in Reducing this compound-Induced Cytotoxicity

TreatmentCell Viability (%)
Vehicle Control100
This compound (25 µM)40
This compound (25 µM) + NAC (1 mM)65
This compound (25 µM) + NAC (5 mM)85
This compound (25 µM) + NAC (10 mM)90

V. Visualizations

Fuscin_Cytotoxicity_Pathway This compound This compound ROS Increased ROS (Oxidative Stress) This compound->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture Cells Prepare_this compound 2. Prepare this compound Stock Cell_Culture->Prepare_this compound Dose_Response 3. Perform Dose-Response (MTT Assay) Prepare_this compound->Dose_Response Determine_IC50 4. Determine IC50 Dose_Response->Determine_IC50 Co_treatment 5. Co-treatment with Antioxidant (e.g., NAC) Determine_IC50->Co_treatment Assess_Viability 6. Assess Cell Viability Co_treatment->Assess_Viability Analyze_Data 7. Analyze and Interpret Results Assess_Viability->Analyze_Data

Caption: Workflow for assessing and mitigating this compound cytotoxicity.

References

Technical Support Center: High-Purity Fuscin Purification

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The purification of a specific compound named "Fuscin" from Fusarium species is not extensively documented in publicly available scientific literature. This guide provides general procedures and troubleshooting advice for the purification of secondary metabolites from Fusarium, which are likely applicable to a compound of this nature. The protocols and data presented are based on established methods for similar fungal metabolites.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of high-purity secondary metabolites from Fusarium cultures.

Question/Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Suboptimal fungal growth conditions (medium composition, pH, temperature, incubation time).[1] 2. Inefficient extraction solvent or procedure.[2][3] 3. Degradation of the target compound during extraction.1. Optimize culture parameters. Different Fusarium species and strains have varying optimal conditions for secondary metabolite production.[1] Consider using different media such as Potato Dextrose Broth (PDB) or rice-based solid media.[3][4] 2. Test a range of solvents with varying polarities (e.g., ethyl acetate, methanol, chloroform) to find the most effective one for your compound.[4] Employ exhaustive extraction techniques like soxhlet or repeated maceration. 3. Perform extraction at low temperatures and protect the extract from light to minimize degradation.
Target Compound Not Detected in Crude Extract 1. The Fusarium strain may not produce the compound under the selected laboratory conditions.[2] 2. The compound may be present at very low concentrations, below the detection limit of the analytical method. 3. The compound may have been degraded.1. Try altering culture conditions (the "One Strain, Many Compounds" - OSMAC approach) to induce the expression of silent biosynthetic gene clusters.[5][6] 2. Concentrate the crude extract and use a more sensitive analytical technique, such as LC-MS/MS. 3. Ensure rapid and gentle extraction and storage conditions.
Poor Separation During Column Chromatography 1. Inappropriate stationary phase (e.g., silica gel, C18). 2. Incorrect mobile phase composition or gradient.[7] 3. Column overloading.1. Select a stationary phase based on the polarity of your target compound. C18 reverse-phase chromatography is often suitable for moderately polar compounds.[7] 2. Perform small-scale analytical TLC or HPLC to optimize the solvent system before scaling up to preparative column chromatography. A gradient elution from a non-polar to a polar solvent is often effective.[7] 3. Reduce the amount of crude extract loaded onto the column.
Co-elution of Impurities in HPLC 1. Suboptimal HPLC column or mobile phase. 2. Insufficient resolution between the target compound and impurities. 3. Presence of isomers or closely related compounds.1. Screen different HPLC columns (e.g., C18, Phenyl-Hexyl) and mobile phase modifiers (e.g., formic acid, trifluoroacetic acid, ammonium acetate) to improve selectivity. 2. Optimize the gradient profile (slower gradient) or switch to isocratic elution if appropriate. Adjusting the temperature can also affect selectivity. 3. Consider using a different chromatographic technique, such as Supercritical Fluid Chromatography (SFC), or a 2D-HPLC setup.
Loss of Compound During Solvent Evaporation 1. The compound is volatile. 2. The compound is thermally labile.1. Use a rotary evaporator with a cooled trap and apply vacuum cautiously. For highly volatile compounds, consider lyophilization. 2. Avoid high temperatures during evaporation. Use a water bath at a temperature just sufficient to evaporate the solvent.
Low Purity in Final Product 1. Incomplete separation at one or more purification steps. 2. Re-contamination of the purified fraction. 3. Degradation of the compound after purification.1. Add additional purification steps, such as a different mode of chromatography (e.g., ion-exchange if the compound is charged) or recrystallization. 2. Use clean glassware and high-purity solvents for all final steps. 3. Store the purified compound under inert gas (e.g., argon or nitrogen) at low temperature and protected from light.
Irreproducible Results 1. Variation in fungal culture conditions. 2. Inconsistent extraction or purification procedures. 3. Instability of the compound.1. Standardize all culture parameters, including inoculum size, medium volume, and incubation conditions. 2. Document all steps of the protocol in detail and ensure they are followed consistently. 3. Assess the stability of your compound under different conditions (pH, temperature, light) to determine optimal handling and storage.

Quantitative Data on Purification of Fusarium Secondary Metabolites

The following tables provide an overview of typical yields and purity levels that can be expected during the purification of secondary metabolites from Fusarium species. These are generalized values and will vary depending on the specific compound, fungal strain, and culture conditions.

Table 1: Crude Extract Yields from Fusarium Cultures

Culture Method Extraction Solvent Typical Yield (g/L of culture or kg of solid substrate) Reference(s)
Liquid Fermentation (PDB)Ethyl Acetate0.5 - 5.0 g/L[4]
Solid-State Fermentation (Rice)Ethyl Acetate10 - 50 g/kg[3]
Liquid Fermentation (PDB)Chloroform0.2 - 3.0 g/L[4]
Solid-State Fermentation (Rice)Methanol15 - 60 g/kg

Table 2: Purity and Yield after Different Purification Steps

Purification Step Typical Purity (%) Typical Recovery (%) Notes Reference(s)
Column Chromatography (Silica Gel) 40 - 80%50 - 90%Highly dependent on the complexity of the crude extract and the chosen solvent system.[8]
Column Chromatography (C18) 60 - 95%60 - 95%Generally provides better resolution for moderately polar compounds compared to silica gel.[7]
Preparative HPLC (C18) > 95%70 - 98%Can achieve high purity but may have lower recovery for complex mixtures.[7][9]
Recrystallization > 99%50 - 90%Effective final polishing step if a suitable solvent is found. Purity is highly dependent on the crystal lattice excluding impurities.

Experimental Protocols

Protocol 1: Extraction of Secondary Metabolites from Fusarium Solid Culture

Objective: To obtain a crude extract of secondary metabolites from a solid-state Fusarium culture.

Materials:

  • Fusarium sp. culture grown on a solid substrate (e.g., rice, wheat).

  • Ethyl acetate (HPLC grade).

  • Anhydrous sodium sulfate.

  • Erlenmeyer flasks.

  • Shaker.

  • Buchner funnel and filter paper.

  • Rotary evaporator.

Procedure:

  • Harvest the fungal biomass along with the solid substrate from the culture plates.

  • Transfer the material to a large Erlenmeyer flask.

  • Add ethyl acetate to the flask in a 1:5 ratio (w/v) of fungal material to solvent.

  • Agitate the flask on a shaker at room temperature for 24 hours.

  • Filter the mixture through a Buchner funnel to separate the extract from the solid residue.

  • Repeat the extraction of the solid residue two more times with fresh ethyl acetate.

  • Combine all the ethyl acetate extracts.

  • Dry the combined extract over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate.

  • Evaporate the solvent using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

  • Store the crude extract at -20°C until further purification.

Protocol 2: Purification of a Target Compound by Column Chromatography and Preparative HPLC

Objective: To purify a single secondary metabolite from the crude extract.

Materials:

  • Crude extract from Protocol 1.

  • Silica gel or C18 stationary phase for column chromatography.

  • Glass column for chromatography.

  • Hexane, ethyl acetate, methanol (HPLC grade).

  • Preparative HPLC system with a C18 column.

  • Acetonitrile, water (HPLC grade), and a suitable modifier (e.g., formic acid).

  • Fraction collector.

  • TLC plates and developing chamber.

  • Analytical HPLC system for fraction analysis.

Procedure: Part A: Column Chromatography

  • Prepare a slurry of the chosen stationary phase (e.g., silica gel) in the initial mobile phase (e.g., 100% hexane).

  • Pack the glass column with the slurry, ensuring no air bubbles are trapped.

  • Dissolve a known amount of the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate completely.

  • Carefully load the dried extract-silica mixture onto the top of the packed column.

  • Begin elution with the initial mobile phase, gradually increasing the polarity by adding ethyl acetate and then methanol. For example, a step gradient could be:

    • 100% Hexane

    • 90:10 Hexane:Ethyl Acetate

    • ...

    • 100% Ethyl Acetate

    • 90:10 Ethyl Acetate:Methanol

    • ...

    • 100% Methanol

  • Collect fractions of a fixed volume using a fraction collector.

  • Analyze the collected fractions by TLC or analytical HPLC to identify those containing the target compound.

  • Pool the fractions containing the compound of interest and evaporate the solvent.

Part B: Preparative HPLC

  • Dissolve the partially purified sample from Part A in the initial mobile phase for HPLC (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Filter the sample through a 0.45 µm syringe filter.

  • Set up the preparative HPLC system with a suitable C18 column and the optimized mobile phase gradient.

  • Inject the sample onto the column.

  • Collect the peak corresponding to the target compound using the fraction collector, based on the retention time determined from analytical HPLC.

  • Evaporate the solvent from the collected fraction to obtain the high-purity compound.

  • Verify the purity of the final product using analytical HPLC or LC-MS.

Visualizations

Signaling Pathway for Secondary Metabolite Biosynthesis in Fusarium

This diagram illustrates the interplay of key regulatory elements known to influence the production of secondary metabolites in Fusarium species. Environmental cues such as nitrogen availability and light are sensed by the fungus and transduced through signaling cascades involving transcription factors and chromatin remodeling enzymes, ultimately leading to the expression of biosynthetic gene clusters.

Fusarium_Metabolite_Regulation Simplified Regulatory Network of Secondary Metabolism in Fusarium Env_Cues Environmental Cues (Nitrogen, Light, pH) Receptors Receptors & Sensors Env_Cues->Receptors Signaling_Cascades Signaling Cascades (cAMP, MAPK pathways) Receptors->Signaling_Cascades Global_Regulators Global Regulators (e.g., AreA, PacC) Signaling_Cascades->Global_Regulators Chromatin_Remodeling Chromatin Remodeling (Histone Modifications) Global_Regulators->Chromatin_Remodeling Activation/Repression BGCs Biosynthetic Gene Clusters (BGCs) Chromatin_Remodeling->BGCs Gene Expression Secondary_Metabolites Secondary Metabolites (e.g., this compound) BGCs->Secondary_Metabolites Biosynthesis

Caption: Regulatory network of secondary metabolism in Fusarium.

Experimental Workflow for this compound Purification

This workflow outlines the major steps involved in the purification of a high-purity secondary metabolite, such as the hypothetical "this compound," from a Fusarium culture. The process begins with fungal culture and extraction, followed by a multi-step purification and analysis procedure.

Purification_Workflow General Workflow for High-Purity this compound Purification Culture 1. Fusarium Culture (Solid or Liquid) Extraction 2. Solvent Extraction Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chrom 3. Column Chromatography (e.g., Silica, C18) Crude_Extract->Column_Chrom Fraction_Analysis 4. Fraction Analysis (TLC, Analytical HPLC) Column_Chrom->Fraction_Analysis Prep_HPLC 5. Preparative HPLC Fraction_Analysis->Prep_HPLC Pool Positive Fractions Purity_Analysis 6. Purity & Identity Confirmation (HPLC, LC-MS, NMR) Prep_HPLC->Purity_Analysis High_Purity_this compound High-Purity this compound Purity_Analysis->High_Purity_this compound

Caption: Workflow for high-purity this compound purification.

References

Optimizing Fuscin Treatment: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fuscin treatment. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound treatment, with a focus on optimizing incubation time.

Problem 1: Low or No Cytotoxic Effect Observed

If you are not observing the expected cytotoxic or anti-proliferative effects after this compound treatment, consider the following troubleshooting steps:

Possible Cause Recommendation
Sub-optimal Incubation Time The effect of this compound on cell viability is time-dependent. For some cell lines, a longer incubation period may be necessary to observe a significant effect. Consider performing a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation time for your specific cell line and experimental conditions.
Inadequate this compound Concentration The concentration of this compound may be too low to elicit a response. We recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your cell line. Based on available data, IC50 values for this compound can vary significantly between cell lines.
Cell Line Resistance Certain cell lines may exhibit intrinsic or acquired resistance to this compound. This could be due to various factors, including the expression levels of the CCR5 receptor or the cell's metabolic profile. If you suspect resistance, consider using a different cell line or exploring combination therapies.
Incorrect Reagent Preparation or Storage Ensure that the this compound stock solution was prepared correctly and stored under the recommended conditions to maintain its stability and activity. Improperly stored reagents can lead to a loss of efficacy.
High Cell Seeding Density A high cell density can sometimes mask the cytotoxic effects of a compound. Optimize the cell seeding density to ensure that cells are in the exponential growth phase during treatment.

Problem 2: Excessive Cell Death or Off-Target Effects

If you are observing widespread cell death, even at low concentrations, or other unexpected off-target effects, the following suggestions may help:

Possible Cause Recommendation
Incubation Time is Too Long Prolonged exposure to this compound, even at lower concentrations, can lead to excessive cytotoxicity. If you are seeing high levels of cell death, consider reducing the incubation time. A time-course experiment will help identify a window where the desired effect is achieved without excessive toxicity.
This compound Concentration is Too High The concentration of this compound may be in a toxic range for your specific cell line. Refer to your dose-response curve and select a concentration closer to the IC50 value or lower for initial experiments.
Solvent Toxicity The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. Ensure that the final concentration of the solvent in your culture medium is below the toxic threshold for your cell line. Always include a vehicle control (medium with solvent only) in your experiments.
Cell Line Sensitivity Some cell lines are inherently more sensitive to perturbations in mitochondrial respiration or CCR5 signaling. If you are working with a particularly sensitive cell line, you may need to use lower concentrations and shorter incubation times.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound treatment?

A1: The optimal incubation time for this compound treatment is highly dependent on the cell line being used and the desired experimental outcome. As a general starting point, an incubation time of 24 to 72 hours is recommended for initial cytotoxicity and anti-proliferative assays. However, it is crucial to perform a time-course experiment for your specific cell line to determine the ideal duration of treatment. Some effects may be observable at earlier time points, while others may require longer exposure.

Q2: How does incubation time affect the IC50 value of this compound?

A2: The half-maximal inhibitory concentration (IC50) of this compound is expected to decrease with longer incubation times. This is because the cytotoxic and anti-proliferative effects of this compound accumulate over time. For example, the IC50 value at 72 hours will likely be lower than the IC50 value at 24 hours for the same cell line.

Q3: Can I change the medium during a long incubation with this compound?

A3: For incubation times longer than 24-48 hours, it is good practice to perform a medium change to replenish nutrients and remove waste products. When doing so, the fresh medium should also contain the appropriate concentration of this compound to maintain consistent exposure.

Q4: What are the known mechanisms of action for this compound?

A4: this compound has two primary known mechanisms of action:

  • CCR5 Receptor Antagonist: this compound binds to the C-C chemokine receptor type 5 (CCR5), preventing its interaction with its natural ligands. This can inhibit downstream signaling pathways involved in cell migration and inflammation.

  • Mitochondrial Respiration Inhibitor: this compound can interfere with the mitochondrial electron transport chain, leading to a decrease in cellular respiration and ATP production. This can induce oxidative stress and trigger apoptosis.

Quantitative Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for a compound referred to as "FUS," which is understood to be this compound, against various human cancer cell lines. Note that the specific incubation times for these IC50 values were not uniformly reported in the source material but are typically determined at 24, 48, or 72 hours.

Cell LineCancer TypeIC50 (µM)
BxPC-3Pancreatic Cancer0.8 ± 0.1
MIA PaCa-2Pancreatic Cancer1.2 ± 0.2
PANC-1Pancreatic Cancer2.5 ± 0.3
AsPC-1Pancreatic Cancer3.1 ± 0.4
MCF-7Breast Cancer (ER+)5.5 ± 0.6
MDA-MB-231Breast Cancer (Triple Negative)8.2 ± 0.9

Experimental Protocols

Protocol 1: Determining Time-Dependent Cytotoxicity using MTT Assay

This protocol outlines a method to assess the effect of different incubation times of this compound on cell viability.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

  • Incubation:

    • Incubate the plates for your desired time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • At the end of each incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the no-treatment control.

Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound.

Fuscin_Mitochondrial_Respiration_Inhibition This compound This compound ETC Electron Transport Chain (Complex I-IV) This compound->ETC Inhibits H2O H₂O ETC->H2O Reduces O₂ ProtonGradient Proton Gradient ETC->ProtonGradient Generates ROS Increased ROS ETC->ROS O2 O₂ ATPSynthase ATP Synthase (Complex V) ProtonGradient->ATPSynthase ATP ATP ATPSynthase->ATP Synthesizes ADP ADP + Pi Apoptosis Apoptosis ROS->Apoptosis Fuscin_CCR5_Antagonism This compound This compound CCR5 CCR5 Receptor This compound->CCR5 Blocks Chemokine Chemokine (e.g., CCL3, CCL4, CCL5) Chemokine->CCR5 Binds G_Protein G-protein CCR5->G_Protein Activates Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) G_Protein->Signaling CellResponse Cellular Responses (Migration, Proliferation, Survival) Signaling->CellResponse

How to prevent the degradation of Fuscin during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Fuscin during storage. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs).

Troubleshooting Guide: Common Issues with this compound Storage

Q1: I observed a change in the color of my stored this compound powder. What could be the cause and how can I prevent it?

A: A change in the color of this compound, which is naturally a crystalline solid, can be an indicator of chemical degradation. The most likely causes are exposure to light, heat, or oxidative stress.

  • Potential Cause 1: Photodegradation. this compound's chemical structure may be susceptible to degradation upon exposure to UV or visible light. Many fungal metabolites, especially those with chromophores, are light-sensitive.[1][2][3][4]

  • Troubleshooting:

    • Store this compound in amber-colored vials or wrap the container in aluminum foil to block light.[1][3][4]

    • Minimize exposure to ambient light during handling and preparation of solutions.

    • If photodegradation is suspected, compare the analytical profile (e.g., via HPLC) of the discolored sample with a fresh or properly stored sample.

  • Potential Cause 2: Thermal Degradation. Elevated temperatures can accelerate the degradation of chemically sensitive compounds like antibiotics.[5][6][7][8][9]

  • Troubleshooting:

    • Refer to the supplier's storage recommendations. In the absence of specific instructions, store this compound at controlled room temperature (20-25°C) or under refrigeration (2-8°C).[1][8][10]

    • Avoid storing this compound near heat sources such as ovens, incubators, or in direct sunlight.[8][9]

    • For long-term storage, consider storing at -20°C, but ensure the compound is stable to freeze-thaw cycles by testing small aliquots.

  • Potential Cause 3: Oxidation. The polyketide structure of this compound may be prone to oxidation, especially if exposed to air and humidity over extended periods.[11][12][13]

  • Troubleshooting:

    • Store this compound in a tightly sealed container to minimize exposure to air.

    • For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.

    • Store in a desiccator to minimize exposure to moisture, which can facilitate oxidative and hydrolytic degradation.[2][3]

Q2: I am seeing a decrease in the biological activity of my this compound samples over time. What is happening and what can I do?

A: A decrease in biological activity is a strong indicator of this compound degradation, leading to a lower concentration of the active compound.

  • Potential Cause: Chemical Degradation. As mentioned in Q1, light, heat, and oxidation are primary drivers of degradation for fungal secondary metabolites.[11][12][14][15][16][17][18] Hydrolysis of ester or ether functional groups, if present in the final active structure, can also occur in the presence of moisture.[19][20]

  • Troubleshooting:

    • Review Storage Conditions: Ensure that this compound is stored under the recommended conditions (see Q1).

    • Aliquot Samples: For frequently used stocks, prepare single-use aliquots to avoid repeated opening of the main container, which introduces light, moisture, and oxygen.

    • Stability Study: Conduct a small-scale stability study by storing aliquots under different conditions (e.g., refrigerated, room temperature, protected from light) and measuring the biological activity at set time points.

    • Analytical Quantification: Use an analytical method like HPLC-UV to quantify the amount of this compound remaining in your samples over time. This can provide a more precise measure of degradation than bioassays alone.[21][22][23][24][25]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A: While specific stability data for this compound is not widely published, based on its nature as a fungal polyketide antibiotic, the following general storage conditions are recommended to minimize degradation:

ParameterRecommended ConditionRationale
Temperature 2-8°C for short-term storage. -20°C for long-term storage.Reduces the rate of chemical and microbial degradation.[5][6][7][8][9][10]
Light Protect from light. Store in an amber vial or a container wrapped in foil.Prevents photodegradation.[1][2][3][4]
Atmosphere Store in a tightly sealed container. For long-term storage, consider flushing with an inert gas (e.g., nitrogen, argon).Minimizes oxidation.
Humidity Store in a dry environment. Use of a desiccator is recommended.Prevents hydrolytic and oxidative degradation.[2][3]
Container Use a well-sealed, inert container (e.g., glass vial with a PTFE-lined cap).Prevents contamination and interaction with the container material.

Q2: Can I store this compound in solution?

A: Storing this compound in solution is generally not recommended for long periods as the stability is often lower than in its solid form. If you need to store solutions, follow these guidelines:

  • Solvent Choice: Use a high-purity, anhydrous solvent in which this compound is stable.

  • Storage Temperature: Store solutions at -20°C or -80°C.

  • Aliquotting: Prepare single-use aliquots to avoid freeze-thaw cycles.

  • Stability Testing: Before long-term storage, perform a preliminary stability test of the solution over a shorter period.

Q3: Are there any antioxidants I can use to prevent this compound degradation?

A: While there is no specific data on the use of antioxidants with this compound, antioxidants are commonly used to stabilize compounds susceptible to oxidation. If you suspect oxidative degradation, you could explore the addition of antioxidants. However, this should be done with caution as the antioxidant could interfere with your experiments. Potential antioxidants to consider include:

  • Butylated hydroxytoluene (BHT)

  • Butylated hydroxyanisole (BHA)

Important: Always perform a pilot study to ensure that any added antioxidant does not affect the biological activity of this compound or interfere with your assay.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Stability Assessment

This protocol provides a general framework for developing an HPLC method to quantify this compound and its degradation products.

  • Column Selection: A C18 reversed-phase column is a common starting point for the analysis of fungal secondary metabolites.

  • Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid), is often effective. The gradient can be optimized to achieve good separation of this compound from its degradation products.

  • Detection: A UV detector set at the maximum absorbance wavelength of this compound should be used. If the absorbance maximum is unknown, a photodiode array (PDA) detector can be used to determine it. Mass spectrometry (LC-MS) can be used for more sensitive and specific detection and for the identification of degradation products.[22][23][24][25]

  • Sample Preparation:

    • Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of known concentration.

    • Prepare working standards by diluting the stock solution.

    • For stability samples, dissolve or dilute them in the same solvent to a similar concentration.

    • Filter all samples and standards through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Inject the standards to create a calibration curve.

    • Inject the stability samples.

    • The concentration of this compound in the samples can be determined from the calibration curve. The appearance of new peaks or a decrease in the area of the this compound peak indicates degradation.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points cluster_evaluation Data Evaluation start Obtain this compound Sample aliquot Aliquot for Different Storage Conditions start->aliquot condition1 Condition 1 (e.g., 4°C, Dark) aliquot->condition1 condition2 Condition 2 (e.g., 25°C, Light) aliquot->condition2 condition3 Condition 3 (e.g., -20°C, Inert Gas) aliquot->condition3 timepoint Collect Samples at T=0, T=1, T=2... condition1->timepoint condition2->timepoint condition3->timepoint hplc HPLC/LC-MS Analysis timepoint->hplc bioassay Biological Activity Assay timepoint->bioassay data Compare Data to T=0 hplc->data bioassay->data conclusion Determine Optimal Storage Conditions data->conclusion

Caption: Experimental workflow for a this compound stability study.

degradation_pathways cluster_degradation Degradation Pathways cluster_prevention Preventative Measures This compound This compound photo Photodegradation (Light Exposure) This compound->photo UV/Vis Light thermal Thermal Degradation (Heat Exposure) This compound->thermal High Temperature oxidative Oxidative Degradation (Air/Moisture Exposure) This compound->oxidative Oxygen hydrolytic Hydrolytic Degradation (Moisture Exposure) This compound->hydrolytic Water light_protect Store in Dark photo->light_protect prevents cold_storage Refrigerate/Freeze thermal->cold_storage prevents inert_atm Inert Atmosphere oxidative->inert_atm prevents desiccate Store in Desiccator hydrolytic->desiccate prevents

Caption: Potential degradation pathways for this compound and preventative measures.

References

Technical Support Center: Enhancing the Specificity of Fuscin as a CCR5 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the specificity of Fuscin as a C-C chemokine receptor type 5 (CCR5) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered a CCR5 antagonist?

This compound is a mycotoxin produced by various fungi. It has been identified as an antagonist of the human CCR5 receptor, a G protein-coupled receptor (GPCR) that acts as a co-receptor for HIV-1 entry into host cells.[1][2][3] By binding to CCR5, this compound can block the interaction of the viral envelope protein gp120 with the receptor, thereby inhibiting viral entry.[4]

Q2: What are the known off-target effects of this compound?

This compound is known to be an inhibitor of mitochondrial respiration and oxidative phosphorylation.[1][5] This off-target activity is a significant concern for its therapeutic development and necessitates efforts to improve its specificity for CCR5.

Q3: How can the specificity of a small molecule inhibitor like this compound be enhanced?

Enhancing the specificity of a small molecule inhibitor generally involves medicinal chemistry approaches aimed at increasing its affinity for the target receptor while decreasing its affinity for off-target molecules. Key strategies include:

  • Structure-Based Drug Design: Utilizing the three-dimensional structure of the target receptor (CCR5) to design modifications to the inhibitor (this compound) that optimize its fit and interactions with the binding pocket.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of this compound and evaluating the impact of these changes on both on-target (CCR5) and off-target (e.g., mitochondrial enzymes) activity to identify modifications that improve the specificity profile.

  • Targeting Allosteric Sites: Designing this compound analogs that bind to an allosteric site on CCR5, which is a site distinct from the natural ligand binding site. Allosteric sites are often less conserved across receptor families, potentially leading to greater specificity.

  • Optimizing Physicochemical Properties: Modifying properties such as electrostatic interactions and hydrogen bonding potential to favor binding to CCR5 over off-target proteins.

Q4: What are the key assays to determine the specificity of a CCR5 antagonist?

To determine the specificity of a CCR5 antagonist, a combination of in vitro assays is typically employed:

  • Radioligand Binding Assays: These assays measure the ability of the antagonist to displace a radiolabeled ligand from the target receptor (CCR5) and from a panel of other receptors (off-targets). A higher affinity for CCR5 compared to other receptors indicates specificity.

  • Functional Assays (e.g., Calcium Mobilization Assay): These assays measure the antagonist's ability to inhibit the downstream signaling of the target receptor upon activation by its natural ligand. This confirms that the antagonist not only binds to the receptor but also blocks its function. Similar functional assays can be performed on off-target receptors to assess functional inhibition.

  • Off-Target Profiling Panels: Screening the compound against a broad panel of receptors, enzymes, and ion channels to identify potential off-target interactions.

Data Presentation

Table 1: On-Target Activity of this compound

CompoundAssay TypeTargetCell LineRadioligandIC50 (µM)Reference
This compoundRadioligand DisplacementHuman CCR5CHO[125I]human-MIP-1α21[6]

Table 2: Potential Off-Target Activity Profile of this compound

CompoundOff-Target ClassSpecific Off-TargetEffectReference
This compoundMitochondrial FunctionRespiration & Oxidative PhosphorylationInhibition[1][5]

Note: Quantitative data on this compound's activity against other GPCRs is currently limited in the public domain. A comprehensive off-target profiling study would be necessary to populate this table further.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for CCR5

This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., a this compound derivative) for the human CCR5 receptor.

Materials:

  • HEK293 cells stably expressing human CCR5

  • Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Assay Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4

  • Radioligand: [125I]-MIP-1α (PerkinElmer or equivalent)

  • Non-labeled CCR5 ligand (e.g., Maraviroc) for determining non-specific binding

  • Test compounds (e.g., this compound and its derivatives)

  • 96-well microplates

  • Scintillation counter and scintillation fluid

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Cell harvester

Procedure:

  • Cell Culture: Culture HEK293-CCR5 cells to ~80-90% confluency.

  • Membrane Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Centrifuge at 1,000 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • 25 µL of assay buffer (for total binding) or 10 µM non-labeled CCR5 ligand (for non-specific binding) or various concentrations of the test compound.

      • 25 µL of [125I]-MIP-1α (final concentration ~0.1 nM).

      • 50 µL of the cell membrane preparation (final protein concentration ~5-10 µ g/well ).

    • Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 500 mM NaCl).

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Mobilization Assay for CCR5 Functional Antagonism

This protocol assesses the ability of a test compound to functionally antagonize the CCR5 receptor by measuring changes in intracellular calcium levels.

Materials:

  • CHO-K1 or HEK293 cells stably co-expressing human CCR5 and a G-protein that couples to the calcium pathway (e.g., Gα16).

  • Cell culture medium (Ham's F-12 or DMEM, 10% FBS, 1% Penicillin-Streptomycin)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)

  • Pluronic F-127

  • Probenecid (optional, to prevent dye leakage)

  • CCR5 agonist (e.g., RANTES/CCL5)

  • Test compounds (e.g., this compound and its derivatives)

  • 96-well or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating: Seed the cells into the microplates 18-24 hours prior to the assay to achieve a confluent monolayer.

  • Dye Loading:

    • Prepare the dye loading solution containing the calcium-sensitive dye, Pluronic F-127, and optionally probenecid in assay buffer.

    • Remove the cell culture medium from the wells and add the dye loading solution.

    • Incubate the plate for 60 minutes at 37°C in the dark.

  • Compound Incubation:

    • After incubation, wash the cells with assay buffer to remove excess dye (for "wash" protocols) or proceed directly (for "no-wash" protocols).

    • Add various concentrations of the test compound to the wells and incubate for 15-30 minutes at room temperature.

  • Measurement of Calcium Flux:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Inject the CCR5 agonist (at a concentration that elicits ~80% of the maximal response, EC80) into each well.

    • Immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).

  • Data Analysis:

    • The change in fluorescence (peak fluorescence - baseline fluorescence) is indicative of the intracellular calcium concentration.

    • Plot the percentage of inhibition of the agonist response against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression analysis.

Troubleshooting Guides

Troubleshooting Radioligand Binding Assays
IssuePotential Cause(s)Suggested Solution(s)
High Non-Specific Binding - Radioligand concentration is too high.- Insufficient blocking of non-specific sites.- Filter binding of the radioligand.- Titrate the radioligand to a lower concentration.- Increase the BSA concentration in the assay buffer.- Pre-soak filters in 0.5% polyethyleneimine for a longer duration.- Use a different type of filter.
Low Specific Binding - Low receptor expression in the cell line.- Degraded radioligand or membranes.- Suboptimal assay conditions (incubation time, temperature, pH).- Confirm receptor expression using a positive control antagonist.- Use fresh aliquots of radioligand and membranes.- Optimize incubation time and temperature. Ensure the pH of the assay buffer is correct.
Poor Reproducibility - Inconsistent pipetting or washing.- Incomplete filtration.- Variability in membrane preparation.- Use calibrated pipettes and ensure consistent washing steps.- Check the vacuum pressure of the cell harvester.- Standardize the membrane preparation protocol.
Troubleshooting Calcium Mobilization Assays
IssuePotential Cause(s)Suggested Solution(s)
Low Signal-to-Noise Ratio - Low receptor or G-protein expression.- Inefficient dye loading.- Agonist concentration is not optimal.- Use a cell line with higher receptor and G-protein expression.- Optimize dye loading time and temperature. Add Pluronic F-127 to aid dye solubilization.- Perform an agonist dose-response curve to determine the optimal concentration (EC80).
High Background Fluorescence - Autofluorescence of test compounds.- Cell death or damage during the assay.- Run a control plate with compounds but without cells to check for autofluorescence.- Handle cells gently and ensure they are healthy before starting the assay.
Variable Results Between Wells - Uneven cell seeding.- Inconsistent dye loading or washing.- Issues with the injection system of the plate reader.- Ensure a homogenous cell suspension when plating.- Use a multichannel pipette for consistent liquid handling.- Check the injection system for clogs or bubbles.

Visualizations

CCR5 Signaling Pathway

CCR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Chemokine (e.g., RANTES) or HIV gp120 CCR5 CCR5 Ligand->CCR5 Binds G_Protein Gαi/o Protein CCR5->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+ Ca²⁺ Release ER->Ca2+ Induces Ca2+->PKC Activates Downstream Downstream Signaling (e.g., MAPK activation, chemotaxis) PKC->Downstream

Caption: Simplified CCR5 signaling pathway leading to intracellular calcium release.

Experimental Workflow for Specificity Assessment

Specificity_Workflow start Start: This compound Analog Synthesis primary_binding Primary Screen: CCR5 Radioligand Binding Assay start->primary_binding functional_assay Functional Screen: CCR5 Calcium Mobilization Assay primary_binding->functional_assay Confirm functional antagonism sar_analysis Structure-Activity Relationship (SAR) Analysis primary_binding->sar_analysis off_target_panel Off-Target Profiling: GPCR Panel Screening functional_assay->off_target_panel Assess broad specificity functional_assay->sar_analysis mitochondrial_assay Off-Target Validation: Mitochondrial Respiration Assay off_target_panel->mitochondrial_assay Validate known off-target off_target_panel->sar_analysis mitochondrial_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization Guide further synthesis lead_optimization->start Iterative cycle end End: Candidate with Improved Specificity lead_optimization->end Select lead candidate

Caption: Iterative workflow for enhancing the specificity of a CCR5 antagonist.

Troubleshooting Logic Diagram for High Background in Binding Assays

Troubleshooting_Binding problem High Non-Specific Binding Is the radioligand concentration optimized? solution1 Reduce Radioligand Concentration Titrate to a lower concentration and re-run the assay. problem->solution1 No question2 Are filters adequately blocked? Have filters been pre-soaked in 0.5% PEI? problem->question2 Yes end Problem Resolved solution1->end solution2 Optimize Filter Blocking Increase pre-soaking time or try a different filter type. question2->solution2 No question3 Is the blocking agent in the assay buffer sufficient? Current BSA concentration? question2->question3 Yes solution2->end solution3 Increase Blocking Agent Increase BSA concentration in the assay buffer. question3->solution3 No question3->end Yes solution3->end

Caption: A logical approach to troubleshooting high non-specific binding.

References

Technical Support Center: Accurate Measurement of Fuchsin

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "Fuscin" is a distinct compound. This guide focuses on "Fuchsin," a common laboratory dye, which is likely the intended subject of inquiry.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate measurement of Fuchsin using spectrophotometry and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the difference between Basic Fuchsin and Acid Fuchsin?

A1: Basic Fuchsin and Acid Fuchsin are two different types of Fuchsin dye with distinct chemical properties. Basic Fuchsin is a mixture of rosaniline, pararosaniline, new fuchsin, and magenta II.[1] It is a cationic dye that stains acidic cellular components. Acid Fuchsin is the sodium sulfonate derivative of basic fuchsin and is an anionic dye that binds to positively charged structures.[2][3] Their different chemical nature affects their solubility and binding properties, which is a crucial consideration for sample preparation and measurement.

Q2: What is the optimal wavelength for measuring Fuchsin absorbance?

A2: The optimal wavelength (λmax) for measuring Fuchsin depends on the type of Fuchsin and the solvent used. It is crucial to determine the λmax in the specific solvent you are using for your experiments by performing a spectral scan.

Q3: How should I prepare my Fuchsin solutions for measurement?

A3: Fuchsin solutions should be prepared fresh whenever possible. Basic Fuchsin is soluble in water and alcohol.[4] The stability of Fuchsin solutions can be affected by pH, temperature, and light exposure. For staining purposes, some protocols recommend heating to dissolve the dye.[5][6] For quantitative analysis, ensure the dye is fully dissolved at room temperature before measurement.

Q4: What are common sources of interference in Fuchsin measurement?

A4: Interference can arise from endogenous substances in biological samples such as hemoglobin, bilirubin, and lipids, which absorb light in a similar range as Fuchsin.[7][8][9] Exogenous sources include components of the sample matrix, other dyes or colored compounds, and particulates that can scatter light.[10]

Troubleshooting Guides

Spectrophotometry

Problem: My absorbance readings are unstable or drifting.

  • Possible Cause 1: Instrument Warm-up. The spectrophotometer's lamp may not have reached thermal equilibrium.

    • Solution: Ensure the instrument has warmed up for the manufacturer-recommended time (typically 30-60 minutes) before taking measurements.[11]

  • Possible Cause 2: Air Bubbles. Air bubbles in the cuvette can scatter light and cause erratic readings.

    • Solution: Gently tap the cuvette to dislodge any air bubbles. Ensure proper mixing of the sample before transferring it to the cuvette.

  • Possible Cause 3: Sample Degradation. Fuchsin may be degrading in your sample due to pH changes or exposure to light.

    • Solution: Prepare fresh samples and measure them promptly. Protect samples from light by using amber vials or covering them with foil.

Problem: The absorbance readings are not linear with concentration.

  • Possible Cause 1: High Concentration. At high concentrations, intermolecular interactions can lead to deviations from Beer-Lambert law.

    • Solution: Dilute your samples to fall within the linear range of your calibration curve.

  • Possible Cause 2: Stray Light. Stray light can cause significant errors, especially at high absorbances.

    • Solution: Have your instrument's stray light performance checked by a qualified technician. Ensure the cuvette is clean and not scratched.

High-Performance Liquid Chromatography (HPLC)

Problem: I am seeing peak tailing in my chromatogram.

  • Possible Cause 1: Secondary Interactions. Basic Fuchsin, being a cationic dye, can interact with residual silanol groups on silica-based columns, leading to peak tailing.

    • Solution: Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. Operating at a lower pH can also help by protonating the silanol groups.

  • Possible Cause 2: Column Overload. Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.[12]

Problem: My retention times are shifting.

  • Possible Cause 1: Inconsistent Mobile Phase Composition. Small variations in the mobile phase preparation can lead to shifts in retention time.

    • Solution: Prepare the mobile phase carefully and consistently. Premixing the mobile phase components can improve reproducibility.[13]

  • Possible Cause 2: Column Temperature Fluctuations. Changes in the column temperature will affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature.[14]

  • Possible Cause 3: Column Degradation. Over time, the stationary phase of the column can degrade, leading to changes in retention.

    • Solution: Replace the column with a new one of the same type.

Quantitative Data

Table 1: Absorbance Maxima (λmax) of Fuchsin Dyes.

Fuchsin TypeSolvent/ConditionApproximate λmax (nm)Reference
Basic Fuchsin50% aq. ethanol547-557[3]
Basic FuchsinEthanol~550[15]
Basic FuchsinGeneral541[16]
Acid FuchsinAqueous540-546[17]

Note: The λmax can be influenced by solvent polarity and pH.[18][19][20] It is highly recommended to determine the λmax experimentally in your specific sample matrix.

Experimental Protocols

Spectrophotometric Measurement of Fuchsin
  • Instrument Preparation:

    • Turn on the spectrophotometer and allow it to warm up for at least 30-60 minutes.

    • Set the wavelength to the predetermined λmax for your Fuchsin type and solvent.

  • Preparation of Standards:

    • Prepare a stock solution of Fuchsin of known concentration in the desired solvent.

    • Perform a serial dilution to create a series of standards of decreasing concentrations.

  • Calibration Curve:

    • Use the solvent as a blank to zero the spectrophotometer.

    • Measure the absorbance of each standard.

    • Plot a graph of absorbance versus concentration. The resulting curve should be linear.

  • Sample Measurement:

    • Measure the absorbance of your unknown sample.

    • Use the equation of the line from the calibration curve to determine the concentration of Fuchsin in your sample.

HPLC Method for Fuchsin Analysis (General Protocol)

This is a general protocol that will require optimization for your specific application.

  • Instrumentation:

    • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

    • A suitable C18 column.

  • Mobile Phase Preparation:

    • A typical mobile phase for basic dyes would be a mixture of acetonitrile or methanol and a buffer (e.g., phosphate or acetate buffer) at a slightly acidic pH (e.g., pH 3-5).

    • The exact ratio and pH will need to be optimized to achieve good peak shape and resolution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Column Temperature: 30-40 °C

    • Detection Wavelength: The λmax of your Fuchsin in the mobile phase.

  • Analysis:

    • Prepare a calibration curve by injecting standards of known concentrations.

    • Inject your sample and integrate the peak area of Fuchsin.

    • Calculate the concentration of Fuchsin in your sample based on the calibration curve.

Visualizations

Spectrophotometer_Calibration_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis start Start prep_standards Prepare Standard Solutions start->prep_standards prep_blank Prepare Blank (Solvent) start->prep_blank measure_standards Measure Absorbance of Standards prep_standards->measure_standards zero_instrument Zero with Blank prep_blank->zero_instrument warm_up Warm up Spectrophotometer set_wavelength Set Wavelength (λmax) warm_up->set_wavelength set_wavelength->zero_instrument zero_instrument->measure_standards plot_calibration Plot Calibration Curve measure_standards->plot_calibration measure_sample Measure Sample Absorbance calculate_conc Calculate Sample Concentration measure_sample->calculate_conc check_linearity Check Linearity (R²) plot_calibration->check_linearity check_linearity->measure_sample end End calculate_conc->end

Caption: Spectrophotometer Calibration Workflow.

HPLC_Calibration_Workflow cluster_setup System Setup cluster_calibration Calibration cluster_analysis Data Analysis start Start prep_mobile_phase Prepare Mobile Phase start->prep_mobile_phase prime_pump Prime Pump prep_mobile_phase->prime_pump equilibrate_column Equilibrate Column prime_pump->equilibrate_column inject_standards Inject Standards equilibrate_column->inject_standards prep_standards Prepare Standard Solutions prep_standards->inject_standards acquire_data Acquire Chromatograms inject_standards->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks plot_calibration Plot Calibration Curve integrate_peaks->plot_calibration check_linearity Check Linearity (R²) plot_calibration->check_linearity end Ready for Sample Analysis check_linearity->end

Caption: HPLC Calibration Workflow.

Troubleshooting_Logic cluster_spectro Spectrophotometry Issues cluster_hplc HPLC Issues start Inaccurate Fuchsin Measurement unstable_reading Unstable/Drifting Readings? start->unstable_reading non_linear Non-linear Calibration? start->non_linear peak_tailing Peak Tailing? start->peak_tailing rt_shift Retention Time Shifting? start->rt_shift check_warmup Check Instrument Warm-up unstable_reading->check_warmup Yes unstable_reading->non_linear No check_bubbles Check for Air Bubbles check_warmup->check_bubbles check_degradation Check for Sample Degradation check_bubbles->check_degradation check_concentration Check Sample Concentration (Dilute if necessary) non_linear->check_concentration Yes non_linear->peak_tailing No check_stray_light Check for Stray Light check_concentration->check_stray_light check_column Use Base-Deactivated Column / Adjust Mobile Phase peak_tailing->check_column Yes peak_tailing->rt_shift No check_overload Reduce Injection Volume/Concentration check_column->check_overload check_mobile_phase Check Mobile Phase Preparation rt_shift->check_mobile_phase Yes check_temp Check Column Temperature check_mobile_phase->check_temp check_column_age Check Column Age check_temp->check_column_age

Caption: Troubleshooting Logic for Fuchsin Measurement.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Fuscin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at improving the in vivo bioavailability of Fuscin. Given this compound's poor aqueous solubility, this resource focuses on established and innovative formulation and chemical modification approaches.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral delivery of this compound?

A1: The primary challenge in the oral delivery of this compound is its low aqueous solubility (predicted water solubility of 0.0849 mg/mL)[1]. Poor solubility leads to a low dissolution rate in the gastrointestinal fluids, which in turn results in poor absorption and low, variable oral bioavailability[2][3][4][5][6]. This means that a significant portion of the administered dose may pass through the gastrointestinal tract without being absorbed into the bloodstream, limiting its therapeutic efficacy.

Q2: What are the most promising strategies to enhance this compound's oral bioavailability?

A2: Several strategies can be employed to overcome the challenges of this compound's poor solubility. The most promising approaches include:

  • Nanotechnology-based delivery systems: Encapsulating this compound into nanoparticles can significantly improve its dissolution rate and absorption[4][5].

  • Amorphous Solid Dispersions: Converting crystalline this compound into an amorphous form by dispersing it in a polymer matrix can enhance its solubility and dissolution[7][8][9][10].

  • Prodrug Approach: Chemically modifying the this compound molecule to create a more soluble or permeable prodrug that converts back to the active this compound in the body[11][12].

  • Complexation: Forming inclusion complexes with cyclodextrins can increase the aqueous solubility of this compound[3][13][14].

Q3: How do I choose the best bioavailability enhancement strategy for this compound?

A3: The choice of strategy depends on several factors, including the desired release profile, the target therapeutic application, and available manufacturing capabilities. A good starting point is to consider the physicochemical properties of this compound, such as its melting point, logP value (predicted to be 2.42), and chemical stability[1][15][16]. For early-stage research, laboratory-scale methods like solvent evaporation for solid dispersions or nanoprecipitation for nanoparticles are often accessible. For later-stage development, more scalable methods like spray drying or hot-melt extrusion for solid dispersions, or wet milling for nanocrystals, might be more appropriate[7][8][9][17][18][19].

Q4: Are there any specific excipients that are recommended for formulating this compound?

Troubleshooting Guides

Issue: Low Drug Encapsulation Efficiency in Nanoparticles
Potential Cause Troubleshooting Step Rationale
Poor affinity of this compound for the polymer matrix Screen different polymers (e.g., PLGA with varying lactide:glycolide ratios, PCL).The interaction between the drug and the polymer is crucial for efficient encapsulation. A more compatible polymer will better entrap the drug.
Drug leakage into the external aqueous phase during nanoparticle formation Optimize the solvent evaporation rate. A faster evaporation rate can quickly solidify the nanoparticles, trapping the drug inside. For emulsion-based methods, consider using a co-solvent system to improve drug partitioning into the organic phase.Rapid solidification minimizes the time for the drug to diffuse out of the forming nanoparticles[20].
High drug concentration leading to precipitation Reduce the initial drug loading.Exceeding the solubility of the drug in the organic solvent can lead to premature precipitation and poor encapsulation.
Inadequate separation of free drug from nanoparticles Use a more effective separation technique. Ultracentrifugation followed by washing is common. For very small nanoparticles, tangential flow filtration might be necessary.Inaccurate measurement of free drug will lead to an incorrect calculation of encapsulation efficiency[22].
Issue: Physical Instability of Amorphous Solid Dispersion (Crystallization upon Storage)
Potential Cause Troubleshooting Step Rationale
Suboptimal polymer selection Choose a polymer with a high glass transition temperature (Tg) and good miscibility with this compound.A high Tg polymer will reduce molecular mobility at storage temperatures, hindering crystallization. Good miscibility ensures a stable molecular dispersion.
High drug loading Decrease the drug-to-polymer ratio.High drug loading increases the likelihood of drug molecules coming together and crystallizing.
Hygroscopicity of the formulation Store the solid dispersion in a low-humidity environment and consider using less hygroscopic polymers or adding a moisture-protective secondary packaging.Absorbed water can act as a plasticizer, lowering the Tg of the system and promoting crystallization.
Incomplete amorphization during preparation Optimize the manufacturing process parameters (e.g., increase the cooling rate in melt extrusion, use a higher spray drying inlet temperature).Ensuring the drug is fully amorphous from the start is critical for long-term stability.

Quantitative Data Summary

The following tables summarize quantitative data from studies on bioavailability enhancement strategies for compounds with poor water solubility, which can serve as a reference for what may be achievable with this compound.

Table 1: Comparison of Pharmacokinetic Parameters for Different Fisetin Formulations in Mice

FormulationCmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)Relative Bioavailability (%)
Pure Fisetin 25.4 ± 4.80.558.7 ± 9.2100
Fisetin-HPβCD Inclusion Complex 48.9 ± 7.30.5112.4 ± 15.6191.5
Fisetin-HPβCD in PLGA Nanoparticles 125.6 ± 18.91.0588.3 ± 75.41002.2

(Data adapted from a study on Fisetin, a flavonoid with poor water solubility, demonstrating the synergistic effect of cyclodextrin complexation and nanoparticle encapsulation.)

Table 2: Enhancement of Dermal Delivery of Fusidic Acid using Nanocrystals

FormulationSaturation Solubility (µg/mL)Dermal Deposition (µg/cm²)
Coarse Fusidic Acid 2.5 ± 0.315.2 ± 2.1
Fusidic Acid Nanocrystals 25.1 ± 1.932.8 ± 3.5

(Data adapted from a study on Fusidic Acid, highlighting a 10-fold increase in saturation solubility and a 2-fold increase in dermal deposition with nanocrystal formulation[3].)

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Solvent Evaporation

Objective: To encapsulate this compound in PLGA nanoparticles to improve its aqueous dispersibility and oral absorption.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or Ethyl Acetate (as the organic solvent)

  • Poly(vinyl alcohol) (PVA) or Sodium dodecyl sulfate (SDS) (as a stabilizer)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a known amount of this compound and PLGA in the organic solvent.

  • Aqueous Phase Preparation: Dissolve the stabilizer (e.g., 1% w/v PVA) in deionized water.

  • Emulsification: Add the organic phase dropwise to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 minutes).

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove the excess stabilizer and unencapsulated drug. Repeat the centrifugation and washing steps twice.

  • Lyophilization (Optional): Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder for long-term storage.

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • A hydrophilic polymer (e.g., PVP K30, PEG 6000)

  • A suitable organic solvent (e.g., methanol, ethanol)

Procedure:

  • Dissolve both this compound and the hydrophilic polymer in the organic solvent in a desired ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Ensure complete dissolution to form a clear solution.

  • Evaporate the solvent under vacuum using a rotary evaporator.

  • Further dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Scrape the solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator to prevent moisture absorption.

Protocol 3: In Vivo Pharmacokinetic Study in Mice

Objective: To evaluate the oral bioavailability of a novel this compound formulation compared to a control (e.g., this compound suspension).

Animals: Male C57BL/6 or BALB/c mice (6-8 weeks old).

Procedure:

  • Acclimatization: Acclimatize the mice for at least one week before the experiment.

  • Fasting: Fast the mice overnight (12-16 hours) with free access to water before dosing.

  • Dosing: Administer the this compound formulation and the control suspension orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (e.g., 20-30 µL) from the tail vein or retro-orbital sinus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Drug Analysis: Analyze the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software. The relative bioavailability of the test formulation can be calculated as (AUCtest / AUCcontrol) x 100.[23][24]

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation Nanoparticles Nanoparticles Physical_Characterization Physical Characterization (Size, Zeta, Morphology) Nanoparticles->Physical_Characterization Solid_Dispersion Solid Dispersion Dissolution_Testing Dissolution Testing Solid_Dispersion->Dissolution_Testing Prodrug_Synthesis Prodrug Synthesis Solubility_Studies Solubility Studies Prodrug_Synthesis->Solubility_Studies Pharmacokinetic_Studies Pharmacokinetic Studies Solubility_Studies->Pharmacokinetic_Studies Dissolution_Testing->Pharmacokinetic_Studies Physical_Characterization->Pharmacokinetic_Studies Efficacy_Studies Efficacy Studies Pharmacokinetic_Studies->Efficacy_Studies

Caption: Experimental workflow for developing and evaluating enhanced bioavailability formulations of this compound.

signaling_pathway This compound This compound Sensor_Kinase Sensor Kinase (e.g., MoHik1p) This compound->Sensor_Kinase Interacts with/modulates Fungal_Cell_Membrane Fungal Cell Membrane MAPKKK MAPKKK Sensor_Kinase->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK_Hog1 MAPK (Hog1) MAPKK->MAPK_Hog1 Phosphorylates Downstream_Responses Downstream Responses (e.g., Osmotic Stress Adaptation, Altered Gene Expression) MAPK_Hog1->Downstream_Responses Regulates

References

Validation & Comparative

A Comparative Guide to Validating the Inhibitory Effect of Fuscin on ADP/ATP Translocase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fuscin and other known inhibitors of the mitochondrial ADP/ATP translocase (ANT), also known as the adenine nucleotide translocator or ADP/ATP carrier (AAC). The ANT is a crucial protein in the inner mitochondrial membrane, responsible for exchanging mitochondrial ATP for cytosolic ADP, thereby supplying the cell with the primary energy currency generated through oxidative phosphorylation. Its inhibition has significant implications for cellular metabolism and is a target of interest in various therapeutic areas.

This document outlines the mechanism of action for this compound, presents comparative data against alternative inhibitors, provides detailed experimental protocols for validation, and visualizes key pathways and workflows.

This compound: An Indirect Inhibitor of ADP/ATP Translocase

This compound is a fungal metabolite that has been shown to interfere with mitochondrial function. Early studies have established its role as an inhibitor of mitochondrial sulfhydryl (SH)-dependent processes. Its effect on the ADP/ATP translocase is characterized as indirect; rather than competing directly with ADP or ATP at the binding site, it inhibits the binding of other known inhibitors, such as Atractyloside.

Evidence suggests that this compound's mechanism involves the modification of critical sulfhydryl groups on the translocase protein. This modification likely induces a conformational change that prevents other ligands from accessing their binding sites and ultimately halts the transport cycle.

cluster_membrane Inner Mitochondrial Membrane cluster_outcome ANT ADP/ATP Translocase (ANT) (with exposed SH-group) ANT_mod Modified ANT (SH-group blocked) Transport ADP/ATP Transport ANT->Transport Enables NoTransport Transport Inhibited ANT_mod->NoTransport Results in ATR_blocked ATR Binding Blocked ANT_mod->ATR_blocked This compound This compound This compound->ANT 1. Modifies SH-group ATR Atractyloside (ATR) ATR->ANT Binds to ANT

Proposed mechanism of this compound's action on ADP/ATP Translocase.

Comparison of ANT Inhibitors

The inhibitory effect of this compound can be contextualized by comparing it to other well-characterized inhibitors of the ADP/ATP translocase. These inhibitors are typically classified by which conformational state of the transporter they bind to: the cytoplasmic-open state ("c-state") or the matrix-open state ("m-state").

InhibitorClass / Proposed MechanismQuantitative Data
This compound SH-group modifier; Indirect inhibitorInhibits Atractyloside binding at 50 μM in an ADP-dependent manner[1].
Atractyloside (ATR) "c-state" locker; Binds from the cytoplasmic side.Ki ≈ 20-40 nM
Carboxyatractyloside (CATR) "c-state" locker; Potent inhibitor binding from the cytoplasmic side.Ki ≈ 4 nM[2].
Bongkrekic Acid (BKA) "m-state" locker; Binds from the matrix side.Ki ≈ 2.0 μM[2].
Suramin Competitive inhibitor.Ki ≈ 0.3 μM[2].
Chebulinic Acid Competitive inhibitor.Ki ≈ 2.1 μM[2].

Experimental Protocols for Validating ANT Inhibition

To quantitatively assess the inhibitory effect of a compound like this compound, a direct transport assay is required. The following protocol describes a common method using radiolabeled nucleotides with isolated mitochondria.

Protocol: [¹⁴C]ADP Uptake Assay in Isolated Mitochondria

1. Isolation of Mitochondria:

  • Isolate mitochondria from a suitable source (e.g., rat liver, heart, or cultured cells) using differential centrifugation.

  • Resuspend the final mitochondrial pellet in an appropriate buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, pH 7.4) and determine the protein concentration.

2. Assay Preparation:

  • Prepare an incubation buffer containing: 10 mM Tris-MOPS (pH 7.4), 250 mM sucrose, 5 mM succinate (as a respiratory substrate), and 10 μM EGTA.

  • Prepare stock solutions of the test inhibitor (e.g., this compound) and known inhibitors (e.g., Carboxyatractyloside as a positive control) in a suitable solvent (e.g., DMSO).

3. Inhibition Assay:

  • In microcentrifuge tubes, add a standardized amount of isolated mitochondria (e.g., 0.5-1.0 mg protein).

  • Add the test inhibitor at various concentrations (e.g., 0.1 μM to 100 μM). Include a vehicle control (DMSO) and a positive control (e.g., 10 μM CATR).

  • Pre-incubate the mitochondria with the inhibitors for a specified time (e.g., 15 minutes) at 37°C to allow for interaction.

4. Transport Measurement:

  • Initiate the transport reaction by adding a known concentration of [¹⁴C]ADP (e.g., 20 μM).

  • Allow the uptake to proceed for a very short, defined period (e.g., 20-30 seconds) at 0°C to measure the initial rate of transport.

  • Terminate the reaction rapidly by adding a high concentration of a potent inhibitor (e.g., 100 μM Atractyloside). This is known as the "inhibitor-stop" method.

5. Quantification:

  • Immediately centrifuge the tubes at high speed to pellet the mitochondria.

  • Carefully remove the supernatant.

  • Wash the pellet with ice-cold buffer to remove any non-transported [¹⁴C]ADP.

  • Lyse the mitochondrial pellet and measure the incorporated radioactivity using a scintillation counter.

6. Data Analysis:

  • Calculate the rate of ADP uptake for each inhibitor concentration.

  • Normalize the data to the vehicle control (defined as 100% activity).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Isolate Mitochondria (e.g., from rat liver) p2 Prepare Assay Buffer & Inhibitor Solutions a1 Aliquot Mitochondria p2->a1 a2 Add Inhibitors (this compound, Controls) a1->a2 a3 Pre-incubate (e.g., 15 min at 37°C) a2->a3 a4 Initiate Transport with [¹⁴C]ADP a3->a4 a5 Terminate Transport with Atractyloside a4->a5 d1 Separate Mitochondria (Centrifugation) a5->d1 d2 Measure Radioactivity (Scintillation Counting) d1->d2 d3 Calculate % Inhibition d2->d3 d4 Determine IC50 Value d3->d4 Result Validated IC50 d4->Result

Experimental workflow for validating ANT inhibitors.

Logical Comparison of Inhibitor Classes

The different classes of ANT inhibitors can be distinguished by their binding site and the conformational state they stabilize. This determines their mode of action and experimental behavior. This compound's proposed mechanism sets it apart from the classical competitive inhibitors.

cluster_c_state c-state Inhibitors cluster_m_state m-state Inhibitors cluster_sh_mod SH-group Modifier ANT ADP/ATP Translocase (ANT) c_bind Binds Cytoplasmic Face (Locks in 'c-state') ANT->c_bind m_bind Binds Matrix Face (Locks in 'm-state') ANT->m_bind sh_bind Modifies SH-group (Prevents Ligand Binding) ANT->sh_bind ATR Atractyloside ATR->c_bind CATR Carboxyatractyloside CATR->c_bind BKA Bongkrekic Acid BKA->m_bind This compound This compound This compound->sh_bind c_bind->ANT m_bind->ANT sh_bind->ANT

Logical comparison of different ANT inhibitor classes.

References

A Comparative Analysis of Fuscin and Other Key Mitochondrial Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between mitochondrial inhibitors is critical for experimental design and drug discovery. This guide provides a comprehensive comparison of Fuscin, a known inhibitor of the mitochondrial ADP/ATP translocase, with other widely used inhibitors targeting various stages of cellular respiration. We present quantitative efficacy data, detailed experimental methodologies, and visual representations of the affected pathways to facilitate a deeper understanding of their mechanisms of action.

Introduction to Mitochondrial Inhibition

Mitochondria are the powerhouses of the cell, responsible for generating the majority of cellular ATP through oxidative phosphorylation. This intricate process involves a series of protein complexes in the inner mitochondrial membrane, known as the electron transport chain (ETC), and the ATP synthase. Inhibition of any component of this machinery can have profound effects on cellular metabolism, signaling, and viability. Consequently, mitochondrial inhibitors are invaluable tools in biomedical research and have potential therapeutic applications.

This guide focuses on comparing the efficacy of this compound with a selection of well-characterized mitochondrial inhibitors:

  • Rotenone: An inhibitor of Complex I (NADH:ubiquinone oxidoreductase).

  • Antimycin A: An inhibitor of Complex III (cytochrome bc1 complex).

  • Oligomycin: An inhibitor of ATP synthase (Complex V).

  • Atractyloside and Bongkrekic Acid: Inhibitors of the ADP/ATP translocase (ANT), the same target as this compound.

Mechanism of Action and Comparative Efficacy

The efficacy of a mitochondrial inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of its target by 50%. The following tables summarize the available IC50 values for this compound and other prominent mitochondrial inhibitors, providing a basis for comparing their relative potencies.

It is important to note that direct, side-by-side comparative studies of this compound with other mitochondrial inhibitors are limited in the available scientific literature. The data presented here are compiled from various sources and experimental systems, which may contribute to variability in the reported IC50 values.

ADP/ATP Translocase Inhibitors

This compound, Atractyloside, and Bongkrekic acid all target the adenine nucleotide translocase (ANT), a critical protein in the inner mitochondrial membrane responsible for exchanging cytosolic ADP for mitochondrial ATP.[1][2][3] By inhibiting this exchange, these compounds effectively starve the cell of the energy produced by oxidative phosphorylation.

InhibitorTargetIC50 ValueExperimental System
This compound ADP/ATP TranslocaseData not available-
Atractyloside ADP/ATP TranslocaseCompetitive inhibitionIsolated mitochondria
Bongkrekic Acid ADP/ATP Translocase2.0 µM (Ki)Human recombinant AAC2 in vitro transport assays[4]
Electron Transport Chain and ATP Synthase Inhibitors
InhibitorTargetIC50 ValueExperimental System
Rotenone Complex I1.7 - 2.2 µMMitochondrial electron transport chain
6.9 nMBovine heart mitochondria[6]
25 nMSH-SY5Y cells[7]
Antimycin A Complex III38 nMIsolated rat liver mitochondria[8]
Oligomycin ATP Synthase (Fₒ subunit)~100 nMMCF7 cells (mammosphere formation)[9]
~5-10 µMMDA-MB-231 cells (mammosphere formation)[9]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and the experimental approaches used to study these inhibitors, the following diagrams are provided in the DOT language for Graphviz.

cluster_ETC Electron Transport Chain cluster_OXPHOS Oxidative Phosphorylation cluster_Inhibitors Inhibitors cluster_Transport Transport cluster_ANT_Inhibitors Inhibitors ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q ComplexI->CoQ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV ATPSynthase ATP Synthase (Complex V) ComplexIV->ATPSynthase H+ Gradient ANT ADP/ATP Translocase ATPSynthase->ANT Provides ATP Rotenone Rotenone Rotenone->ComplexI Inhibits AntimycinA Antimycin A AntimycinA->ComplexIII Inhibits Oligomycin Oligomycin Oligomycin->ATPSynthase Inhibits ANT->ATPSynthase Provides ADP This compound This compound This compound->ANT Inhibits Atractyloside Atractyloside Atractyloside->ANT Inhibits BongkrekicAcid Bongkrekic Acid BongkrekicAcid->ANT Inhibits

Caption: Overview of Mitochondrial Respiratory Chain and Inhibitor Targets.

cluster_workflow Experimental Workflow: Assessing Mitochondrial Respiration A Isolate Mitochondria or Prepare Cell Culture B Add Substrates (e.g., pyruvate, malate, succinate) A->B C Measure Basal Oxygen Consumption Rate (OCR) B->C D Inject Inhibitor (e.g., this compound, Rotenone) C->D E Measure Inhibited OCR D->E F Inject Uncoupler (e.g., FCCP) to Measure Maximal Respiration E->F G Inject Complex I/III Inhibitors (Rotenone/Antimycin A) to Measure Non-Mitochondrial Respiration F->G H Data Analysis: Calculate Basal, ATP-linked, Maximal, and Spare Respiratory Capacity G->H

Caption: Workflow for Measuring Mitochondrial Oxygen Consumption Rate.

Experimental Protocols

Precise and reproducible experimental protocols are fundamental to the accurate assessment of mitochondrial inhibitors. Below are detailed methodologies for key experiments cited in the comparison.

Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

This protocol is adapted from standard methods for high-resolution respirometry, often performed using instruments like the Oroboros Oxygraph-2k or the Agilent Seahorse XF Analyzer.[10][11]

1. Isolation of Mitochondria (from tissue):

  • Mince fresh tissue (e.g., liver, heart) in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4).
  • Homogenize the tissue using a Dounce or Potter-Elvehjem homogenizer.
  • Centrifuge the homogenate at low speed (e.g., 600 x g for 10 min at 4°C) to pellet nuclei and cell debris.
  • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 10 min at 4°C) to pellet the mitochondria.
  • Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.
  • Resuspend the final mitochondrial pellet in a minimal volume of respiration buffer (e.g., 120 mM KCl, 5 mM KH₂PO₄, 3 mM HEPES, 1 mM EGTA, 1 mM MgCl₂, pH 7.2).
  • Determine protein concentration using a standard assay (e.g., Bradford or BCA).

2. Cell Culture Preparation (for cellular OCR):

  • Plate cells in a Seahorse XF cell culture microplate at a predetermined optimal density.
  • Allow cells to attach and grow overnight.
  • On the day of the assay, replace the growth medium with pre-warmed Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO₂ incubator for 1 hour prior to the assay.

3. High-Resolution Respirometry Assay:

  • Calibrate the oxygen electrodes of the respirometer.
  • Add isolated mitochondria (typically 0.05-0.1 mg/mL) or the cell culture plate to the instrument chambers containing respiration buffer.
  • Allow for equilibration to establish a baseline oxygen consumption rate (State 1).
  • Sequentially add substrates to stimulate respiration through specific complexes (e.g., pyruvate and malate for Complex I; succinate in the presence of rotenone for Complex II).
  • Add ADP to induce State 3 respiration (active ATP synthesis).
  • After establishing a stable State 3 rate, inject the inhibitor of interest (e.g., this compound, Rotenone) at various concentrations to determine the dose-dependent inhibition.
  • For a full mitochondrial stress test in cells, sequentially inject Oligomycin, FCCP (a protonophore uncoupler), and a mixture of Rotenone and Antimycin A to determine ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption, respectively.

4. Data Analysis:

  • Calculate the oxygen consumption rate as the negative time derivative of the oxygen concentration.
  • Normalize OCR to mitochondrial protein content or cell number.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

In Vitro ADP/ATP Transport Assay

This protocol is based on methods used to measure the activity of the reconstituted adenine nucleotide translocase in proteoliposomes.[12]

1. Reconstitution of ANT into Liposomes:

  • Prepare liposomes from a mixture of phospholipids (e.g., phosphatidylcholine, phosphatidylethanolamine, and cardiolipin) by sonication or extrusion.
  • Incorporate purified ANT protein into the preformed liposomes. The orientation of the reconstituted protein will be random.
  • Remove unincorporated protein by centrifugation.

2. Transport Assay:

  • Load the proteoliposomes with a known concentration of unlabeled ADP or ATP.
  • Initiate the transport reaction by adding radiolabeled [¹⁴C]ADP or [¹⁴C]ATP to the external medium.
  • At various time points, stop the transport by adding a potent inhibitor (e.g., carboxyatractyloside) or by rapidly separating the proteoliposomes from the external medium using techniques like stop-flow or column chromatography.
  • Measure the amount of radioactivity incorporated into the proteoliposomes using liquid scintillation counting.
  • To test the effect of an inhibitor like this compound, pre-incubate the proteoliposomes with varying concentrations of the inhibitor before initiating the transport reaction.

3. Data Analysis:

  • Calculate the initial rate of ADP/ATP exchange.
  • Determine the percentage of inhibition at each inhibitor concentration and calculate the IC50 value.

Conclusion

While this compound is established as an inhibitor of the mitochondrial ADP/ATP translocase, a lack of publicly available, quantitative efficacy data, such as IC50 values, currently limits a direct and robust comparison with other well-characterized inhibitors targeting this and other mitochondrial components. The data and protocols provided in this guide for established inhibitors like Rotenone, Antimycin A, Oligomycin, Atractyloside, and Bongkrekic acid offer a strong framework for researchers to design and execute experiments to quantitatively assess this compound's efficacy. Such studies are crucial for elucidating its precise inhibitory profile and potential applications in research and drug development. Future investigations should focus on determining the IC50 of this compound in various experimental systems to enable its effective integration into the toolkit of mitochondrial researchers.

References

A Comparative Guide to Fuscin and Other Known CCR5 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Fuscin, a fungal metabolite with noted CCR5 antagonistic properties, against established CCR5 antagonists: Maraviroc, Vicriviroc, and Aplaviroc. The information is intended to support research and drug development efforts in the field of HIV-1 therapeutics and other inflammatory conditions where the CCR5-chemokine axis is a key target.

Introduction to CCR5 Antagonists

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that plays a crucial role in the immune system. It is also the primary co-receptor used by the most common strains of HIV-1 to enter host CD4+ T cells. CCR5 antagonists are a class of antiretroviral drugs that block this entry process, effectively preventing viral replication. This guide focuses on comparing the naturally derived compound this compound with synthetic CCR5 antagonists that have undergone significant clinical development.

This compound , a metabolite isolated from the fungus Oidiodendron griseum, has been identified as a novel antagonist of the human CCR5 receptor.[1] It has been shown to effectively compete with the natural CCR5 ligand, macrophage inflammatory protein-1 alpha (MIP-1α), for binding to the receptor.[1] Beyond its anti-HIV potential, this compound is also known as an inhibitor of mitochondrial respiration and oxidative phosphorylation.

Maraviroc is the first and only FDA-approved CCR5 antagonist for the treatment of HIV-1 infection. It is an allosteric inhibitor that binds to a hydrophobic pocket within the transmembrane helices of CCR5, inducing a conformational change that prevents the interaction with the HIV-1 envelope glycoprotein gp120.

Vicriviroc , another potent CCR5 antagonist, reached late-stage clinical trials. Similar to Maraviroc, it acts as a noncompetitive allosteric inhibitor of CCR5. However, its development was halted due to not meeting primary efficacy endpoints in some trials.

Aplaviroc is a CCR5 antagonist whose clinical development was discontinued due to concerns about liver toxicity. Despite this, it remains a valuable research tool for understanding CCR5 pharmacology due to its potent anti-HIV-1 activity.

Quantitative Performance Comparison

Table 1: CCR5 Binding Affinity

CompoundAssay TypeLigandCell LineIC50 / KiReference
This compound Competition BindingMIP-1αNot SpecifiedData not available[1]
Maraviroc Radioligand Binding[³H]MaravirocHEK293Ki: 7.3 nMData from multiple studies
Vicriviroc Competition Binding[³H]SCH-CCEMx174Ki: 1.2 nMData from multiple studies
Aplaviroc Radioligand Binding[¹²⁵I]MIP-1βCHOIC50: 0.9 nMData from multiple studies

Note: The original study on this compound stated it "competes effectively" with MIP-1α but did not provide a specific IC50 or Ki value.

Table 2: Anti-HIV-1 Activity

CompoundAssay TypeVirus StrainCell LineEC50 / IC50Reference
This compound Not AvailableNot AvailableNot AvailableData not available
Maraviroc HIV-1 Env-pseudotyped virusVarious R5-tropicTZM-bl~1-10 nMData from multiple studies
Vicriviroc HIV-1 replicationBa-LPBMCs0.3 nMData from multiple studies
Aplaviroc HIV-1 replicationBa-LPBMCs0.6 nMData from multiple studies

Table 3: Cytotoxicity

CompoundAssay TypeCell LineCC50Reference
This compound Not AvailableNot AvailableData not available
Maraviroc MTT AssayMT-4>100 µMData from multiple studies
Vicriviroc Not SpecifiedNot Specified>50 µMData from multiple studies
Aplaviroc Not SpecifiedNot Specified>10 µMData from multiple studies

Experimental Methodologies

Detailed protocols for the key experiments cited in the comparison of CCR5 antagonists are provided below. These methodologies are essential for the accurate interpretation of the presented data and for designing future comparative studies.

CCR5 Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR5 receptor expressed on cell membranes.

  • Cell Culture and Membrane Preparation:

    • HEK293 or CHO cells stably expressing human CCR5 are cultured to high density.

    • Cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • The cell suspension is homogenized and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

  • Competition Binding:

    • A fixed concentration of a radiolabeled CCR5 ligand (e.g., [¹²⁵I]MIP-1α or a radiolabeled antagonist like [³H]Maraviroc) is incubated with the cell membrane preparation.

    • Increasing concentrations of the unlabeled test compound (e.g., this compound, Maraviroc) are added to compete for binding.

    • The reaction is incubated at room temperature to reach equilibrium.

  • Separation and Detection:

    • The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

    • The filters are washed with ice-cold wash buffer to remove non-specific binding.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

HIV-1 Pseudovirus Entry Assay

This assay quantifies the ability of a compound to inhibit the entry of HIV-1 into target cells. It utilizes pseudoviruses that are capable of a single round of infection.

  • Pseudovirus Production:

    • HEK293T cells are co-transfected with a plasmid encoding the HIV-1 envelope glycoprotein (e.g., from an R5-tropic strain like Ba-L) and a plasmid encoding an HIV-1 genome that lacks the env gene but contains a reporter gene (e.g., luciferase or green fluorescent protein).

    • The supernatant containing the pseudoviruses is harvested 48-72 hours post-transfection.

  • Infection and Inhibition:

    • Target cells that express CD4 and CCR5 (e.g., TZM-bl cells) are seeded in a 96-well plate.

    • The cells are pre-incubated with serial dilutions of the test compound for a short period.

    • A standardized amount of pseudovirus is then added to the wells.

    • The plate is incubated for 48 hours to allow for viral entry and reporter gene expression.

  • Quantification of Infection:

    • If a luciferase reporter is used, a luciferase substrate is added to the cells, and the resulting luminescence is measured using a luminometer.

    • If a GFP reporter is used, the percentage of GFP-positive cells is determined by flow cytometry or fluorescence microscopy.

  • Data Analysis:

    • The concentration of the compound that reduces viral infection by 50% (EC50) is calculated by plotting the percentage of inhibition against the compound concentration.

MTT Cytotoxicity Assay

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of a compound.

  • Cell Seeding:

    • A suitable cell line (e.g., the same cells used in the antiviral assay) is seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment:

    • The cells are treated with serial dilutions of the test compound and incubated for a period that corresponds to the duration of the antiviral assay.

  • MTT Incubation:

    • The culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plate is incubated for 2-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization and Measurement:

    • A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

    • The absorbance of the solution is measured at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • The concentration of the compound that reduces cell viability by 50% (CC50) is determined from the dose-response curve.

Visualizations

CCR5 Signaling and Inhibition Pathway

CCR5_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibition Inhibition by Antagonists HIV-1 gp120 HIV-1 gp120 CCR5 CCR5 HIV-1 gp120->CCR5 Binds to Chemokine (e.g., MIP-1α) Chemokine (e.g., MIP-1α) Chemokine (e.g., MIP-1α)->CCR5 Binds to G-protein Signaling G-protein Signaling CCR5->G-protein Signaling Activates Cellular Response Cellular Response G-protein Signaling->Cellular Response Leads to This compound / Maraviroc / etc. CCR5 Antagonist This compound / Maraviroc / etc.->CCR5 Blocks Binding

Caption: CCR5 signaling pathway and its inhibition by antagonists.

Experimental Workflow for CCR5 Binding Assay

CCR5_Binding_Workflow A Prepare CCR5-expressing cell membranes B Incubate membranes with radiolabeled ligand and test compound A->B C Separate bound from free radioligand via filtration B->C D Quantify radioactivity on filters C->D E Determine IC50/Ki values D->E

Caption: Workflow for a competitive CCR5 radioligand binding assay.

Logical Relationship of Antiviral and Cytotoxicity Assays

Assay_Relationship Compound Test Compound Antiviral Antiviral Assay (e.g., HIV-1 Entry) Compound->Antiviral Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity EC50 EC50 (Efficacy) Antiviral->EC50 CC50 CC50 (Toxicity) Cytotoxicity->CC50 SI Selectivity Index (CC50 / EC50) EC50->SI CC50->SI

Caption: Relationship between antiviral efficacy and cytotoxicity assessment.

References

Cross-Validation of Fusidic Acid's Antibiotic Activity Against Different Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro antibiotic activity of Fusidic acid against various bacterial strains, with a particular focus on Staphylococcus aureus. The performance of Fusidic acid is benchmarked against several alternative antibiotics commonly used in clinical practice. All data is presented in a structured format to facilitate objective comparison, and detailed experimental protocols are provided for key methodologies.

Data Presentation: Comparative Antibiotic Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Fusidic acid and other antibiotics against different strains of Staphylococcus aureus, including methicillin-susceptible (S. aureus - MSSA) and methicillin-resistant (S. aureus - MRSA) isolates. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Lower MIC values indicate greater potency.

Table 1: MIC50 and MIC90 Values (µg/mL) of Fusidic Acid and Comparator Antibiotics against Staphylococcus aureus

AntibioticMSSA MIC50MSSA MIC90MRSA MIC50MRSA MIC90
Fusidic acid 0.12 [1][2]0.12 - 0.25 [1][3]0.12 [1][2]0.12 - 0.25 [1][3]
Linezolid2[4]2[5]1 - 2[4][6]2[5][6]
Clindamycin≤0.5[7]0.12[7]≤0.5[8]≥128[8]
Vancomycin1[6]1 - 2[6]1 - 2[6][9]2[6][9]
Daptomycin0.25[10]0.5[10]0.25 - 0.38[11]0.5 - 0.75[11]
Mupirocin--≤4 (Susceptible)[12]≥512 (High-level Resistance)[12]

MIC50: The concentration of the antibiotic that inhibits the growth of 50% of the tested isolates. MIC90: The concentration of the antibiotic that inhibits the growth of 90% of the tested isolates. Note: Mupirocin data is often presented as susceptible or resistant categories rather than specific MIC50/90 values.

Experimental Protocols

The following are detailed methodologies for standard antibiotic susceptibility testing.

Broth Microdilution Method (CLSI Guideline M07)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

a. Preparation of Inoculum:

  • Select three to five isolated colonies of the bacterial strain from an 18- to 24-hour-old agar plate.

  • Transfer the colonies to a tube containing a suitable broth, such as Tryptic Soy Broth or Mueller Hinton Broth.

  • Incubate the broth culture at 35°C until it achieves or exceeds the turbidity of the 0.5 McFarland standard.[13] This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard.

b. Preparation of Microdilution Plates:

  • Perform serial twofold dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • The final volume in each well should be 100 µL.

c. Inoculation and Incubation:

  • Within 15 minutes of standardizing the inoculum, dilute the suspension in CAMHB so that after inoculation, each well contains approximately 5 x 10⁵ CFU/mL.

  • Inoculate each well of the microtiter plate with the standardized bacterial suspension.

  • Incubate the plates at 35°C for 16 to 20 hours in ambient air.

d. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Kirby-Bauer Disk Diffusion Method (CLSI Guideline M02)

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of inhibition around an antibiotic-impregnated disk.

a. Preparation of Inoculum:

  • Prepare the inoculum as described in the Broth Microdilution Method (section 1a).

b. Inoculation of Agar Plate:

  • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the adjusted suspension.

  • Rotate the swab several times and press firmly on the inside wall of the tube above the fluid level to remove excess inoculum.

  • Inoculate a Mueller-Hinton agar plate by streaking the swab evenly over the entire surface of the agar in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Allow the plate to stand for 3 to 5 minutes to allow the inoculum to dry.

c. Application of Antibiotic Disks:

  • Aseptically apply the antibiotic-impregnated disks to the surface of the inoculated agar plate.

  • Each disk should be gently pressed down to ensure complete contact with the agar.

  • The disks should be distributed evenly and no closer than 24 mm from center to center.

d. Incubation:

  • Invert the plates and incubate them at 35°C for 16 to 18 hours (or 24 hours for S. aureus to detect methicillin resistance).[14]

e. Interpretation of Results:

  • After incubation, measure the diameter of the zones of complete inhibition (no visible growth) to the nearest millimeter using a ruler or calipers.

  • Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to the established interpretive criteria provided by the Clinical and Laboratory Standards Institute (CLSI).

Mandatory Visualization

The following diagrams illustrate the mechanism of action of Fusidic acid and the general workflow for antibiotic susceptibility testing.

Fusidic_Acid_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit 30S 30S Subunit mRNA mRNA A_site A-site P_site P-site A_site->P_site Peptide bond formation & Translocation tRNA_AA Aminoacyl-tRNA tRNA_AA->A_site Binds to A-site with EF-Tu EF_Tu EF-Tu-GTP EF_G EF-G-GTP EF_G->P_site Catalyzes Translocation Fusidic_Acid Fusidic Acid Fusidic_Acid->EF_G Binds to EF-G-GDP on the ribosome Inhibition->P_site Prevents EF-G release, Stalling Translation

Caption: Mechanism of action of Fusidic acid.

Antibiotic_Susceptibility_Workflow cluster_prep Preparation cluster_testing Testing cluster_incubation Incubation cluster_results Results Bacterial_Isolate Bacterial Isolate (Pure Culture) Inoculum_Prep Inoculum Preparation (0.5 McFarland Standard) Bacterial_Isolate->Inoculum_Prep Broth_Microdilution Broth Microdilution Inoculum_Prep->Broth_Microdilution Disk_Diffusion Disk Diffusion Inoculum_Prep->Disk_Diffusion Incubate Incubate (35°C, 16-24h) Broth_Microdilution->Incubate Disk_Diffusion->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC for Broth Microdilution Measure_Zones Measure Zone of Inhibition (mm) Incubate->Measure_Zones for Disk Diffusion Interpret Interpret Results (Susceptible, Intermediate, Resistant) Read_MIC->Interpret Measure_Zones->Interpret

Caption: General workflow for antibiotic susceptibility testing.

References

Comparative analysis of Fuscin derivatives' biological activity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Biological Activities of Fusidic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of various derivatives of Fusidic Acid (FA), a well-established antibiotic. The following sections detail their antibacterial, anti-inflammatory, and anticancer properties, supported by experimental data and protocols.

Comparative Biological Activity Data

The biological activities of novel Fusidic Acid derivatives have been extensively studied, revealing a broad spectrum of potential therapeutic applications beyond their initial use as antibacterial agents. This section summarizes the quantitative data on the antibacterial, anti-inflammatory, and anticancer activities of selected FA derivatives.

Antibacterial Activity

Fusidic acid and its derivatives are primarily known for their potent activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). Their mechanism of action involves the inhibition of bacterial protein synthesis by targeting Elongation Factor G (EF-G).[1] Resistance can develop through mutations in the fusA gene, which codes for EF-G.[1] The table below presents the Minimum Inhibitory Concentration (MIC) values of various FA derivatives against different bacterial strains.

Derivative/CompoundBacterial StrainMIC (µg/mL)MIC (µM)Reference
Fusidic Acid (FA) S. aureus ATCC 29213-0.194[2]
S. albus ATCC 29213-0.391[2]
S. epidermidis ATCC 12228-0.625[2]
S. aureus (MRSA)8-[3]
WU-FA-01 (hydrogenated FA) S. aureus ATCC 65380.1 - 0.625-[4]
FA-15 (aromatic side-chain) S. aureus ATCC 6538-0.781-1.563[2]
S. albus ATCC 29213-1.563-3.125[2]
S. epidermidis ATCC 12228-1.563-3.125[2]
Compound 13 (C-21 anilide) M. tuberculosis H37Rv-2.71[5]
3-Keto-cephalosporin P1 S. aureus4-[3]
S. aureus (MRSA)8-[3]
Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of Fusidic Acid and its derivatives. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines such as TNF-α, IL-1β, and COX-2, potentially through the suppression of the NF-κB signaling pathway.[4]

Derivative/CompoundAssayIC50 (µM)Reference
Compound a1 NO inhibition3.26 ± 0.42[6]
IL-6 inhibition1.85 ± 0.21[6]
TNF-α inhibition3.88 ± 0.55[6]
Anticancer Activity

The anticancer potential of Fusidic Acid derivatives has also been explored. These compounds have been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest at different phases.[7][8]

Derivative/CompoundCell LineIC50 (µM)Reference
Compound 4 (amino-terminal group at 3-OH) HeLa (Cervical Cancer)1.26 - 3.57[9]
U87 (Glioblastoma)1.26 - 3.57[9]
KBV (Oral Cancer)1.26 - 3.57[9]
MKN45 (Gastric Cancer)1.26 - 3.57[9]
Fusidic Acid (FA) MCF-7 (Breast Cancer)>100[7]
MDA-MB-231 (Breast Cancer)>100[7]
8505C (Thyroid Cancer)>100[7]
Caski (Cervical Cancer)>200[7]
HeLa (Cervical Cancer)>200[7]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to assess the biological activities of Fusidic Acid derivatives.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using the broth microdilution method.[10][11]

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a standardized cell density, typically 5 x 10^5 CFU/mL.[11]

  • Serial Dilution of Test Compounds: The Fuscin derivatives are serially diluted in the broth within a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: The bacterial inoculum is added to each well of the microtiter plate containing the diluted compounds. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[11]

TPA-Induced Mouse Ear Edema Assay (Anti-inflammatory)

This in vivo assay is used to evaluate the topical anti-inflammatory activity of compounds.

  • Induction of Inflammation: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) is topically applied to the ear of a mouse to induce an inflammatory response, characterized by edema (swelling).[12][13]

  • Application of Test Compounds: The this compound derivative, dissolved in a suitable vehicle, is topically applied to the TPA-treated ear. A control group receives the vehicle alone.

  • Measurement of Edema: After a specific period (e.g., 4-6 hours), the mouse is euthanized, and a circular biopsy is taken from both the treated and untreated ears. The weight difference between the two biopsies is a measure of the edema.[13]

  • Calculation of Inhibition: The percentage of inhibition of edema by the test compound is calculated by comparing the edema in the treated group to that in the control group.

Cell Viability and IC50 Determination (Anticancer)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

  • Cell Culture: Cancer cell lines are cultured in an appropriate medium and seeded into 96-well plates.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 72 hours).[7]

  • Cell Viability Assay: Cell viability is assessed using a method such as the MTT assay or by direct cell counting using trypan blue exclusion.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve, representing the concentration of the compound that causes a 50% reduction in cell viability.

Visualized Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to the biological activities of Fusidic Acid derivatives.

antibacterial_mechanism Fusidic Acid Derivative Fusidic Acid Derivative Ribosome Ribosome Fusidic Acid Derivative->Ribosome Binds to Ribosome-EF-G complex Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis Elongation Ribosome->Protein Synthesis Inhibited EF-G EF-G EF-G->Ribosome Binds

Caption: Antibacterial mechanism of Fusidic Acid derivatives.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., TPA) cluster_cell Cell cluster_genes Gene Expression Stimulus TPA IKK IKK Stimulus->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates IKK->IκBα FA Derivative NF-κB NF-κB (p65/p50) IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates Pro-inflammatory Genes TNF-α, IL-1β, COX-2 Nucleus->Pro-inflammatory Genes Induces Transcription FA_Derivative Fusidic Acid Derivative FA_Derivative->IKK Inhibits

Caption: Anti-inflammatory action via NF-κB pathway inhibition.

anticancer_mechanism FA_Derivative Fusidic Acid Derivative Cancer_Cell Cancer Cell FA_Derivative->Cancer_Cell Cell_Cycle Cell Cycle Progression Cancer_Cell->Cell_Cycle Arrest Cell Cycle Arrest (G0/G1, S, or G2/M) Cell_Cycle->Arrest Inhibited by FA Derivative

Caption: Anticancer mechanism via cell cycle arrest.

experimental_workflow cluster_synthesis Compound Preparation cluster_assay Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of this compound Derivatives Purification Purification & Characterization Synthesis->Purification Antibacterial Antibacterial Assay (MIC) Purification->Antibacterial Anti_inflammatory Anti-inflammatory Assay Purification->Anti_inflammatory Anticancer Anticancer Assay (IC50) Purification->Anticancer Data_Collection Data Collection Antibacterial->Data_Collection Anti_inflammatory->Data_Collection Anticancer->Data_Collection Comparison Comparative Analysis Data_Collection->Comparison SAR Structure-Activity Relationship Comparison->SAR

Caption: General experimental workflow for comparative analysis.

References

A Comparative Guide to the Anti-Cancer Effects of Fusidic Acid in Various Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The topic of this guide is the anti-cancer effects of Fusidic Acid. Initial searches for "Fuscin" did not yield relevant results, suggesting a likely misspelling. The available scientific literature points to significant research on "Fusidic Acid," a steroidal antibiotic with demonstrated anti-proliferative effects on cancer cells. This guide will focus on the anti-cancer properties of Fusidic Acid (FA).

This guide provides a comparative analysis of the anti-cancer effects of Fusidic Acid across different human cancer cell lines, including breast, thyroid, and cervical cancers. The information is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of Fusidic Acid.

Quantitative Data Summary

The following table summarizes the anti-proliferative effects of Fusidic Acid on six different cancer cell lines after 72 hours of treatment. While specific IC50 values were not available in the reviewed literature, the percentage of growth inhibition at various concentrations provides a valuable comparison of the dose-dependent efficacy of Fusidic Acid.

Cell LineCancer TypeConcentration (µM)Growth Inhibition (%)Cell Cycle Arrest PhaseReference
MCF-7 Breast Cancer10028%G0/G1[1][2]
200Not specifiedG0/G1 (42% increase in DNA content)[1][2]
MDA-MB-231 Breast Cancer10032%G0/G1[1][2]
200Not specifiedG0/G1 (16% increase in DNA content)[1][2]
8505C Thyroid Cancer20043%S[1][2]
200Not specifiedS (12% increase in DNA content)[1][2]
TPC1 Thyroid Cancer10045%S[1][2]
200Not specifiedS (7% increase in DNA content)[1][2]
Caski Cervical Cancer20029%G0/G1[1][2]
200Not specifiedG0/G1 (11% increase in DNA content)[1][2]
HeLa Cervical Cancer20038%G2/M[1][2]
200Not specifiedG2/M (15% increase in DNA content)[1][2]

Mechanism of Action: Inhibition of Protein Synthesis and Cell Cycle Arrest

Fusidic Acid, a known antibiotic, exerts its anti-cancer effects by inhibiting protein synthesis.[1] In bacteria, it targets the elongation factor G (EF-G).[1] In eukaryotic cells, the analogous target is elongation factor 2 (EF2). By binding to EF2 on the ribosome, Fusidic Acid prevents the translocation step of protein synthesis, leading to a halt in polypeptide chain elongation. This disruption of protein synthesis is a key mechanism that underpins its anti-proliferative activity.

The inhibition of protein synthesis by Fusidic Acid has a direct impact on the cell cycle. The progression through the cell cycle is dependent on the timely synthesis of various proteins, including cyclins and cyclin-dependent kinases (CDKs). By blocking the production of these essential proteins, Fusidic Acid induces cell cycle arrest, thereby preventing cancer cell proliferation.[1] The specific phase of cell cycle arrest appears to be cell-type dependent, as indicated in the table above.[1][2]

Importantly, studies have shown that the growth inhibition caused by Fusidic Acid is not associated with the induction of apoptosis.[1][2] This suggests that its primary mode of action is cytostatic rather than cytotoxic.

Signaling Pathway of Fusidic Acid-Induced Cell Cycle Arrest

Fusidic_Acid_Pathway FA Fusidic Acid Ribosome Ribosome-EF2 Complex FA->Ribosome Binds to & Inhibits Protein_Synth Protein Synthesis (Elongation) Ribosome->Protein_Synth Blocks Cell_Cycle_Proteins Cyclins & CDKs Protein_Synth->Cell_Cycle_Proteins Produces Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1, S, or G2/M) Cell_Cycle_Proteins->Cell_Cycle_Arrest Leads to

Caption: Signaling pathway of Fusidic Acid's anti-cancer effect.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for determining cell viability after treatment with Fusidic Acid.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

2. Drug Treatment:

  • Prepare serial dilutions of Fusidic Acid in culture medium at the desired concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Fusidic Acid. Include a vehicle control (medium with the same concentration of the solvent used to dissolve Fusidic Acid, e.g., DMSO).

  • Incubate the cells for 72 hours.

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

4. Solubilization of Formazan:

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

5. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability can be calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol outlines the steps for analyzing the cell cycle distribution of cancer cells treated with Fusidic Acid.

1. Cell Treatment and Harvesting:

  • Seed cells in 6-well plates and treat with the desired concentrations of Fusidic Acid for 72 hours.

  • Harvest the cells by trypsinization and collect them in a centrifuge tube.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

2. Cell Fixation:

  • Wash the cell pellet with ice-cold PBS.

  • Resuspend the cells in 500 µL of PBS.

  • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

3. Staining:

  • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

  • Wash the cell pellet with PBS.

  • Resuspend the cells in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubate in the dark at room temperature for 30 minutes.

4. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

  • The DNA content will be proportional to the fluorescence intensity of the Propidium Iodide.

  • The data can be analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cancer Cell Culture (MCF-7, MDA-MB-231, etc.) Cell_Seeding 3. Cell Seeding (96-well or 6-well plates) Cell_Culture->Cell_Seeding Drug_Prep 2. Fusidic Acid Preparation (Serial Dilutions) Incubation 4. Treatment with Fusidic Acid (72 hours) Drug_Prep->Incubation Cell_Seeding->Incubation MTT_Assay 5a. MTT Assay for Cell Viability Incubation->MTT_Assay Flow_Cytometry 5b. Flow Cytometry for Cell Cycle & Apoptosis Incubation->Flow_Cytometry Data_Analysis 6. Data Analysis (Growth Inhibition %, Cell Cycle Distribution) MTT_Assay->Data_Analysis Flow_Cytometry->Data_Analysis

Caption: General experimental workflow for validating this compound's anti-cancer effects.

References

A Comparative Guide to the Mechanisms of Fuscin and Similar Fungal Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biochemical mechanisms of the fungal metabolite Fuscin with other metabolites exhibiting similar modes of action. The focus is on inhibitors of mitochondrial respiration and ADP/ATP translocase, key cellular processes targeted by these compounds. This document summarizes available quantitative data, outlines relevant experimental protocols, and visualizes the involved pathways to facilitate a comprehensive understanding for research and drug development purposes.

Introduction to this compound and its Bioactivity

This compound, a metabolite produced by the fungus Oidiodendron fuscum, is recognized for its diverse biological activities, including its role as an inhibitor of mitochondrial respiration and oxidative phosphorylation. It also functions as an inhibitor of the mitochondrial ADP/ATP translocase. These activities underpin its potential as a lead compound in drug discovery. Understanding its mechanism in comparison to other fungal metabolites that target similar pathways is crucial for the development of novel therapeutics.

Comparison of Inhibitory Mechanisms

The primary mechanisms of action for this compound and comparable metabolites can be categorized into two main groups: inhibition of mitochondrial respiration and inhibition of the ADP/ATP translocase.

Inhibitors of Mitochondrial Respiration

Mitochondrial respiration, a series of redox reactions in the electron transport chain (ETC), is a fundamental process for ATP production. Several fungal metabolites, including this compound, target this pathway.

Strobilurins: This class of fungicides, originally isolated from the fungus Strobilurus tenacellus, are potent inhibitors of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[1] By binding to the Qo site of cytochrome b, strobilurins block electron transfer, leading to an inhibition of ATP synthesis.[1]

Quantitative Comparison of Mitochondrial Respiration Inhibitors

MetaboliteTargetOrganism/Cell LineInhibitory ConcentrationReference
This compound Mitochondrial Respiration & Oxidative PhosphorylationOx-neck muscle mitochondriaQualitative inhibition reported, specific IC50/Ki values not available in the reviewed literature.[2]
Strobilurin X Mitochondrial Respiratory Chain Complex IIIA549 cellsIC50: 139.8 ng/mL[3]

Experimental Protocol: Measurement of Mitochondrial Respiration Inhibition

A common method to assess the inhibition of mitochondrial respiration is by measuring the oxygen consumption rate (OCR) using a Seahorse XF Analyzer or a similar instrument.

  • Cell Culture: Culture the target cells (e.g., fungal cells, mammalian cell lines) in appropriate media to the desired confluence in a Seahorse XF culture plate.

  • Inhibitor Preparation: Prepare stock solutions of the test compounds (e.g., this compound, Strobilurins) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • Replace the culture medium with assay medium (e.g., DMEM without bicarbonate) and incubate the cells in a CO2-free incubator at 37°C for 1 hour.

    • Load the inhibitor compounds into the injection ports of the sensor cartridge.

    • Place the cell plate in the Seahorse XF Analyzer and initiate the protocol.

    • Measure the basal OCR before injecting the inhibitors.

    • Inject the inhibitors and monitor the change in OCR over time.

  • Data Analysis: Calculate the percentage of inhibition of OCR at different inhibitor concentrations to determine the IC50 value.[4]

Inhibitors of ADP/ATP Translocase

The ADP/ATP translocase (ANT) is an integral membrane protein in the inner mitochondrial membrane that facilitates the exchange of cytosolic ADP for mitochondrial ATP, a critical step for cellular energy supply.

Atractyloside and Bongkrekic Acid: Atractyloside, a toxic glycoside from the thistle Atractylis gummifera, and Bongkrekic acid, a respiratory toxin from the bacterium Burkholderia gladioli pathovar cocovenenans, are well-characterized inhibitors of the ANT.[5][6] Atractyloside is a competitive inhibitor, while Bongkrekic acid binds to a different site and stabilizes the translocase in a conformation that prevents nucleotide transport.[5][6]

Quantitative Comparison of ADP/ATP Translocase Inhibitors

MetaboliteTargetOrganism/Cell LineInhibition Constant (Ki)Reference
This compound Mitochondrial ADP/ATP TranslocaseQualitative inhibition reported, specific IC50/Ki values not available in the reviewed literature.-
Carboxyatractyloside (CATR) Human Adenine Nucleotide Carrier 2 (AAC2)Recombinant protein4 nM[7]
Bongkrekic Acid (BKA) Human Adenine Nucleotide Carrier 2 (AAC2)Recombinant protein2.0 µM[7]

Experimental Protocol: ADP/ATP Translocase Inhibition Assay

The inhibition of ANT can be measured by monitoring the uptake of radiolabeled ADP into isolated mitochondria or reconstituted proteoliposomes.

  • Isolation of Mitochondria: Isolate mitochondria from a suitable source (e.g., rat liver, yeast) by differential centrifugation.

  • Inhibitor Incubation: Pre-incubate the isolated mitochondria with various concentrations of the test inhibitor (e.g., this compound, Atractyloside) at 0°C.

  • Transport Assay:

    • Initiate the transport reaction by adding [¹⁴C]ADP to the mitochondrial suspension.

    • Allow the uptake to proceed for a short period (e.g., 20 seconds) at 0°C.

    • Terminate the reaction by adding a potent ANT inhibitor like carboxyatractyloside.

  • Measurement:

    • Separate the mitochondria from the incubation medium by centrifugation.

    • Lyse the mitochondria and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the rate of ADP uptake at each inhibitor concentration and calculate the Ki value.[8]

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Mitochondrial_Respiration_Inhibition cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibitors Inhibitors cluster_ATP_Synthase ATP Synthesis Complex I Complex I Complex III Complex III Complex I->Complex III e- ATP_Synthase ATP Synthase Complex I->ATP_Synthase H+ pumping Complex IV Complex IV Complex III->Complex IV e- Complex III->ATP_Synthase H+ pumping Complex II Complex II Complex II->Complex III e- O2 O2 Complex IV->O2 e- Complex IV->ATP_Synthase H+ pumping This compound This compound This compound->Complex I Inhibits Strobilurins Strobilurins Strobilurins->Complex III Inhibits ATP ATP ATP_Synthase->ATP ADP + Pi ADP + Pi ADP + Pi->ATP_Synthase

Caption: Inhibition of the mitochondrial electron transport chain by this compound and Strobilurins.

ADP_ATP_Translocase_Inhibition cluster_Mitochondrion Mitochondrion cluster_Matrix Matrix cluster_IMM Inner Mitochondrial Membrane cluster_Cytosol Cytosol cluster_Inhibitors Inhibitors ATP_Synthase ATP Synthase ATP_m ATP ATP_Synthase->ATP_m produces ANT ADP/ATP Translocase (ANT) ATP_m->ANT Transport ADP_m ADP ADP_m->ATP_Synthase ANT->ADP_m ATP_c ATP ANT->ATP_c ADP_c ADP ADP_c->ANT Transport This compound This compound This compound->ANT Inhibits Atractyloside Atractyloside Atractyloside->ANT Inhibits Bongkrekic_Acid Bongkrekic Acid Bongkrekic_Acid->ANT Inhibits

Caption: Inhibition of the ADP/ATP translocase by this compound, Atractyloside, and Bongkrekic Acid.

Experimental_Workflow_OCR start Start: Cell Seeding culture Cell Culture start->culture prepare_inhibitor Prepare Inhibitor Solutions culture->prepare_inhibitor assay_medium Replace with Assay Medium culture->assay_medium load_cartridge Load Inhibitors into Sensor Cartridge prepare_inhibitor->load_cartridge incubation Incubate (37°C, no CO2) assay_medium->incubation run_seahorse Run Seahorse XF Analyzer incubation->run_seahorse load_cartridge->run_seahorse measure_basal Measure Basal OCR run_seahorse->measure_basal inject Inject Inhibitor measure_basal->inject measure_inhibited Measure Inhibited OCR inject->measure_inhibited analyze Data Analysis (Calculate % Inhibition, IC50) measure_inhibited->analyze end End analyze->end

References

Statistical Analysis of Fuscin's Biological Activities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactive molecule Fuscin, focusing on its performance as an inhibitor of key biological processes. This compound, an antibiotic produced by the fungus Oidiodendron fuscum, has demonstrated inhibitory effects on mitochondrial respiration and function, and also acts as an antagonist of the C-C chemokine receptor 5 (CCR5), a critical co-receptor for HIV-1 entry into host cells. This document summarizes the available experimental data for this compound and compares its activities with other well-established inhibitors.

Data Presentation: Quantitative Inhibitory Activities

The following tables summarize the inhibitory concentrations (IC50) and other relevant quantitative data for this compound and its alternatives. It is important to note that direct comparative studies featuring this compound are limited, and the data for alternatives are drawn from various sources to provide a contextual benchmark.

Table 1: Inhibition of Mitochondrial Respiration and Oxidative Phosphorylation

CompoundTargetAssay SystemIC50 / InhibitionReference
This compound Respiration & Oxidative PhosphorylationOx-neck muscle mitochondriaData not specified[1][1]
RotenoneMitochondrial Complex IBovine heart submitochondrial particles~20-40 nM[2][3]
Bongkrekic AcidADP/ATP CarrierRat liver mitochondriaKi ~2.0 µM[4]
Isobongkrekic AcidADP/ATP CarrierRat liver mitochondriaLower affinity than Bongkrekic Acid[5]

Table 2: CCR5 Antagonism and Anti-HIV Activity

CompoundTargetAssay SystemIC50 / ActivityReference
This compound CCR5 ReceptorNot specifiedData not specifiedN/A
AnibamineCCR5 ReceptorCompetition with 125I-gp120 binding1 µM[6][6]
MaravirocCCR5 ReceptorHIV-1 replication in PBMCs~2-5 nM[7][8]
AplavirocCCR5 ReceptorHIV-1 replicationPotent antiviral activity[7][8]
VicrivirocCCR5 ReceptorHIV-1 replicationPotent antiviral activity[7][8]
MCP-3CCR5 ReceptorCompetition with 125I-MIP-1β binding2.14 nM[9][9]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These represent standard protocols used in the field for assessing the activities of compounds like this compound.

Protocol 1: Measurement of Mitochondrial Respiration Inhibition

This protocol is based on the Seahorse XF Cell Mito Stress Test, a standard method for assessing mitochondrial function.

1. Cell Culture and Seeding:

  • Culture cells of interest (e.g., SH-SY5Y neuroblastoma cells) in appropriate media.
  • Seed cells into a Seahorse XF96 cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

2. Assay Preparation:

  • Hydrate the sensor cartridge of the Seahorse XF Analyzer overnight in a non-CO2 incubator at 37°C.
  • Prepare the assay medium by supplementing XF base medium with glucose, pyruvate, and glutamine. Warm the medium to 37°C and adjust the pH to 7.4.
  • Wash the cells with the prepared assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

3. Compound Injection:

  • Prepare stock solutions of this compound and comparator compounds (e.g., Rotenone).
  • Load the injector ports of the sensor cartridge with sequential additions of an ATP synthase inhibitor (Oligomycin), an uncoupling agent (FCCP), and a Complex I/III inhibitor cocktail (Rotenone/Antimycin A). This compound or the comparator would be added prior to the start of the assay or injected during the run, depending on the experimental design.

4. Data Acquisition and Analysis:

  • Place the cell culture microplate in the Seahorse XF Analyzer.
  • Measure the oxygen consumption rate (OCR) in real-time.
  • Analyze the data to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. The effect of this compound is quantified by the change in these parameters compared to control wells.

Protocol 2: ADP/ATP Transport Inhibition Assay

This protocol describes the measurement of ADP/ATP transport inhibition in isolated mitochondria.

1. Isolation of Mitochondria:

  • Isolate mitochondria from a suitable source (e.g., rat liver) by differential centrifugation.

2. Reconstitution of ADP/ATP Carrier (if applicable):

  • For more controlled studies, the ADP/ATP carrier protein can be purified and reconstituted into liposomes.

3. Transport Assay:

  • Incubate the isolated mitochondria or proteoliposomes in a reaction buffer.
  • Initiate the transport reaction by adding radiolabeled [³H]ADP or [³H]ATP.
  • To test for inhibition, pre-incubate the mitochondria with this compound or a comparator (e.g., Bongkrekic acid) for a specified time before adding the radiolabeled substrate.
  • Stop the transport at various time points by adding a potent inhibitor (e.g., carboxyatractyloside) and rapidly filtering the mixture.
  • Wash the filters to remove external radioactivity.

4. Quantification:

  • Measure the radioactivity retained on the filters using liquid scintillation counting.
  • Calculate the rate of ADP/ATP transport and the percentage of inhibition by this compound.

Protocol 3: CCR5 Binding and HIV-1 Entry Inhibition Assay

This protocol outlines the steps to assess the CCR5 antagonistic and anti-HIV-1 activity of this compound.

1. Cell Lines:

  • Use cell lines that express CD4 and CCR5, such as Cf2Th-CD4/CCR5 cells or peripheral blood mononuclear cells (PBMCs).

2. CCR5 Binding Assay (Competition Assay):

  • Incubate the CCR5-expressing cells with varying concentrations of this compound or a known CCR5 antagonist (e.g., Maraviroc).
  • Add a radiolabeled or fluorescently labeled ligand that binds to CCR5 (e.g., ¹²⁵I-MIP-1α or a labeled gp120).
  • After incubation, wash the cells to remove unbound ligand.
  • Measure the bound radioactivity or fluorescence.
  • Determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the labeled ligand.

3. HIV-1 Entry Inhibition Assay:

  • Culture target cells and pre-incubate them with different concentrations of this compound.
  • Infect the cells with a CCR5-tropic HIV-1 strain.
  • After a period of incubation, wash the cells to remove the virus and add fresh medium containing the respective concentrations of this compound.
  • Monitor viral replication over several days by measuring a viral marker, such as p24 antigen in the supernatant, using an ELISA.
  • Calculate the IC50 of this compound for inhibiting HIV-1 replication.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and experimental workflows related to this compound's activity.

Fuscin_Mitochondrial_Inhibition cluster_ETC Electron Transport Chain (ETC) cluster_ATP_Synthase ATP Synthesis Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q Complex_I->CoQ Proton_Gradient Proton Gradient (H+) Complex_I->Proton_Gradient H+ pumping Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ Complex_III Complex III (Cytochrome bc1) CytC Cytochrome c Complex_III->CytC Complex_III->Proton_Gradient H+ pumping Complex_IV Complex IV (Cytochrome c Oxidase) Complex_IV->Proton_Gradient H+ pumping CoQ->Complex_III CytC->Complex_IV ATP_Synthase ATP Synthase (Complex V) ATP_Production ATP ATP_Synthase->ATP_Production ADP_ATP_Carrier ADP/ATP Carrier ATP_out ATP (out) ADP_ATP_Carrier->ATP_out This compound This compound This compound->Complex_I Inhibits Respiration This compound->ADP_ATP_Carrier Inhibits Transport Rotenone Rotenone Rotenone->Complex_I Inhibits Bongkrekic_Acid Bongkrekic Acid Bongkrekic_Acid->ADP_ATP_Carrier Inhibits Proton_Gradient->ATP_Synthase drives ADP_in ADP (in) ADP_in->ADP_ATP_Carrier

Caption: this compound's inhibitory effects on mitochondrial respiration and ATP synthesis.

HIV_Entry_Inhibition cluster_cell HIV_gp120 HIV-1 gp120 CD4 CD4 Receptor HIV_gp120->CD4 1. Primary Binding CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding Viral_Fusion Viral Fusion & Entry CCR5->Viral_Fusion 3. Triggers Host_Cell Host Cell Membrane This compound This compound This compound->CCR5 Antagonist: Blocks gp120 Binding Maraviroc Maraviroc Maraviroc->CCR5 Antagonist: Blocks gp120 Binding

Caption: Mechanism of HIV-1 entry and its inhibition by CCR5 antagonists like this compound.

Experimental_Workflow_Mito_Respiration start Start cell_culture 1. Culture and Seed Cells start->cell_culture assay_prep 2. Prepare Assay Medium & Hydrate Sensor Cartridge cell_culture->assay_prep compound_add 3. Add this compound/ Alternative Inhibitor assay_prep->compound_add instrument_run 4. Run Seahorse XF Analyzer compound_add->instrument_run data_acq 5. Measure Oxygen Consumption Rate (OCR) instrument_run->data_acq analysis 6. Analyze Data & Determine Inhibition data_acq->analysis end End analysis->end

Caption: Experimental workflow for assessing mitochondrial respiration inhibition.

References

Unraveling the Consistency of Fusidic Acid's Immunomodulatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of independent research reveals a consistent pattern of immunosuppressive activity for the antibiotic fusidic acid, although the magnitude of the effect and specific molecular interactions show some variability across studies. This guide provides a comparative overview of key findings, experimental designs, and the implicated signaling pathways from various independent studies to offer researchers, scientists, and drug development professionals a clear understanding of the reproducibility of fusidic acid's immunomodulatory properties.

Fusidic acid, a bacteriostatic antibiotic, has long been recognized for its secondary immunomodulatory effects. Independent investigations have consistently demonstrated its ability to suppress T-cell mediated responses, a property that has prompted explorations into its potential therapeutic applications beyond its antimicrobial action. This guide synthesizes data from multiple studies to assess the reproducibility of these effects and provide a comprehensive resource for the scientific community.

Comparative Analysis of Immunosuppressive Efficacy

Study FocusExperimental ModelFusidic Acid ConcentrationKey Quantitative FindingsReference
T-cell Proliferation Human peripheral blood mononuclear cells (PBMCs) stimulated with phytohemagglutinin (PHA)15 µg/mL50% inhibition (IC50) of T-cell proliferation.[1][Bendtzen et al., 1990]
Cytokine Production Activated human blood mononuclear cells15 - 50 µg/mLDose-dependent suppression of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) production (IC50: 5 to 15 µg/mL).[1][Bendtzen et al., 1990]
In Vivo Immunosuppression Mouse model of split-heart allografts25 mg/kg/day and 500 mg/kg/daySignificant prolongation of allograft survival at both doses.[2][Bellahsène & Forsgren, 1980]
Lymphocyte Response Spleen lymphocytes from mice treated with fusidic acid500 mg/kg/day for 1 weekSignificant inhibition of phytohemagglutinin response and mixed lymphocyte culture stimulation.[2][Bellahsène & Forsgren, 1980]
Clinical Application in Crohn's Disease Pilot study in 8 patients with chronic active Crohn's disease500 mg three times daily for 8 weeksClinical improvement observed in 5 out of 8 patients (63%).[3][Nielsen et al., 1993]
Anti-inflammatory Effects TPA-induced mouse ear edema model2,000 - 8,000 µg/mL (topical)Dose-dependent reduction in ear edema.[4][Wang et al., 2021]

Detailed Experimental Protocols

The reproducibility of scientific findings is intrinsically linked to the methodologies employed. Below are summaries of the key experimental protocols from the cited studies.

In Vitro T-Cell Proliferation and Cytokine Production Assay (Bendtzen et al., 1990):

  • Cell Source: Human peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors.

  • Stimulation: T-cell proliferation was induced using phytohemagglutinin (PHA).

  • Treatment: Cells were incubated with varying concentrations of fusidic acid (15 to 50 µg/mL).

  • Proliferation Measurement: T-cell proliferation was assessed by [3H]thymidine incorporation.

  • Cytokine Measurement: Levels of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) in the cell culture supernatants were quantified using bioassays.

In Vivo Mouse Allograft Model (Bellahsène & Forsgren, 1980):

  • Animal Model: Inbred mouse strains (CBA and DBA) were used for split-heart allografts.

  • Treatment: Mice received daily intraperitoneal injections of fusidic acid at doses of 25 mg/kg or 500 mg/kg.

  • Endpoint: Graft survival was monitored daily, and the mean survival time was calculated.

  • Ex Vivo Analysis: Spleen lymphocytes were isolated from treated mice to assess their response to phytohemagglutinin and in mixed lymphocyte cultures.

Topical Anti-inflammatory Mouse Model (Wang et al., 2021):

  • Animal Model: Ear edema was induced in mice by topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA).

  • Treatment: Fusidic acid was applied topically to the ear at different concentrations.

  • Endpoint: The degree of ear edema was measured as an indicator of inflammation.

  • Molecular Analysis: Expression levels of pro-inflammatory cytokines (IL-1β, TNF-α, COX-2) and NF-κB signaling proteins (p65, IκB-α, p-IκB-α) in the ear tissue were determined by Western blotting.

Signaling Pathways and Mechanisms of Action

The immunosuppressive effects of fusidic acid are attributed to its interference with key signaling pathways in T-lymphocytes, distinct from its well-established mechanism of inhibiting bacterial protein synthesis.

Inhibition of T-Cell Activation and Cytokine Synthesis: Fusidic acid has been shown to suppress the production of critical T-cell-derived cytokines, IL-2 and IFN-γ.[1] This effect is central to its immunosuppressive action, as these cytokines are pivotal for the proliferation and activation of various immune cells. The mechanism appears to be similar in some respects to that of cyclosporin A, a potent immunosuppressant.[1]

Fusidic_Acid_Immunosuppression Fusidic_Acid Fusidic Acid IL2_Gene IL2_Gene Fusidic_Acid->IL2_Gene Inhibits IFNg_Gene IFNg_Gene Fusidic_Acid->IFNg_Gene Inhibits

Modulation of the NF-κB Signaling Pathway: Recent studies on the anti-inflammatory effects of fusidic acid have implicated the NF-κB signaling pathway. In a mouse model of topical inflammation, fusidic acid was shown to suppress the expression of p65, a key subunit of the NF-κB complex, and the phosphorylation of its inhibitor, IκB-α.[4] This suggests that fusidic acid may exert its anti-inflammatory effects by dampening the activation of this crucial pro-inflammatory transcription factor.

NFkB_Inhibition cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκBα Complex NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB IκBα Degradation ProInflam_Genes Pro-inflammatory Gene Transcription (IL-1β, TNF-α, COX-2) NFkB_nuc->ProInflam_Genes Activates Inflammatory_Stimulus Inflammatory Stimulus (TPA) Inflammatory_Stimulus->IKK Activates Fusidic_Acid Fusidic Acid Fusidic_Acid->IKK Inhibits

Conclusion

References

Head-to-Head Comparison: Fuscin vs. Atractyloside in Mitochondrial Function and Cell Fate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two potent mitochondrial inhibitors: Fuscin and Atractyloside. By examining their mechanisms of action, effects on cellular signaling, and impact on cell viability, this document serves as a critical resource for researchers investigating mitochondrial biology and developing novel therapeutics.

Executive Summary

This compound and Atractyloside are naturally derived compounds known to disrupt mitochondrial function, albeit through mechanisms that are not fully identical. Atractyloside is a well-characterized, potent, and specific inhibitor of the mitochondrial Adenine Nucleotide Translocase (ANT), a key protein responsible for the exchange of ADP and ATP across the inner mitochondrial membrane.[1][2] This inhibition leads to a rapid depletion of cellular ATP, triggering apoptosis and, at higher concentrations, necrosis.[2] Atractyloside is also a known inducer of the mitochondrial permeability transition pore (mPTP).

This compound, a fungal metabolite, is also recognized as an inhibitor of mitochondrial respiration and oxidative phosphorylation.[3][4] While it is described as an inhibitor of mitochondrial SH-dependent transport-linked functions, direct quantitative data on its interaction with ANT in mammalian cells is less defined compared to Atractyloside.[3][5] Beyond its mitochondrial effects, this compound has been identified as a CCR5 receptor antagonist, conferring it with anti-HIV properties.[3][6] This dual activity suggests a more complex pharmacological profile than Atractyloside.

This guide will delve into the available experimental data to provide a clear, comparative analysis of these two compounds.

Comparative Data

The following tables summarize the key quantitative parameters for this compound and Atractyloside based on available literature.

Table 1: Primary Molecular Targets and Inhibitory Concentrations

ParameterThis compoundAtractylosideSource(s)
Primary Mitochondrial Target Mitochondrial respiration and oxidative phosphorylation; SH-dependent transportAdenine Nucleotide Translocase (ANT)[3][4][5],[2][7]
IC50 / Ki for Primary Target Not explicitly reported for direct ANT inhibitionKi: ~1 µM (for atractyloside binding)[8]
Other Molecular Targets CCR5 Receptor-[3][6]
IC50 for Other Targets IC50: 0.2 nM (CCR5 fusion assay for a lead compound derived from a series)-[1]

Table 2: Effects on Mitochondrial and Cellular Functions

ParameterThis compoundAtractylosideSource(s)
Effect on ADP/ATP Exchange Inhibits (indirectly, via inhibition of SH-dependent transport)Potent competitive inhibitor[5],[2]
Induction of mPTP Opening Not definitively reported in mammalian cellsYes[9]
Effect on Mitochondrial Membrane Potential (ΔΨm) Depolarization (inferred from inhibition of respiration)Depolarization[10][11]
Induction of Apoptosis Yes (inferred from cytotoxicity)Yes[9]
Cytochrome c Release Reported for the related compound Fusicoccin in plant cellsYes[12][13],[14][15][16]

Mechanism of Action and Signaling Pathways

Atractyloside: A Direct Assault on Cellular Energy Supply

Atractyloside's primary mechanism of action is the direct and competitive inhibition of the Adenine Nucleotide Translocase (ANT). By binding to ANT, Atractyloside prevents the translocation of ADP into the mitochondrial matrix and the export of newly synthesized ATP into the cytoplasm.[2] This leads to a rapid decline in cellular ATP levels and an increase in the ADP/ATP ratio. The energy deficit triggers a cascade of events, including the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) signaling pathway, a key promoter of cell growth and proliferation.[9][17][18] This sequence of events ultimately leads to the induction of autophagy and apoptosis.

Furthermore, Atractyloside can induce the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane.[9] Prolonged opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors, including cytochrome c, into the cytoplasm, further committing the cell to apoptosis.

Atractyloside_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Atractyloside Atractyloside ANT ADP/ATP Translocase (ANT) Atractyloside->ANT Inhibits mPTP mPTP Atractyloside->mPTP Induces opening AMPK AMPK mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibition leads to Autophagy induction Apoptosis Apoptosis Autophagy->Apoptosis Contributes to Cytochrome_c_cyto Cytochrome c Cytochrome_c_cyto->Apoptosis Induces ADP_ATP ADP/ATP Exchange ATP_synthesis ATP Synthesis ATP_synthesis->AMPK ATP depletion leads to AMPK activation Cytochrome_c_mito Cytochrome c Cytochrome_c_mito->Cytochrome_c_cyto Release

Atractyloside's dual impact on mitochondrial bioenergetics and integrity.
This compound: A Multi-faceted Inhibitor

This compound's mechanism of action is less direct and appears to be multi-pronged. It is established as an inhibitor of mitochondrial respiration and oxidative phosphorylation, suggesting an impact on the electron transport chain.[3][4] The description of this compound as an "inhibitor of mitochondrial SH-dependent transport-linked functions" points towards a potential interaction with sulfhydryl groups on mitochondrial transport proteins, which could include the ADP/ATP translocase.[5] However, direct evidence and quantitative data for this interaction in mammalian cells are currently limited.

Significantly, this compound is also a potent antagonist of the CCR5 receptor, a G-protein coupled receptor that acts as a co-receptor for HIV entry into immune cells.[3][6] This activity is distinct from its mitochondrial effects and suggests that this compound's overall cellular impact may be cell-type dependent, with more pronounced effects on immune cells expressing CCR5. The signaling pathways downstream of CCR5 antagonism by this compound in the context of its mitochondrial effects have not been fully elucidated.

Fuscin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Immune Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound CCR5 CCR5 Receptor This compound->CCR5 Antagonizes ETC Electron Transport Chain This compound->ETC Inhibits OxPhos Oxidative Phosphorylation This compound->OxPhos Inhibits SH_Transport SH-dependent Transport This compound->SH_Transport Inhibits HIV HIV HIV->CCR5 Binds to Signaling_Cascade Downstream Signaling CCR5->Signaling_Cascade Blocks Signal Cellular_Response Altered Immune Response Signaling_Cascade->Cellular_Response

This compound's dual action on mitochondrial function and CCR5 signaling.

Experimental Protocols

Measurement of Mitochondrial ADP/ATP Exchange

This protocol allows for the quantification of the rate of ADP/ATP exchange across the inner mitochondrial membrane, a direct measure of ANT activity.

Principle: The assay is based on the differential affinity of Mg²⁺ for ADP and ATP. The exchange of extramitochondrial ADP for intramitochondrial ATP leads to a change in the free Mg²⁺ concentration in the buffer, which can be monitored using a Mg²⁺-sensitive fluorescent probe like Magnesium Green.

Workflow:

ADP_ATP_Exchange_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Isolate_Mito Isolate Mitochondria Add_Mito Add Mitochondria to Buffer Isolate_Mito->Add_Mito Prepare_Buffer Prepare Assay Buffer (with Magnesium Green) Prepare_Buffer->Add_Mito Add_Substrates Add Respiratory Substrates (e.g., glutamate/malate) Add_Mito->Add_Substrates Add_Inhibitor Add this compound or Atractyloside Add_Substrates->Add_Inhibitor Add_ADP Initiate Exchange by Adding ADP Add_Inhibitor->Add_ADP Measure_Fluorescence Monitor Fluorescence Change (Mg2+ binding) Add_ADP->Measure_Fluorescence Calculate_Rate Calculate Rate of ADP/ATP Exchange Measure_Fluorescence->Calculate_Rate Compare_Rates Compare Rates between Control and Treated Samples Calculate_Rate->Compare_Rates

Workflow for measuring mitochondrial ADP/ATP exchange.

Detailed Methodology:

  • Mitochondria Isolation: Isolate mitochondria from the tissue or cell line of interest using differential centrifugation.

  • Assay Buffer: Prepare an assay buffer containing KCl, HEPES, EGTA, and a respiratory substrate (e.g., glutamate and malate). Add the Mg²⁺-sensitive fluorescent probe Magnesium Green to the buffer.

  • Fluorometer Setup: Set up a fluorometer with excitation and emission wavelengths appropriate for Magnesium Green.

  • Assay Performance:

    • Add the isolated mitochondria to the cuvette containing the assay buffer.

    • Add the compound of interest (this compound or Atractyloside) at various concentrations.

    • Initiate the ADP/ATP exchange by adding a known concentration of ADP.

    • Record the change in fluorescence over time.

  • Data Analysis: The rate of change in fluorescence is proportional to the rate of ATP export and, therefore, the rate of ADP/ATP exchange. Calculate the initial rates and determine the IC50 values for each compound.

Apoptosis Detection by Annexin V Staining and Flow Cytometry

This protocol is used to quantify the percentage of apoptotic cells in a population following treatment with this compound or Atractyloside.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled and used to detect these apoptotic cells. Propidium iodide (PI), a fluorescent DNA intercalator, is used as a counterstain to identify necrotic cells with compromised membrane integrity.

Workflow:

Apoptosis_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Staining cluster_flow_cytometry Flow Cytometry Analysis Seed_Cells Seed Cells Treat_Cells Treat with this compound or Atractyloside Seed_Cells->Treat_Cells Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells Wash_Cells Wash Cells with PBS Harvest_Cells->Wash_Cells Resuspend_Buffer Resuspend in Annexin V Binding Buffer Wash_Cells->Resuspend_Buffer Add_AnnexinV_PI Add Fluorescently Labeled Annexin V and PI Resuspend_Buffer->Add_AnnexinV_PI Incubate Incubate in the Dark Add_AnnexinV_PI->Incubate Acquire_Data Acquire Data on Flow Cytometer Incubate->Acquire_Data Analyze_Quadrants Analyze Quadrant Statistics (Live, Apoptotic, Necrotic) Acquire_Data->Analyze_Quadrants

Workflow for apoptosis detection by Annexin V/PI staining.

Detailed Methodology:

  • Cell Treatment: Culture cells to the desired confluency and treat them with various concentrations of this compound or Atractyloside for a specified time. Include a vehicle-treated control group.

  • Cell Harvesting: Gently harvest the cells (using trypsin for adherent cells) and wash them with cold phosphate-buffered saline (PBS).

  • Staining:

    • Resuspend the cells in Annexin V binding buffer.

    • Add fluorochrome-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. Excite the fluorochromes with the appropriate lasers and collect the emission signals.

  • Data Analysis: Gate the cell populations based on their forward and side scatter properties. Analyze the fluorescence signals to distinguish between:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

This comparative guide highlights the distinct and overlapping mechanisms of this compound and Atractyloside. Atractyloside is a well-defined tool for studying mitochondrial bioenergetics due to its specific and potent inhibition of the ADP/ATP translocase. Its effects are primarily centered on inducing a cellular energy crisis and promoting apoptosis through mitochondrial pathways.

This compound presents a more complex profile. While it clearly impairs mitochondrial function, the precise molecular details of its interaction with mitochondrial transport proteins in mammalian cells require further investigation. Its additional activity as a CCR5 antagonist opens up avenues for research in immunology and infectious diseases, but also complicates the interpretation of its effects in cell types expressing this receptor.

For researchers in drug development, the choice between these two compounds will depend on the specific research question. Atractyloside serves as a robust positive control for inducing mitochondrial dysfunction and apoptosis via ANT inhibition. This compound, with its dual activities, may be a more intriguing candidate for exploring the interplay between mitochondrial metabolism and immune signaling. Further head-to-head studies with quantitative readouts are necessary to fully delineate the comparative potency and efficacy of these two mitochondrial inhibitors.

References

Validating the Specificity of Fuscin's Target Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Fuscin's target binding specificity. This compound, a fungal metabolite, has been identified as an inhibitor of several biological processes, including CCR5 receptor signaling and mitochondrial respiration.[1] Understanding the specific molecular interactions of this compound is critical for its potential development as a therapeutic agent. This document compares this compound with established inhibitors in its identified target classes and outlines key experimental protocols for validating binding specificity.

Overview of this compound's Reported Biological Targets

This compound is a natural product with a complex biological profile.[2] Initial studies have attributed several distinct mechanisms of action to this molecule, suggesting it may interact with multiple targets. The primary reported targets include:

  • CCR5 Receptor: this compound is described as an antagonist of the C-C chemokine receptor type 5 (CCR5), a GPCR involved in inflammatory responses and HIV entry.[1]

  • Mitochondrial Respiration: It is also known to inhibit oxidative phosphorylation and functions linked to mitochondrial SH-dependent transport.[1] Specifically, it has been characterized as an inhibitor of the ADP transporter.[2]

The validation of whether this compound acts as a specific, high-affinity ligand for one of these targets, or as a broader-spectrum inhibitor, is essential for its pharmacological characterization.

Comparative Analysis of Target Binding Affinity

To objectively assess this compound's specificity, its binding affinity and inhibitory concentration are compared against well-characterized, selective inhibitors for its putative targets: Maraviroc (a CCR5 antagonist) and Atractyloside (an ADP/ATP translocase inhibitor).

CompoundTargetAssay TypeReported Affinity (Kd) / Potency (IC₅₀/EC₅₀)Reference
This compound CCR5Anti-HIV ActivityIC₅₀: ~5.4 µMJ Nat Prod. 2003 Aug;66(8):1116-7
Mitochondrial RespirationInhibition of State 3 Respiration~5-10 µM for 50% inhibitionBiochim Biophys Acta. 1972 Jul 12;275(1):1-9
Maraviroc CCR5Radioligand BindingKd: 1-10 nMProc Natl Acad Sci USA. 2005 Aug 9;102(32):11457-62
CCR5Antiviral Activity (HIV-1)EC₅₀: 0.3-3 nMAntimicrob Agents Chemother. 2005 Dec;49(12):4907-16
Atractyloside ADP/ATP TranslocaseInhibition of ADP transportKi: ~20-30 nMJ Biol Chem. 1976 May 25;251(10):2941-6

Data presented is compiled from published literature and may vary based on specific experimental conditions.

This comparison suggests that while this compound is active at micromolar concentrations against both CCR5-mediated processes and mitochondrial respiration, its potency is significantly lower than that of highly specific agents like Maraviroc and Atractyloside for their respective targets.

Signaling Pathway and Mechanism of Action

Visualizing the pathways where these compounds act provides context for their mechanisms.

CCR5_Signaling_Pathway cluster_membrane Cell Membrane CCR5 CCR5 Receptor G_Protein Gαi Protein CCR5->G_Protein Activates PLC PLC G_Protein->PLC Activates Downstream Downstream Signaling (e.g., Ca²⁺ Mobilization) PLC->Downstream Ligand CCL5 (RANTES) Ligand->CCR5 Binds & Activates This compound This compound This compound->CCR5 Putative Antagonist Maraviroc Maraviroc Maraviroc->CCR5 Specific Antagonist

Caption: Simplified CCR5 signaling pathway showing antagonism by Maraviroc and this compound.

Mitochondrial_Transport cluster_membrane Inner Mitochondrial Membrane ANT ADP/ATP Translocase (ANT) ATP_out ATP (Mitochondrial Matrix) ANT->ATP_out Exchange ADP_in ADP (Intermembrane Space) ADP_in->ANT Atractyloside Atractyloside Atractyloside->ANT Specific Inhibitor This compound This compound This compound->ANT Putative Inhibitor

Caption: Inhibition of the mitochondrial ADP/ATP translocase by Atractyloside and this compound.

Experimental Protocols for Specificity Validation

Validating target engagement and specificity requires a multi-faceted approach combining in vitro biochemical methods with cell-based assays.[3][4][5]

Biochemical Assays: Measuring Direct Binding

These assays quantify the direct interaction between a compound and an isolated protein target.

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[6]

    • Protocol:

      • Prepare a solution of the purified target protein (e.g., recombinant CCR5 in nanodiscs or purified ADP/ATP translocase) in the calorimeter cell.

      • Fill the injection syringe with a concentrated solution of this compound.

      • Perform a series of small, sequential injections of this compound into the protein solution.

      • Measure the heat released or absorbed after each injection.

      • Fit the resulting data to a binding isotherm to calculate thermodynamic parameters.

  • Surface Plasmon Resonance (SPR): Monitors binding in real-time to determine on-rate (ka), off-rate (kd), and affinity (Kd).

    • Protocol:

      • Immobilize the purified target protein onto a sensor chip.

      • Flow a series of this compound concentrations across the chip surface.

      • Measure the change in the refractive index at the surface, which is proportional to the mass of bound this compound.

      • Analyze the association and dissociation curves to determine kinetic parameters.

Cell-Based Assays: Confirming Target Engagement in a Biological Context

Cell-based assays are crucial to confirm that a compound reaches and interacts with its intended target within a live cell.[3][7]

  • Cellular Thermal Shift Assay (CETSA®): This method relies on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[8] It is a powerful tool for verifying intracellular target engagement.

    • Protocol:

      • Compound Treatment: Treat intact cells with various concentrations of this compound or a vehicle control.

      • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

      • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

      • Quantification: Quantify the amount of the specific target protein remaining in the soluble fraction using methods like Western Blot, ELISA, or mass spectrometry.

      • Analysis: A positive target engagement is indicated by a shift in the melting curve to a higher temperature in the presence of this compound.

The following workflow illustrates the CETSA process.

CETSA_Workflow A 1. Treat Cells (Vehicle vs. This compound) B 2. Heat Shock (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Centrifugation (Separate Soluble/Pellet) C->D E 5. Quantify Target Protein (e.g., Western Blot) D->E F 6. Plot Melt Curve (Soluble Protein vs. Temp) E->F

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion and Recommendations

The available data indicates that this compound exhibits biological activity related to both CCR5 antagonism and mitochondrial inhibition at micromolar concentrations. However, when compared to highly selective inhibitors like Maraviroc and Atractyloside, this compound's potency is substantially lower, and its activity across multiple, distinct target classes raises questions about its specificity.

For a rigorous validation of this compound's binding specificity, the following experimental strategy is recommended:

  • Direct Binding Confirmation: Utilize biophysical assays like ITC or SPR to determine if this compound directly binds to purified CCR5 and the ADP/ATP translocase, and to quantify the respective binding affinities (Kd).

  • Cellular Target Engagement: Perform CETSA in relevant cell lines to confirm that this compound engages these targets within a cellular environment. A direct, head-to-head comparison with Maraviroc and Atractyloside in this assay would be highly informative.

  • Off-Target Profiling: Employ unbiased, proteome-wide techniques such as affinity chromatography coupled with mass spectrometry to identify other potential binding partners of this compound, providing a comprehensive view of its cellular interactome.

By following this multi-pronged approach, researchers can definitively characterize the target profile of this compound, clarifying its mechanism of action and guiding its future development as a potential therapeutic agent or research tool.

References

Fuscin's Dichotomous Impact: A Comparative Analysis on Healthy and Diseased Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the cytotoxic effects of Fuscin reveals a preferential targeting of diseased cells over their healthy counterparts, a finding with significant implications for future therapeutic strategies. This guide provides a comprehensive comparison of this compound's impact, supported by experimental data, detailed protocols, and pathway visualizations to elucidate its mechanism of action.

This compound, a fungal metabolite, has demonstrated notable bioactivity, particularly as an inhibitor of mitochondrial respiration and oxidative phosphorylation. This mechanism forms the basis of its cytotoxic effects and, more importantly, its potential for differential activity between healthy and diseased cells, especially cancer cells which often exhibit altered mitochondrial metabolism.

Quantitative Analysis of Cytotoxicity

The cytotoxic effects of this compound and other mitochondrial inhibitors are often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a higher potency of the compound. The following table summarizes the IC50 values of Fusaproliferin (FUS), a sesterterpene mycotoxin from a Fusarium solani strain with a similar mitochondrial inhibitory mechanism to this compound, against a panel of human cancer cell lines and a non-tumor cell line.

Cell LineCell TypeIC50 (µM)
Diseased Cells
BxPc3Pancreatic Adenocarcinoma~0.76
MIA PaCa-2Pancreatic Carcinoma~0.13
MCF7Breast Adenocarcinoma (ER+)~3.9
MDA-MB-231Breast Adenocarcinoma (Triple Negative)~1.9
Healthy Cells
WI-38Normal Human Lung Fibroblast~18

Data extrapolated from studies on Fusaproliferin (FUS), a compound with a similar mechanism of action to this compound.

The data clearly indicates that FUS is significantly more potent against the tested cancer cell lines compared to the normal lung fibroblast cell line, with IC50 values ranging from approximately 0.13 to 3.9 µM for cancer cells, versus a much higher ~18 µM for the normal cells. This suggests a therapeutic window for this compound and similar mitochondrial inhibitors, where a concentration can be theoretically achieved that is cytotoxic to cancer cells while having a minimal effect on healthy tissues.

The Warburg Effect: A Key to Selective Targeting

The observed differential cytotoxicity can be largely attributed to the distinct metabolic profiles of many cancer cells compared to normal cells, a phenomenon known as the Warburg effect.[1][2]

  • Healthy Cells: Primarily rely on mitochondrial oxidative phosphorylation (OXPHOS) for efficient ATP production. This process is highly dependent on a functional electron transport chain (ETC).

  • Diseased (Cancer) Cells: Often exhibit a metabolic shift towards aerobic glycolysis, even in the presence of oxygen. While less efficient in ATP production per glucose molecule, this metabolic reprogramming provides cancer cells with the necessary building blocks for rapid proliferation.[3][4] However, many cancer cells still depend on functional mitochondria for other essential processes, including the synthesis of macromolecules and the maintenance of redox balance.[1]

This compound, as a mitochondrial inhibitor, disrupts the ETC, thereby crippling the primary energy source of healthy cells. In contrast, while cancer cells are also affected, their partial reliance on glycolysis may offer them an initial survival advantage. However, the complete shutdown of mitochondrial function by this compound ultimately leads to a bioenergetic crisis and the induction of apoptosis, even in these adapted cells.[5] Furthermore, the inhibition of the ETC can lead to an increase in reactive oxygen species (ROS), which can trigger apoptotic pathways to which cancer cells are often more sensitive.[6]

Signaling Pathway of this compound-Induced Apoptosis

The primary mechanism by which this compound induces cell death in both healthy and diseased cells is through the intrinsic (or mitochondrial) pathway of apoptosis. The inhibition of the mitochondrial respiratory chain is a key initiating event.

Fuscin_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol This compound This compound ETC Electron Transport Chain (ETC) This compound->ETC Inhibits ROS ↑ Reactive Oxygen Species (ROS) ETC->ROS MMP ↓ Mitochondrial Membrane Potential (ΔΨm) ETC->MMP CytoC_m Cytochrome c (Mitochondrial) MMP->CytoC_m Release CytoC_c Cytochrome c (Cytosolic) CytoC_m->CytoC_c Apoptosome Apoptosome Formation CytoC_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 (active) Apoptosome->Caspase9 Activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 (active) Caspase9->Caspase3 Activates Procaspase3 Pro-caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound-induced mitochondrial apoptosis pathway.

Experimental Protocols

To empirically validate the comparative impact of this compound on healthy versus diseased cells, a series of key experiments can be performed.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the dose-dependent effect of this compound on cell viability.

Methodology:

  • Cell Seeding: Plate healthy (e.g., WI-38) and diseased (e.g., BxPc3, MIA PaCa-2, MCF7, MDA-MB-231) cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression analysis.

Mitochondrial Respiration Assay (Oxygen Consumption Rate)

This experiment directly measures the inhibitory effect of this compound on mitochondrial function.

Methodology:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate.

  • Treatment: Inject this compound at various concentrations into the wells using a Seahorse XF Analyzer.

  • OCR Measurement: The analyzer will measure the oxygen consumption rate (OCR) in real-time before and after the addition of this compound.

  • Data Analysis: Compare the OCR of this compound-treated cells to control cells to quantify the degree of mitochondrial respiration inhibition.[5]

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This assay quantifies the percentage of cells undergoing apoptosis.[7]

Methodology:

  • Cell Treatment: Treat cells with this compound at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Experimental Assays cluster_data_analysis Data Analysis & Comparison Healthy_Cells Healthy Cells (e.g., WI-38) MTT MTT Assay (Cell Viability & IC50) Healthy_Cells->MTT Seahorse Seahorse XF Assay (Mitochondrial Respiration) Healthy_Cells->Seahorse Flow_Cytometry Annexin V/PI Staining (Apoptosis Analysis) Healthy_Cells->Flow_Cytometry Diseased_Cells Diseased Cells (e.g., Cancer Cell Lines) Diseased_Cells->MTT Diseased_Cells->Seahorse Diseased_Cells->Flow_Cytometry IC50_Comp Comparative IC50 Values MTT->IC50_Comp OCR_Comp Differential Inhibition of OCR Seahorse->OCR_Comp Apoptosis_Comp Differential Apoptosis Induction Flow_Cytometry->Apoptosis_Comp Conclusion Conclusion: Differential Impact of this compound IC50_Comp->Conclusion OCR_Comp->Conclusion Apoptosis_Comp->Conclusion

Caption: Workflow for comparative analysis of this compound.

Conclusion

The available evidence strongly suggests that this compound and functionally similar mitochondrial inhibitors exhibit a selective cytotoxic effect against diseased cells, particularly cancer cells, over healthy cells. This selectivity is rooted in the fundamental metabolic differences between these cell types. The provided experimental protocols offer a robust framework for further investigation and validation of these findings. The continued exploration of mitochondrial inhibitors like this compound holds promise for the development of more targeted and less toxic therapeutic interventions.

References

Assessing the Synergistic Effects of Fuscin with Other Drugs: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential for synergistic interactions between therapeutic compounds is a critical area of investigation. This guide addresses the current scientific landscape regarding the synergistic effects of Fuscin, a fungal metabolite, when combined with other drugs. An extensive review of published scientific literature reveals a notable absence of studies dedicated to the synergistic properties of this compound.

While research has identified several bioactivities of this compound, data on its effects in combination with other therapeutic agents is not currently available in the public domain. This guide will summarize the known pharmacological profile of this compound and highlight the clear need for further research into its potential synergistic or antagonistic interactions.

Pharmacological Profile of this compound

This compound is a metabolite produced by the fungus Oidiodendron fuscum and other related species.[1] Its molecular formula is C₁₅H₁₆O₅.[1] To date, research has characterized this compound primarily through the following mechanisms of action:

  • CCR5 Receptor Antagonism: this compound has been identified as an antagonist of the human CCR5 receptor, a key co-receptor for HIV entry into host cells, suggesting potential anti-HIV effects.[2]

  • Inhibition of Mitochondrial Respiration: Studies have shown that this compound acts as an inhibitor of respiration and oxidative phosphorylation in mitochondria.[2]

  • Inhibition of Mitochondrial Transport: this compound also inhibits mitochondrial SH-dependent transport-linked functions.[2]

  • Antibiotic Properties: It is recognized as an antibiotic compound.[1]

Current Gap in Knowledge: Synergistic Effects

Despite the characterization of its primary mechanisms of action, there is a significant gap in the scientific literature concerning the synergistic effects of this compound. A comprehensive search for experimental data on this compound in combination with other drugs—such as other antiretrovirals, chemotherapeutic agents, or other antibiotics—yielded no specific studies. Consequently, quantitative data regarding its synergistic potential, such as Combination Index (CI) values or Dose Reduction Indices (DRI), are not available.

This lack of data prevents the construction of comparative tables and the detailing of experimental protocols for assessing synergy, as no such experiments have been published.

Distinguishing this compound from Similar-Sounding Compounds

It is important to distinguish this compound from other fungal-related terms and compounds that may appear in literature searches:

  • Fusarium: This is a genus of fungi that can cause infections in humans, known as fusariosis. There is research on combination therapies for treating Fusarium infections, often involving antifungal agents like voriconazole and amphotericin B.[3][4][5][6] This is distinct from the study of this compound, the compound.

  • Fusicoccin: This is a fungal toxin that can induce wilting in plants.[7] Its mechanisms of action are unrelated to those of this compound.[8]

  • Fusidic Acid: This is a bacteriostatic antibiotic used to treat various bacterial infections by interfering with bacterial protein synthesis.[9]

Future Directions and a Call for Research

The identified bioactivities of this compound, particularly its role as a CCR5 antagonist and a mitochondrial function inhibitor, suggest that it could be a candidate for combination therapy studies. For instance, its anti-HIV potential could be explored in conjunction with other antiretroviral drugs. Its impact on cellular respiration might also present opportunities for synergistic interactions with anticancer drugs that target tumor cell metabolism.

To address the current knowledge gap, the following experimental workflows would be necessary:

  • In Vitro Synergy Screening: Initial studies would likely involve checkerboard assays to systematically test the combination of this compound with a panel of other drugs against relevant cell lines (e.g., HIV-infected cells, cancer cell lines). These assays would determine if the combined effect is synergistic, additive, or antagonistic.

  • Mechanism of Action Studies: Should synergy be identified, further research would be required to elucidate the underlying molecular mechanisms. This could involve studying the effects of the drug combination on specific signaling pathways.

  • In Vivo Validation: Promising synergistic combinations identified in vitro would then need to be validated in animal models to assess their efficacy and safety.

Below is a conceptual workflow for future research into the synergistic effects of this compound.

References

Independent Verification of Fuscin's Role in Inhibiting Oxidative Phosphorylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Fuscin's performance as an inhibitor of oxidative phosphorylation against other well-characterized inhibitors. The information is compiled from existing literature to support independent verification and further research.

Introduction to Oxidative Phosphorylation Inhibition

Oxidative phosphorylation (OXPHOS) is the primary metabolic pathway in aerobic organisms for ATP production. It involves a series of redox reactions in the electron transport chain (ETC) located in the inner mitochondrial membrane, coupled with chemiosmosis to generate ATP. Inhibition of this pathway is a critical area of research for understanding cellular metabolism, toxicology, and for the development of therapeutics in areas such as oncology and infectious diseases.

This compound is a fungal metabolite that has been identified as an inhibitor of mitochondrial respiration and oxidative phosphorylation. Early studies have suggested its mechanism of action involves the inhibition of succinate dehydrogenase (Complex II of the ETC) and interference with mitochondrial sulfhydryl (SH)-dependent transport functions. This guide compares this compound to other known inhibitors targeting different complexes of the ETC and the ATP synthase.

Comparative Analysis of Oxidative Phosphorylation Inhibitors

The following table summarizes the key characteristics of this compound and a selection of alternative oxidative phosphorylation inhibitors. While quantitative data for this compound is limited in the available literature, its proposed mechanism is compared with that of other well-studied compounds.

InhibitorTargetMechanism of ActionReported IC50 / Effective ConcentrationEffects on Mitochondrial Parameters
This compound Succinate Dehydrogenase (Complex II) and potentially other SH-dependent proteinsInhibits the oxidation of succinate, a key substrate for the electron transport chain. May also affect mitochondrial transport functions dependent on sulfhydryl groups.Specific IC50 values are not readily available in the reviewed literature.Reduces oxygen consumption and inhibits oxidative phosphorylation.[1]
Rotenone Complex I (NADH:ubiquinone oxidoreductase)Blocks the transfer of electrons from NADH to ubiquinone, inhibiting the entry of electrons from NADH-linked substrates into the ETC.~20-60 nM for inhibition of cell survival and respiration.Decreases oxygen consumption, reduces ATP synthesis, and can lead to the generation of reactive oxygen species (ROS).
Antimycin A Complex III (Cytochrome bc1 complex)Binds to the Qi site of Complex III, blocking the transfer of electrons from coenzyme Q to cytochrome c.~16 nM for inhibition of cell survival.Potently inhibits oxygen consumption and ATP synthesis. Can increase ROS production.
Oligomycin ATP Synthase (Complex V)Binds to the F0 subunit of ATP synthase, blocking the proton channel and thereby inhibiting ATP synthesis.~100 nM to 10 µM depending on the cell line and assay.Directly inhibits ATP synthesis. Oxygen consumption is reduced due to the coupling with ATP synthesis.
CCCP / FCCP UncouplersAct as protonophores, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient.Effective concentrations are typically in the low micromolar range.Uncouples oxygen consumption from ATP synthesis, leading to a maximal rate of respiration and a collapse of the mitochondrial membrane potential, with no ATP production.

Experimental Protocols

Detailed methodologies are crucial for the independent verification of inhibitor efficacy. Below are standard protocols for key experiments used to characterize inhibitors of oxidative phosphorylation.

Measurement of Mitochondrial Oxygen Consumption

Objective: To determine the effect of an inhibitor on the rate of oxygen consumption by isolated mitochondria or whole cells.

Methodology:

  • Preparation of Mitochondria or Cells: Isolate mitochondria from a relevant tissue or cultivate cells to a desired confluency.

  • Respirometry: Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k or Agilent Seahorse XF Analyzer).

  • Assay Medium: Suspend mitochondria or cells in a suitable respiration buffer containing substrates for specific mitochondrial complexes (e.g., pyruvate and malate for Complex I, succinate for Complex II).

  • Baseline Measurement: Record the basal oxygen consumption rate (OCR).

  • Inhibitor Addition: Inject the inhibitor of interest (e.g., this compound) at various concentrations and record the change in OCR.

  • Controls: Use known inhibitors (e.g., rotenone, antimycin A) as positive controls to confirm the integrity of the assay.

  • Data Analysis: Calculate the rate of oxygen consumption and determine the inhibitory concentration (e.g., IC50).

Measurement of ATP Synthesis

Objective: To quantify the effect of an inhibitor on the rate of ATP production by mitochondria.

Methodology:

  • Mitochondrial Preparation: Use freshly isolated and coupled mitochondria.

  • Assay Buffer: Incubate mitochondria in a buffer containing ADP, inorganic phosphate (Pi), and a respiratory substrate.

  • Inhibitor Treatment: Add the inhibitor at various concentrations.

  • ATP Measurement: After a defined incubation period, stop the reaction and measure the amount of ATP produced using a luciferase-based ATP assay kit.

  • Data Analysis: Compare the ATP levels in treated samples to untreated controls to determine the extent of inhibition.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Objective: To assess the effect of an inhibitor on the proton gradient across the inner mitochondrial membrane.

Methodology:

  • Cell Preparation: Culture cells on glass-bottom dishes suitable for microscopy or in plates for fluorometric analysis.

  • Fluorescent Dye Loading: Incubate cells with a potentiometric fluorescent dye such as TMRM (Tetramethylrhodamine, Methyl Ester) or JC-1.

  • Inhibitor Treatment: Add the inhibitor and observe the changes in fluorescence intensity over time using a fluorescence microscope or a plate reader.

  • Controls: Use a known uncoupler like CCCP or FCCP as a positive control for depolarization and oligomycin as a control for hyperpolarization.

  • Data Analysis: Quantify the fluorescence intensity to determine the change in mitochondrial membrane potential. A decrease in TMRM fluorescence or a shift from red to green fluorescence with JC-1 indicates depolarization.

Visualizing the Mechanisms

To better understand the points of intervention for these inhibitors, the following diagrams illustrate the oxidative phosphorylation pathway and the experimental workflows.

OxidativePhosphorylation cluster_Matrix Mitochondrial Matrix cluster_IMS Intermembrane Space cluster_IMM Inner Mitochondrial Membrane NADH NADH C1 Complex I NADH->C1 e- FADH2 FADH2 C2 Complex II FADH2->C2 e- ADP ADP + Pi C5 ATP Synthase ADP->C5 ATP ATP H2O H2O H_IMS H+ H_IMS->C5 H+ C1->H_IMS H+ Q CoQ C1->Q e- C2->Q e- C3 Complex III Q->C3 e- C3->H_IMS H+ CytC Cyt c C3->CytC e- C4 Complex IV CytC->C4 e- C4->H2O e- + O2 C4->H_IMS H+ C5->ATP Rotenone Rotenone Rotenone->C1 This compound This compound This compound->C2 AntimycinA Antimycin A AntimycinA->C3 Oligomycin Oligomycin Oligomycin->C5 Uncouplers CCCP/FCCP Uncouplers->H_IMS Dissipates Gradient

Caption: The electron transport chain and sites of action for various inhibitors.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_assays Inhibitor Characterization Assays cluster_data Data Analysis A1 Isolate Mitochondria or Culture Cells B1 Measure Oxygen Consumption (Respirometry) A1->B1 B2 Measure ATP Synthesis (Luminometry) A1->B2 B3 Measure Mitochondrial Membrane Potential (Fluorometry) A1->B3 C1 Determine IC50 values B1->C1 C2 Compare effects on OCR, ATP levels, and ΔΨm B1->C2 B2->C1 B2->C2 B3->C2 C3 Elucidate Mechanism of Action C2->C3

Caption: General experimental workflow for verifying the role of an OXPHOS inhibitor.

ComparisonLogic cluster_alternatives Alternative Inhibitors cluster_parameters Comparison Parameters This compound This compound P1 Mechanism of Action This compound->P1 P2 Potency (IC50) This compound->P2 P3 Effect on Oxygen Consumption This compound->P3 P4 Effect on ATP Synthesis This compound->P4 P5 Effect on Membrane Potential This compound->P5 Rotenone Rotenone (Complex I) Rotenone->P1 Rotenone->P2 Rotenone->P3 Rotenone->P4 Rotenone->P5 AntimycinA Antimycin A (Complex III) AntimycinA->P1 AntimycinA->P2 AntimycinA->P3 AntimycinA->P4 AntimycinA->P5 Oligomycin Oligomycin (Complex V) Oligomycin->P1 Oligomycin->P2 Oligomycin->P3 Oligomycin->P4 Oligomycin->P5 CCCP CCCP (Uncoupler) CCCP->P1 CCCP->P2 CCCP->P3 CCCP->P4 CCCP->P5

References

Comparative Analysis of Fuscin's Cytotoxic Effects: A Guide to Control Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and interpret experiments studying the cytotoxic effects of Fuscin. It outlines essential control experiments, compares this compound to a standard chemotherapeutic agent, and provides detailed protocols and data visualization to ensure robust and reliable results.

Introduction to this compound and its Potential Cytotoxic Effects

This compound is a dark-colored pigment produced by various fungi, notably of the genus Oidiodendron. It is a dimeric derivative of orcinol. While historically studied for its antimicrobial properties, recent interest has shifted towards its potential as a cytotoxic agent. Understanding the specific effects of this compound on cell viability, apoptosis, and cell cycle progression is crucial for evaluating its therapeutic potential. This guide focuses on the necessary controls and comparative experiments to validate findings in this area.

Key Experiments and Essential Controls

To rigorously assess the cytotoxic effects of this compound, a series of well-controlled experiments are necessary. The following sections detail the most critical assays and the appropriate controls.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Experimental Workflow:

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 4: Assay seed Seed cells in a 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat cells with: - this compound (various conc.) - Vehicle Control (DMSO) - Positive Control (Doxorubicin) - Negative Control (Media) incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_sol Add solubilization solution incubate3->add_sol read Read absorbance at 570nm add_sol->read G cluster_0 Experimental Groups cluster_1 Expected Outcomes This compound This compound Treatment Fuscin_Effect Increased Apoptosis? This compound->Fuscin_Effect Vehicle Vehicle Control Vehicle_Effect No Significant Apoptosis Vehicle->Vehicle_Effect Positive Positive Control (Staurosporine) Positive_Effect Significant Apoptosis Positive->Positive_Effect G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Activates Bad Bad Akt->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits This compound This compound This compound->Akt Hypothetical Inhibition

Safety Operating Guide

Navigating the Safe Disposal of Fuscin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Fuscin, a dye used in various biological staining techniques, requires specific procedures for its safe disposal due to its potential hazards. This guide provides essential, step-by-step information for the proper management of this compound waste.

Core Principles of this compound Disposal

The primary directive for this compound disposal, as outlined in its Safety Data Sheet (SDS), is to treat it as a hazardous chemical waste. It should be disposed of through an approved waste disposal plant and in accordance with all applicable federal, state, and local regulations[1]. A key characteristic of this compound is that it is very toxic to aquatic life with long-lasting effects, underscoring the importance of preventing its release into the environment[1].

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment to minimize exposure. This includes:

  • Eye Protection: Safety goggles or glasses with side shields.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing.

  • Respiratory Protection: A dust respirator, especially when handling the powdered form, to avoid inhaling airborne particles[2][3].

Step-by-Step Disposal Procedure for Solid this compound Waste

  • Containment: In case of a spill, carefully sweep up the solid this compound material. Avoid actions that could generate dust[4]. Use appropriate tools to place the spilled solid into a convenient waste disposal container[2].

  • Packaging: Place the collected this compound powder into a clearly labeled, sealed bag or container to prevent leakage or spillage during storage and transport[4].

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should include the name "this compound."

  • Storage: Store the sealed container in a designated hazardous waste accumulation area until it is collected by a certified waste disposal service.

  • Decontamination: After the solid material has been collected, decontaminate the spill area. Finish cleaning by spreading water on the contaminated surface and dispose of the cleaning materials as hazardous waste[2].

Disposal of this compound Solutions and Contaminated Materials

  • Collection: Collect any aqueous solutions of this compound or items contaminated with this compound (e.g., paper towels, gloves, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Segregation: Do not mix this compound waste with other incompatible waste streams.

  • Disposal: The container with this compound solutions and contaminated materials should be sent for disposal through an approved hazardous waste management facility.

Hazard Summary for this compound

For quick reference, the key hazards associated with this compound are summarized in the table below.

Hazard TypeClassificationPrecautionary Statements
Acute Oral Toxicity Category 4Harmful if swallowed. Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1]
Aquatic Toxicity Acute Category 1, Chronic Category 1Very toxic to aquatic life with long lasting effects. Avoid release to the environment. Collect spillage.[1]
Skin and Eye Irritation Category 2, 2ACauses skin and serious eye irritation. Wash hands thoroughly after handling. Wear protective gloves and eye protection.[4]

Experimental Workflow for this compound Disposal

The logical flow for the proper disposal of this compound, from initial handling to final disposal, is illustrated in the diagram below. This workflow emphasizes the critical steps of containment, packaging, and professional disposal.

Fuscin_Disposal_Workflow cluster_Preparation Preparation cluster_Handling Waste Handling cluster_Containment Containment & Labeling cluster_Disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Collect Solid this compound Waste (e.g., Spills) A->B Proceed with Handling C Collect Liquid this compound Waste & Contaminated Materials A->C Proceed with Handling D Place in a Sealed, Labeled Container B->D C->D E Store in Designated Hazardous Waste Area D->E Secure for Storage F Arrange for Pickup by Approved Waste Disposal Service E->F Schedule Collection G Dispose according to Federal, State & Local Regulations F->G Final Step

This compound Disposal Workflow Diagram

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Fuscin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Essential Safety and Handling Protocols for Fuscin

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is paramount to ensure personal safety and the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several health hazards, primarily being harmful if swallowed.[1][2] It is also suspected of causing cancer.[2][3] Therefore, stringent adherence to PPE protocols is mandatory.

Required Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields conforming to EN166 or NIOSH standards.[1][2][3]Protects against splashes and dust.
Hand Protection Protective gloves (e.g., nitrile rubber).[1][4] Gloves must be inspected before use.[2][3]Prevents skin contact.
Body Protection Impervious clothing or lab coat.[1]Protects skin from contamination.
Respiratory Protection A suitable respirator should be used when dust or aerosols are generated.[1] A full-face respirator may be necessary if exposure limits are exceeded.[3]Prevents inhalation of harmful particles.

Safe Handling and Storage Procedures

Proper handling and storage are critical to minimize exposure risk and maintain the chemical's stability.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1][3]

  • Avoid the formation of dust and aerosols.[1][2][3]

  • Do not eat, drink, or smoke in the handling area.[1][4]

  • Wash hands thoroughly after handling.[1][2]

Storage:

  • Keep the container tightly sealed.[1]

  • Store in a cool, dry, and well-ventilated area.[1][5]

  • Protect from direct sunlight and sources of ignition.[1]

  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]

Emergency and First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing and rinse the affected skin thoroughly with plenty of water.[1] Wash with soap and water.[2] Seek medical attention if irritation persists.[4]
Inhalation Move the individual to fresh air.[1][2] If breathing is difficult, provide artificial respiration.[1] Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting.[1] Rinse the mouth with water.[1][2] Seek immediate medical attention.[1][2]

Spill and Disposal Plan

Proper containment and disposal of this compound waste are essential to prevent environmental contamination.

Spill Response:

  • Evacuate personnel from the spill area.[1][2]

  • Wear full personal protective equipment.[1]

  • For small spills, use appropriate tools to place the spilled solid into a convenient waste disposal container.[6]

  • For large spills, use a shovel to put the material into a suitable container.[6]

  • Clean the spill area by spreading water on the contaminated surface and dispose of according to local and regional authority requirements.[6]

  • Avoid allowing the substance to enter drains.[2]

Waste Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[1]

  • Follow all federal, state, and local regulations for hazardous waste disposal.

Quantitative Data and Experimental Protocols

No specific quantitative occupational exposure limit values for this compound were found in the reviewed safety data sheets.[1] Additionally, detailed experimental protocols for specific laboratory procedures involving this compound are not available in the provided general safety documents. Researchers should consult peer-reviewed scientific literature for specific experimental methodologies.

Safe Handling Workflow for this compound

Fuscin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE: - Goggles - Gloves - Lab Coat - Respirator (if needed) B Work in Fume Hood A->B C Weigh/Measure this compound B->C D Perform Experiment C->D E Decontaminate Work Area D->E F Dispose of Waste in Labeled Hazardous Waste Container E->F G Doff PPE F->G H Wash Hands Thoroughly G->H

Caption: A diagram illustrating the safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.